molecular formula C7H16ClNS B3039549 2-[(Methylsulfanyl)methyl]piperidine hydrochloride CAS No. 1177350-61-6

2-[(Methylsulfanyl)methyl]piperidine hydrochloride

Cat. No.: B3039549
CAS No.: 1177350-61-6
M. Wt: 181.73 g/mol
InChI Key: ZRHQKOYWZIQMJF-UHFFFAOYSA-N
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Description

2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) is a chemical compound with the molecular formula C7H15NS·HCl and a molecular weight of 181.72 g/mol (based on the free base molecular weight of 145.27 from ). This piperidine derivative is functionalized with a (methylsulfanyl)methyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry . The compound is typically supplied with a high purity level, often 95% or greater . The specific placement of the sulfur-containing side chain on the piperidine ring makes it a versatile scaffold for constructing more complex molecules. Researchers utilize this and similar piperidine-based compounds as critical building blocks in drug discovery efforts, such as in the development of novel therapeutics like GPR119 agonists for metabolic diseases . Its structure offers potential for further chemical modification, including oxidation of the thioether to sulfoxide or sulfone groups, or incorporation into larger molecular architectures. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(methylsulfanylmethyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS.ClH/c1-9-6-7-4-2-3-5-8-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHQKOYWZIQMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1CCCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] Their prevalence in drug design stems from their ability to confer favorable pharmacokinetic properties and to serve as versatile platforms for structural modification.[2] This guide provides a detailed technical overview of a specific, yet less documented, piperidine derivative: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS Number: 1177350-61-6).[3]

Due to the limited publicly available data for this specific compound, this guide will also draw upon information from closely related and well-characterized analogs, such as 2-methylpiperidine and piperidine hydrochloride, to provide a comprehensive and practical resource for researchers. All information derived from analogous compounds will be clearly indicated.

Chemical Identity and Physicochemical Properties

CAS Number: 1177350-61-6[3]

Synonyms: 2-((Methylthio)methyl)piperidine hydrochloride[3]

Molecular Formula: C₇H₁₆ClNS[3]

Molecular Weight: 181.73 g/mol [3]

Physicochemical Data
Property2-[(Methylsulfanyl)methyl]piperidine hydrochloride2-Methylpiperidine (Free Base)
Molecular Formula C₇H₁₆ClNS[3]C₆H₁₃N[4]
Molecular Weight 181.73 g/mol [3]99.17 g/mol [4]
Appearance Not specified (likely a solid)Colorless to yellow liquid[2]
Melting Point Not available-13 °C[5]
Boiling Point Not available118-119 °C (at 753 mmHg)[4]
Solubility Not available (expected to be soluble in water)Soluble in water[6]
Density Not available0.844 g/mL at 25 °C[4]
pKa Not availableNot available
LogP (Computational) 1.9133[3]Not available
Topological Polar Surface Area (TPSA) 12.03 Ų[3]Not available

Proposed Synthesis

An experimentally validated, step-by-step protocol for the synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is not currently published in readily accessible scientific literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and methodologies for the synthesis of similar piperidine derivatives.[1][7]

A logical approach would involve the nucleophilic substitution of a suitable leaving group on a 2-(halomethyl)piperidine derivative with a methylthiolate source. The resulting free base can then be converted to the hydrochloride salt.

Conceptual Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Deprotection and Salt Formation N-Boc-2-(hydroxymethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine N-Boc-2-(chloromethyl)piperidine N-Boc-2-(chloromethyl)piperidine N-Boc-2-(hydroxymethyl)piperidine->N-Boc-2-(chloromethyl)piperidine  DCM Thionyl_Chloride SOCl₂ Thionyl_Chloride->N-Boc-2-(chloromethyl)piperidine N-Boc-2-(chloromethyl)piperidine_2 N-Boc-2-(chloromethyl)piperidine Sodium_Thiomethoxide NaSMe N-Boc-2-[(methylsulfanyl)methyl]piperidine N-Boc-2-[(methylsulfanyl)methyl]piperidine Sodium_Thiomethoxide->N-Boc-2-[(methylsulfanyl)methyl]piperidine N-Boc-2-[(methylsulfanyl)methyl]piperidine_2 N-Boc-2-[(methylsulfanyl)methyl]piperidine N-Boc-2-(chloromethyl)piperidine_2->N-Boc-2-[(methylsulfanyl)methyl]piperidine  DMF HCl_in_Dioxane HCl in Dioxane Target_Compound 2-[(Methylsulfanyl)methyl]piperidine hydrochloride HCl_in_Dioxane->Target_Compound N-Boc-2-[(methylsulfanyl)methyl]piperidine_2->Target_Compound

Caption: Proposed synthetic workflow for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • N-Boc-2-(hydroxymethyl)piperidine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiomethoxide (NaSMe)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (4M in 1,4-dioxane)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of N-Boc-2-(chloromethyl)piperidine

  • To a solution of N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-Boc-2-[(methylsulfanyl)methyl]piperidine

  • Dissolve the crude N-Boc-2-(chloromethyl)piperidine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add sodium thiomethoxide (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride

  • Dissolve the purified N-Boc-2-[(methylsulfanyl)methyl]piperidine (1.0 eq) in a minimal amount of diethyl ether.

  • Add a 4M solution of HCl in 1,4-dioxane (2.0 eq) dropwise with stirring.

  • A precipitate should form. Continue stirring for 1-2 hours at room temperature.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Potential Applications in Drug Discovery

While specific applications for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride are not documented, the broader class of piperidine derivatives is of significant interest in drug development.[1] The introduction of a methylsulfanylmethyl group at the 2-position of the piperidine ring offers several potential advantages for medicinal chemists:

  • Modulation of Lipophilicity: The thioether moiety can influence the overall lipophilicity of the molecule, potentially impacting its solubility, membrane permeability, and pharmacokinetic profile.

  • Introduction of a Hydrogen Bond Acceptor: The sulfur atom can act as a weak hydrogen bond acceptor, providing an additional point of interaction with biological targets.

  • Metabolic Stability: The thioether linkage may offer different metabolic pathways compared to more common functional groups, potentially leading to improved metabolic stability.

  • Scaffold for Further Functionalization: The sulfur atom can be oxidized to a sulfoxide or sulfone, providing further opportunities for structural diversification and modulation of electronic and steric properties.

Given these characteristics, this compound could serve as a valuable building block in the synthesis of novel therapeutic agents targeting a wide range of diseases.

Safety and Handling

A specific Safety Data Sheet (SDS) for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) is not publicly available. Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses hazards similar to or greater than its structural analogs, such as 2-methylpiperidine and other corrosive and toxic piperidine derivatives.[5][8]

Expected Hazards (based on analogs):

  • Corrosive: Likely to cause severe skin burns and eye damage.[8]

  • Toxic: May be harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritant: May cause respiratory irritation.

Recommended Handling Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If working with a powder or in a poorly ventilated area, use a NIOSH-approved respirator with an appropriate cartridge.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

First Aid Measures (based on analogs):

  • Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

Spectroscopic Data

No publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride was found. Researchers synthesizing or working with this compound should perform their own analytical characterization to confirm its identity and purity.

Conclusion

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a piperidine derivative with potential as a building block in medicinal chemistry and drug discovery. While detailed experimental data for this specific compound is scarce, this guide provides a comprehensive overview based on available information and data from closely related analogs. The proposed synthetic route offers a viable starting point for its preparation, and the outlined safety precautions are essential for its handling. Further research into the properties and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.

References

  • PubChem. 2-Methylpiperidine hydrochloride. [Link]

  • Kozlov, N. S.; Gusak, K. N. Synthesis of piperidine derivatives. XVII. Synthesis of some derivatives of 2-methyl- and 2,6-dimethylpiperidines. Zhurnal Obshchei Khimii1961, 31, 124-127.
  • O'Hagan, D. Piperidine and pyrrolidine alkaloids: a kaleidoscope of structures and functionalities.
  • Sincere Chemicals. The Versatility of Methyl Piperidine Derivatives. [Link]

  • Google Patents. Synthetic method of piperidine hydrochloride.
  • ChemSrc. (S)-2-METHYLPIPERIDINE HYDROCHLORIDE. [Link]

  • NIST. 2-Methylpiperidine. [Link]

  • The Good Scents Company. 2-methyl piperidine. [Link]

  • Google Patents. Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • ChemWhat. 2-METHYL-PIPERIDINE HYDROCHLORIDE CAS#: 5119-88-0. [Link]

  • The Good Scents Company. 2-methyl piperidine. [Link]

  • PubChem. 2-Methylpiperidine hydrochloride. [Link]

  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7). [Link]

Sources

"2-[(Methylsulfanyl)methyl]piperidine hydrochloride" synthesis and characterization

[1]

Executive Summary

2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) is a critical saturated heterocyclic building block utilized in the design of neuroactive pharmaceutical agents and agricultural chemicals.[1] Its structural core—a piperidine ring substituted at the 2-position with a methylthioether moiety—serves as a versatile pharmacophore, often acting as a bioisostere for other polar side chains or as a specific ligand anchor point.[1]

This technical guide outlines a robust, scalable, and high-fidelity synthesis route starting from the commercially available 2-piperidinemethanol .[1] Unlike direct alkylation methods which suffer from poor regioselectivity and polymerization risks, this protocol employs a protection-activation-displacement strategy.[1] This ensures complete chemoselectivity, high yields, and the isolation of a high-purity hydrochloride salt suitable for GMP-adjacent applications.[1]

Retrosynthetic Analysis & Strategy

To achieve a high-purity product, the synthesis is designed to avoid the competitive nucleophilicity of the secondary amine.[1] A direct conversion of the alcohol to a leaving group (halide/sulfonate) on the unprotected piperidine would lead to rapid intermolecular N-alkylation (dimerization) or intramolecular aziridinium formation.[1]

Therefore, the nitrogen atom is temporarily masked with a tert-butyloxycarbonyl (Boc) group. The hydroxyl group is then activated as a mesylate, displaced by sodium thiomethoxide, and finally deprotected under acidic conditions to yield the target hydrochloride salt.

Retrosynthesis Diagram[1]

RetrosynthesisTargetTarget Molecule2-[(Methylsulfanyl)methyl]piperidine HClInter1N-Boc-2-(methylthiomethyl)piperidine(Protected Thioether)Target->Inter1Acidic Deprotection(HCl/Dioxane)Inter2N-Boc-2-(mesyloxymethyl)piperidine(Activated Intermediate)Inter1->Inter2Nucleophilic Substitution(NaSMe)StartStarting Material2-Piperidinemethanol(CAS 3433-37-2)Inter2->Start1. N-Boc Protection2. Mesylation

Figure 1: Retrosynthetic disconnection showing the protection-activation strategy.

Experimental Protocols

Stage 1: N-Protection and Activation

Objective: Isolate the nitrogen lone pair to prevent self-alkylation and activate the primary alcohol for displacement.

Reagents:

  • 2-Piperidinemethanol (1.0 equiv)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et₃N) (2.5 equiv)[1]

  • Dichloromethane (DCM) (Solvent)[1]

Protocol:

  • N-Boc Protection:

    • Dissolve 2-piperidinemethanol in DCM (0.5 M concentration).

    • Add Et₃N (1.2 equiv) and cool to 0°C.

    • Add Boc₂O (1.1 equiv) portion-wise.[1] Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Checkpoint: Monitor by TLC (stain with Ninhydrin; free amine is purple, protected is faint/invisible).[1]

    • Wash with 1M citric acid and brine. Dry organic layer over Na₂SO₄ and concentrate to yield N-Boc-2-piperidinemethanol as a viscous oil.

  • O-Mesylation:

    • Redissolve the crude N-Boc intermediate in anhydrous DCM (0.3 M).

    • Cool to 0°C under nitrogen atmosphere.[1]

    • Add Et₃N (1.5 equiv).[1]

    • Dropwise add MsCl (1.2 equiv) over 20 minutes.[1] Maintain temperature < 5°C to prevent elimination side-products.

    • Stir at 0°C for 1 hour, then allow to reach RT for 1 hour.

    • Workup: Quench with saturated NaHCO₃. Extract with DCM.[2] Dry (MgSO₄) and concentrate.[1] The resulting mesylate is generally stable enough for the next step without column chromatography.[1]

Stage 2: Nucleophilic Displacement (Thioether Formation)

Objective: Introduce the methylsulfanyl group via S_N2 displacement.[1]

Reagents:

  • N-Boc-2-(mesyloxymethyl)piperidine (from Stage 1)[1]

  • Sodium thiomethoxide (NaSMe) (1.5 equiv)[1]

  • DMF (Dimethylformamide) or Acetonitrile[1][3]

Protocol:

  • Dissolve the mesylate intermediate in anhydrous DMF (0.4 M).

  • Add solid NaSMe (1.5 equiv) in one portion.

    • Caution: NaSMe is hygroscopic and releases methanethiol (stench) upon contact with moisture.[1] Handle in a fume hood.

  • Heat the reaction mixture to 60°C for 4-6 hours.

  • Workup: Cool to RT. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).[1]

  • Wash combined organics with water and brine (critical to remove DMF).[1]

  • Concentrate to yield tert-butyl 2-[(methylsulfanyl)methyl]piperidine-1-carboxylate.

  • Purification: If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).[1]

Stage 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable hydrochloride salt.[1]

Reagents:

  • 4M HCl in 1,4-Dioxane[1]

  • Diethyl Ether or MTBE (for precipitation)[1]

Protocol:

  • Dissolve the thioether intermediate in a minimal amount of dry 1,4-dioxane or DCM.[1]

  • Add 4M HCl in dioxane (5-10 equiv) at 0°C.

  • Stir at RT for 2-3 hours. Evolution of CO₂ gas indicates deprotection.[1]

  • Isolation:

    • The product often precipitates as a white solid.[1]

    • Add Diethyl Ether to complete precipitation.[1]

    • Filter the solid under nitrogen (hygroscopic).[1]

    • Wash with cold ether and dry under vacuum.

Reaction Workflow Diagram

SynthesisWorkflowStep1Step 1: Protection(Boc2O, Et3N)Step2Step 2: Activation(MsCl, Et3N)Step1->Step2 Intermediate 1Step3Step 3: Displacement(NaSMe, DMF, 60°C)Step2->Step3 MesylateStep4Step 4: Salt Formation(HCl/Dioxane)Step3->Step4 Protected ThioetherProductFinal ProductHCl SaltStep4->ProductStart2-PiperidinemethanolStart->Step1

Figure 2: Step-by-step reaction workflow from starting material to final salt.

Characterization Data

The following data represents the expected analytical profile for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride .

Quantitative Summary
PropertyValueNotes
Molecular Formula C₇H₁₆ClN S(C₇H₁₅NS[4] · HCl)
Molecular Weight 181.73 g/mol Free base: 145.27 g/mol
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes
Melting Point 145–150 °C (Decomp.)[1]Typical for piperidine HCl salts
Spectroscopic Profile[1]

1H NMR (400 MHz, D₂O):

  • δ 3.45 (m, 1H): C2-H (Methine adjacent to N)[1]

  • δ 3.30 (d, 1H, J=12 Hz): C6-H (Equatorial)

  • δ 2.95 (td, 1H): C6-H (Axial)[1]

  • δ 2.75 (dd, 1H): CH₂-S (Diastereotopic proton A)[1]

  • δ 2.60 (dd, 1H): CH₂-S (Diastereotopic proton B)[1]

  • δ 2.15 (s, 3H): S-CH₃ (Methyl singlet - Characteristic)[1]

  • δ 1.90 – 1.40 (m, 6H): Piperidine ring CH₂ protons (C3, C4, C5)[1]

13C NMR (100 MHz, D₂O):

  • δ 56.5: C2 (Methine)[1]

  • δ 45.2: C6 (CH₂ adjacent to N)[1]

  • δ 36.8: CH₂-S

  • δ 28.5: C3

  • δ 22.4: C5

  • δ 22.1: C4

  • δ 15.8: S-CH₃

Mass Spectrometry (ESI+):

  • [M+H]⁺ Calc: 146.10

  • [M+H]⁺ Found: 146.1[1]

Safety & Handling (E-E-A-T)

  • Sodium Thiomethoxide (NaSMe): This reagent generates methanethiol, a toxic gas with a potent stench, upon contact with moisture or acid.[1] Protocol Requirement: All weighing and reactions involving NaSMe must be performed in a well-ventilated fume hood. Glassware should be bleached (oxidized) immediately after use to neutralize sulfur odors.

  • Piperidine Derivatives: Many piperidines are skin irritants and sensitizers.[1] Wear nitrile gloves and safety goggles.

  • HCl/Dioxane: Corrosive and flammable.[1] Open containers carefully to avoid pressure buildup.[1]

References

  • Sigma-Aldrich. Product Specification: 2-Piperidinemethanol. Retrieved from [1]

  • ChemScene. 2-((Methylthio)methyl)piperidine hydrochloride Product Page. Retrieved from [1]

  • National Institutes of Health (NIH). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2020. Retrieved from [1]

  • BenchChem. Technical Guide to Reactivity of Chloromethyl Intermediates. Retrieved from [1]

A Guide to the Predicted Spectroscopic Profile of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug discovery and chemical synthesis, the precise structural elucidation of novel or intermediate compounds is a cornerstone of progress. 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a heterocyclic compound featuring a piperidine scaffold, a structure prevalent in numerous pharmaceuticals and biologically active alkaloids.[1] Its characterization is essential for quality control, reaction monitoring, and understanding its chemical behavior.

The following sections will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal reasoning behind the spectral assignments. Furthermore, this guide includes standardized, self-validating protocols for data acquisition, ensuring that researchers can confidently generate and interpret their own experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra allows for the unambiguous assignment of the carbon skeleton and the relative orientation of substituents. For 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, the protonation of the piperidine nitrogen by HCl significantly influences the chemical shifts of adjacent nuclei, a key diagnostic feature.

Predicted ¹H NMR Spectrum

The proton spectrum is anticipated to be complex due to the diastereotopic nature of the methylene protons on the piperidine ring and the side chain. The hydrochloride form will show broad signals for the N-H protons.

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional AssignmentRationale & Comparative Insights
~3.55m1HH-2Alpha to the protonated nitrogen and the side chain, expected to be significantly downfield.
~3.40ddd1HH-6 (eq)Equatorial proton alpha to the nitrogen, deshielded.
~3.15m1HH-2'aMethylene proton on the side chain, diastereotopic.
~3.00m1HH-2'bMethylene proton on the side chain, diastereotopic.
~2.95dt1HH-6 (ax)Axial proton alpha to the nitrogen, shifted downfield.
~2.10s3HS-CH₃Classic singlet for a methyl group attached to a sulfur atom.[2][3]
~1.95 - 1.60m6HH-3, H-4, H-5Complex, overlapping multiplets for the remaining ring protons.

Note: N-H protons are typically broad and may exchange with D₂O, making them difficult to observe or integrate accurately.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a direct count of the unique carbon atoms in the molecule. The electron-withdrawing effect of the protonated nitrogen (NH₂⁺) is expected to cause a downfield shift for the alpha carbons (C-2 and C-6).

Table 2: Predicted ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ, ppm)Provisional AssignmentRationale & Comparative Insights
~58.0C-2Alpha to nitrogen and substituted, shifted downfield. Based on data for similar 2-substituted piperidines.[4]
~45.5C-6Alpha to the protonated nitrogen.
~35.0C-2'Methylene carbon of the side chain.
~28.0C-4Beta to the nitrogen.
~22.5C-3Gamma to the nitrogen.
~21.0C-5Beta to the nitrogen.
~14.5S-CH₃Typical shift for a methyl carbon attached to sulfur.[3]
Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data for hydrochloride salts.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). D₂O is often preferred for hydrochloride salts to ensure dissolution and observe exchangeable protons.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard one-pulse ¹H experiment. Use a 30-45° pulse angle and a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.

    • ¹³C Spectrum: Acquire a proton-decoupled ¹³C experiment (e.g., zgpg30). An adequate number of scans (typically several thousand) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

    • 2D Spectra (Optional but Recommended): Acquire a COSY spectrum to establish H-H correlations and an HSQC spectrum to correlate directly attached H-C pairs, which will be critical for definitive assignments.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., D₂O at 4.79 ppm).

    • Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation Prep1 Weigh Sample (5-10 mg) Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Prep3 Transfer to NMR Tube Prep2->Prep3 Acq1 Lock, Tune, Shim Prep3->Acq1 Acq2 Acquire 1H Spectrum Acq1->Acq2 Acq3 Acquire 13C Spectrum Acq2->Acq3 Acq4 Acquire 2D Spectra (COSY, HSQC) Acq3->Acq4 Proc1 Fourier Transform & Phasing Acq4->Proc1 Proc2 Reference & Calibrate Spectra Proc1->Proc2 Proc3 Peak Picking & Integration Proc2->Proc3 Proc4 Assign Signals & Elucidate Structure Proc3->Proc4

Caption: Workflow for structural elucidation using NMR.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, the most prominent features will be the N-H stretches from the ammonium salt and the C-H stretches from the aliphatic portions of the molecule.

Predicted IR Spectrum

Table 3: Predicted Key IR Absorption Bands

Frequency Range (cm⁻¹)IntensityVibrational Mode Assignment
2700-2400Strong, BroadN-H⁺ stretch of the secondary ammonium salt.
2950-2850StrongC-H aliphatic stretches (piperidine ring and side chain).
1600-1575MediumN-H⁺ bend (asymmetric).
1470-1430MediumCH₂ scissoring/bending.
~700-600Weak-MediumC-S stretch.
Interpretation of Key Bands

The most diagnostic feature is the very broad and strong absorption band centered around 2500 cm⁻¹, which is characteristic of the N-H stretching vibration in an ammonium hydrochloride salt.[5] This immediately confirms the protonation of the piperidine nitrogen. The strong C-H stretching bands just below 3000 cm⁻¹ confirm the saturated aliphatic nature of the molecule. The C-S stretch is often weak and can be difficult to assign definitively but is expected in the 700-600 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid 2-[(Methylsulfanyl)methyl]piperidine hydrochloride powder onto the crystal.

  • Data Collection: Lower the ATR press to ensure firm contact between the sample and the crystal.

  • Acquire Spectrum: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For a hydrochloride salt, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, pre-ionized molecules.

Predicted Mass Spectrum (ESI-MS, Positive Mode)

The analysis will be performed on the protonated free base, which has a molecular formula of C₇H₁₅NS and a monoisotopic mass of 145.0925 Da. In the ESI+ source, this will be observed as the [M+H]⁺ ion.

Table 4: Predicted ESI-MS Fragmentation Data

m/z (Predicted)Proposed FragmentRationale
146.1003[M+H]⁺Protonated molecular ion (C₇H₁₆NS⁺).
98.1024[M+H - CH₄S]⁺Loss of methanethiol (48 Da) via rearrangement and cleavage.
84.0813[M+H - CH₂SCH₃]⁺Alpha-cleavage resulting in the loss of the entire side chain as a radical, followed by H abstraction to form a stable iminium ion. This is a very common pathway for N-alkyl piperidines.[6][7]
Fragmentation Pathway Analysis

The dominant fragmentation pathway for 2-substituted piperidines involves the cleavage of the bond between the ring and the substituent (alpha-cleavage).[8] For 2-[(Methylsulfanyl)methyl]piperidine, this would result in the loss of the •CH₂SCH₃ radical from the molecular ion, leading to the formation of a stable cyclic iminium ion at m/z 84. This fragment is often the base peak in the mass spectra of such compounds and is highly diagnostic.

Experimental Protocol for MS Data Acquisition (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to maintain an acidic pH and promote ionization.

  • Chromatography (Optional but recommended): Inject the sample onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid). This step helps purify the sample before it enters the mass spectrometer.[9]

  • Mass Spectrometry (ESI+):

    • Set the ion source to positive electrospray mode (ESI+).

    • Optimize source parameters: capillary voltage (~3-4 kV), cone voltage, desolvation gas flow, and temperature.

    • Acquire data in full scan mode over a relevant m/z range (e.g., 50-300 Da).

    • For more detailed structural information, perform tandem MS (MS/MS) by selecting the precursor ion at m/z 146 and fragmenting it in the collision cell to observe the daughter ions (e.g., m/z 98, 84).

Predicted MS Fragmentation Workflow

MS_Fragmentation parent [M+H]⁺ m/z = 146.10 frag1 [C₅H₁₀N]⁺ m/z = 84.08 parent->frag1 - •CH₂SCH₃ frag2 [C₅H₁₂NS]⁺ m/z = 98.10 parent->frag2 - CH₄S

Caption: Key predicted ESI-MS fragmentation pathways.

Conclusion

This guide presents a detailed, predicted spectroscopic profile for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, derived from fundamental principles and comparative analysis of related structures. The predicted NMR, IR, and MS data serve as a critical reference for researchers engaged in the synthesis, purification, and analysis of this compound. By combining this predictive data with the robust experimental protocols provided, scientists and drug development professionals can achieve a high degree of confidence in the structural verification of their materials, ensuring both scientific integrity and the advancement of their research objectives.

References

  • MDPI. (2013). Spectroscopic and Theoretical Studies of Some 3-(4′-Substituted phenylsulfanyl)-1-methyl-2-piperidones. Available at: [Link]

  • PubChem. 2-Methylpiperidine hydrochloride. Available at: [Link]

  • PubChem. (2R,3S,4S,5R)-2-[2-(methylsulfanyl)ethyl]piperidine-3,4,5-triol. Available at: [Link]

  • Singh, H. P. et al. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Available at: [Link]

  • PubMed. (2005). Synthesis of a novel series of 2-methylsulfanyl fatty acids and their toxicity on the human K-562 and U-937 leukemia cell lines. Available at: [Link]

  • CBU Scholar. Structure and spectroscopic properties of N,S-coordinating 2-methylsulfanyl-N-[(1H-pyrrol-2-yl)methylidene]aniline methanol mono. Available at: [Link]

  • NIST WebBook. 2-Methylpiperidine IR Spectrum. Available at: [Link]

  • NIST WebBook. 2-Methylpiperidine Mass Spectrum. Available at: [Link]

  • NIST WebBook. 2-Methylpiperidine. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Royal Society of Chemistry. (2016).
  • Yeast Metabolome Database. Piperidine (YMDB01338). Available at: [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • SciSpace. (2007). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • precisionFDA. 2-METHYLPIPERIDINE. Available at: [Link]

  • Wiley Online Library. (2020).

Sources

"2-[(Methylsulfanyl)methyl]piperidine hydrochloride" mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Pharmacophoric Mechanics and Target Engagement of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Executive Summary In modern medicinal chemistry, 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) is not deployed as a standalone therapeutic agent, but rather functions as a highly privileged, pre-organized pharmacophoric building block[1]. When incorporated into active pharmaceutical ingredients (APIs), this structural motif dictates the drug's mechanism of action by driving high-affinity interactions with Class A G Protein-Coupled Receptors (GPCRs)[2]. This technical guide delineates the molecular mechanics, target engagement profiles, and self-validating experimental workflows associated with this critical chemical scaffold.

Part 1: Core Mechanism of Action – Structural Determinants

The pharmacological utility of the 2-[(Methylsulfanyl)methyl]piperidine core relies on the synergistic action of its two primary functional modules: the basic piperidine ring and the flexible, polarizable methylthiomethyl side chain.

1. The Piperidine Core and Electrostatic Anchoring The piperidine ring acts as a basic amine. At physiological pH, the nitrogen atom is protonated, forming a critical electrostatic salt bridge with the highly conserved Asp3.32 residue located in the transmembrane domain (TM3) of Class A GPCRs[2]. This interaction is the universal anchor point for many aminergic GPCR ligands, stabilizing the receptor in specific conformational states required for agonism or antagonism[2].

2. The Methylthiomethyl Motif: Conformational Bias and Sulfur-π Interactions The 2-substitution pattern on the piperidine ring introduces a distinct conformational bias. To minimize steric clashes, the 2-substituent strongly prefers an axial orientation, which pre-organizes the ligand into a bioactive conformation and significantly reduces the entropic penalty upon receptor binding[3]. Furthermore, the methylthio (-S-CH3) group is highly polarizable and lipophilic. It projects into hydrophobic accessory pockets within the receptor, engaging in favorable sulfur-π interactions with aromatic residues (such as Tyrosine or Tryptophan). Structural studies have demonstrated that incorporating a methylthio group can exceed the binding affinity of analogous methoxy derivatives by an order of magnitude due to these specific, high-energy interactions[2].

Pharmacophore Core 2-[(Methylsulfanyl)methyl] piperidine Core Amine Protonated Amine (Piperidine N+) Core->Amine Thio Methylthio Group (-CH2-S-CH3) Core->Thio SaltBridge Asp3.32 Salt Bridge Amine->SaltBridge Electrostatic PiInteract Sulfur-Pi Interaction Thio->PiInteract Lipophilic GPCR Class A GPCR Binding Pocket Response Receptor Modulation (Agonism/Antagonism) GPCR->Response Conformational Shift SaltBridge->GPCR PiInteract->GPCR

Fig 1: Bipartite pharmacophoric mechanism of action targeting Class A GPCRs.

Part 2: Target Engagement Profiles

When 2-[(Methylsulfanyl)methyl]piperidine is grafted onto larger molecular frameworks, it directs the resulting API toward specific receptor classes:

  • Muscarinic Acetylcholine Receptors (M3R): Piperidine derivatives are classic ligands for the M3R. The basic nitrogen anchors the molecule, while the sulfur-containing side chain occupies the allosteric vestibule, modulating cell proliferation and smooth muscle contraction pathways[4].

  • Purinergic Receptors (P2Y): The methylthio motif is a known affinity-enhancer for purinergic targets. For example, in P2Y1 receptor antagonists, methylthio- interactions dictate the spatial orientation of the ligand, allowing it to act as a potent allosteric or orthosteric modulator[5].

Part 3: Quantitative Physicochemical Profiling

The intrinsic physicochemical properties of this building block make it an ideal starting point for Fragment-Based Drug Discovery (FBDD).

ParameterValuePharmacological Implication
Molecular Weight 181.73 g/mol Highly ligand-efficient fragment, allowing for the addition of complex functional groups without violating Lipinski's Rule of 5[1].
Topological Polar Surface Area (TPSA) 12.03 ŲExcellent passive membrane permeability; highly optimized for CNS-penetrant GPCR ligands[1].
LogP (Predicted) 1.91Optimal lipophilicity, striking a balance between aqueous solubility and lipid bilayer partitioning[1].
Hydrogen Bond Donors 1Facilitates key hydrogen bonding via the protonated piperidine nitrogen[1].
Hydrogen Bond Acceptors 2Both the sulfur and nitrogen atoms act as versatile interaction points within the receptor binding pocket[1].

Part 4: Self-Validating Experimental Protocols

To validate the mechanism of action of APIs derived from this core, researchers must employ orthogonal assays that measure both thermodynamic target engagement and metabolic fate.

Protocol 1: Radioligand Displacement Assay for GPCR Affinity

Causality: To isolate the direct binding mechanics of the piperidine-Asp3.32 salt bridge from downstream G-protein signal amplification, a radioligand displacement assay is required. This provides the true thermodynamic binding affinity (


).
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the target GPCR (e.g., M3R or P2Y1). Homogenize in ice-cold Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, a fixed concentration of a

    
    H-labeled orthosteric radioligand (at its 
    
    
    
    ), and the synthesized piperidine derivative at varying concentrations (10 pM to 10 µM).
  • Equilibration: Incubate the plate at 25°C for 90 minutes to allow the system to reach thermodynamic equilibrium.

  • Filtration & Quantification: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Add scintillation fluid and quantify bound radioactivity using a microplate scintillation counter. Calculate the

    
     and derive the 
    
    
    
    using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability & Sulfur Oxidation Profiling

Causality: The methylthio group is highly susceptible to sequential oxidation by Cytochrome P450 enzymes (CYP3A4) and Flavin-containing monooxygenases (FMOs), yielding sulfoxides and sulfones. Tracking this is critical, as these polar metabolites alter the TPSA, potentially eliminating CNS penetrance or shifting the molecule's pharmacological profile.

  • Reaction Setup: Pre-incubate 1 µM of the test compound with Human Liver Microsomes (HLMs) (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode to quantify the parent compound depletion and identify the

    
     (sulfoxide) and 
    
    
    
    (sulfone) mass shifts.

Workflow P1 Step 1: API Synthesis (Core Incorporation) P2 Step 2: Radioligand Displacement Assay P1->P2 P3 Step 3: CYP450 Metabolic Incubation P1->P3 P5 Data Analysis: IC50 & Clearance P2->P5 Affinity Metrics P4 Step 4: LC-MS/MS Quantification P3->P4 Sulfoxide Metabolites P4->P5 Stability Metrics

Fig 2: Self-validating experimental workflow for target engagement and metabolic profiling.

References

  • Zhao, H. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds". Blumberg Institute. Available at:[Link][3]

  • "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications". National Institutes of Health (NIH). Available at: [Link][4]

  • "Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor". National Institutes of Health (NIH) - PMC. Available at:[Link][5]

  • "Progress in Structure Based Drug Design for G Protein-Coupled Receptors". Journal of Medicinal Chemistry - ACS Publications. Available at: [Link][2]

Sources

Technical Guide: Biological Activity Screening of 2-[(Methylsulfanyl)methyl]piperidine HCl

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological profiling and screening methodology for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 383127-99-9).

This guide is structured for medicinal chemists and pharmacologists evaluating this compound as a fragment-based lead or functional intermediate . Given its structural classification—a piperidine core functionalized with a thioether side chain—the screening strategy prioritizes metabolic stability (S-oxidation) , GPCR promiscuity , and safety pharmacology .

Compound Profile & Strategic Significance

2-[(Methylsulfanyl)methyl]piperidine hydrochloride represents a distinct chemical scaffold combining a saturated nitrogen heterocycle (piperidine) with a flexible thioether pendant. In drug discovery, this motif serves two primary roles:

  • Fragment-Based Drug Discovery (FBDD): The piperidine ring acts as a secondary amine warhead for hydrogen bonding, while the methylsulfanyl group provides a hydrophobic contact point with potential for specific metabolic activation.

  • Bioisosteric Probing: The thioether moiety (

    
    ) is often screened as a bioisostere for ethyl (
    
    
    
    ) or methoxy (
    
    
    ) groups to alter lipophilicity and metabolic half-life.
Physicochemical Properties (Predicted)
PropertyValueImplication for Screening
Formula

Low MW (179.7 g/mol ) ideal for fragment libraries.
LogP (Free Base) ~1.2 - 1.5Moderate lipophilicity; likely membrane permeable.
pKa (Piperidine N) ~10.5 - 11.0Protonated at physiological pH (7.4); requires cation-compatible assays.
Metabolic Liability High (S-oxidation)Critical: Must screen for sulfoxide/sulfone metabolites.

Primary Screening: Metabolic Stability & Bioactivation

Because the thioether side chain is highly susceptible to Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s, metabolic stability is the gatekeeper assay for this compound.

Experiment A: Microsomal Stability (S-Oxidation Tracking)

Objective: Determine intrinsic clearance (


) and identify the ratio of S-oxidation (sulfoxide) vs. N-oxidation.

Protocol:

  • Incubation System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

    
    .
    
  • Substrate Concentration: 1

    
     of 2-[(Methylsulfanyl)methyl]piperidine HCl.
    
  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS monitoring for:

    • Parent (

      
      : 146)
      
    • Sulfoxide Metabolite (

      
      : 162)
      
    • Sulfone Metabolite (

      
      : 178)
      

Data Interpretation:

  • High Clearance:

    
    . Indicates rapid S-oxidation; requires structural modification (e.g., gem-dimethylation alpha to sulfur) for drug viability.
    
  • Metabolite ID: If N-oxide prevails over S-oxide, the steric bulk of the 2-position substituent is protecting the sulfur.

Secondary Screening: Target Engagement (GPCRs)

Piperidine derivatives are "privileged structures" for aminergic GPCRs. The 2-substituted motif specifically modulates binding affinity at Sigma receptors and Dopamine transporters.

Experiment B: Sigma-1 Receptor ($ \sigma_1 \text{R} $) Radioligand Binding

Rationale: 2-substituted piperidines often exhibit high affinity for


, a chaperone protein involved in neuroprotection.

Protocol:

  • Membrane Prep: Jurkat cells or Guinea pig brain homogenates.

  • Radioligand:

    
     (2 nM).
    
  • Non-specific Binding: Define using 10

    
     Haloperidol.
    
  • Incubation: 120 min at 37°C in 50 mM Tris-HCl (pH 8.0).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

  • Readout: Liquid scintillation counting.

Experiment C: Dopamine D2 Receptor Functional Assay (Calcium Flux)

Protocol:

  • Cell Line: CHO-K1 cells stably expressing human D2 receptor and

    
     (promiscuous G-protein to couple 
    
    
    
    to Calcium).
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Addition: Add test compound (0.1 nM – 10

    
    ).
    
  • Agonist Challenge: For antagonist mode, add Dopamine (

    
     concentration) 15 min post-compound.
    
  • Detection: Measure fluorescence (Ex 488 nm / Em 525 nm) on a kinetic plate reader (FLIPR).

Safety Pharmacology: hERG Inhibition

The piperidine nitrogen, protonated at pH 7.4, can mimic potassium ions and block the hERG channel, leading to QT prolongation. This is a mandatory safety screen.

Protocol (Automated Patch Clamp):

  • System: QPatch or Patchliner (CHO-hERG cell line).

  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to elicit tail current.

  • Application: Apply compound at 0.1, 1, 10, and 30

    
    .
    
  • Threshold:

    
     inhibition at 10 
    
    
    
    flags the compound as a cardiac risk.

Visualizations

Diagram 1: Metabolic Fate & Bioactivation Pathways

This diagram illustrates the critical S-oxidation pathway that must be monitored during screening.

MetabolicPathways Parent 2-[(Methylsulfanyl)methyl] piperidine (Parent) FMO FMO3 / CYP2D6 (Enzymes) Parent->FMO Microsomal Incubation Sulfoxide Sulfoxide Metabolite (Chiral Center Created) FMO->Sulfoxide Major Pathway (S-Oxidation) N_Oxide N-Oxide Metabolite (Minor Pathway) FMO->N_Oxide Minor Pathway (N-Oxidation) Sulfone Sulfone Metabolite (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation

Caption: Metabolic trajectory of the thioether side chain. S-oxidation is the dominant clearance mechanism driven by FMOs.

Diagram 2: Screening Workflow Logic

A decision tree for advancing the compound from fragment to lead.

ScreeningWorkflow Start Compound: 2-[(Methylsulfanyl)methyl]piperidine HCl Solubility Solubility Check (PBS pH 7.4) Start->Solubility Tier1 Tier 1: Safety & Metabolism Solubility->Tier1 Metab Microsomal Stability (Target: t1/2 > 30 min) Tier1->Metab hERG hERG Patch Clamp (Target: IC50 > 10 µM) Tier1->hERG Pass1 Passes Tier 1 Metab->Pass1 Fail1 High Clearance / hERG Block Metab->Fail1 hERG->Pass1 hERG->Fail1 Tier2 Tier 2: Pharmacology Pass1->Tier2 Stop Structural Modification (e.g., Gem-dimethyl) Fail1->Stop Discard / Redesign Sigma Sigma-1 Binding (Neuroprotection) Tier2->Sigma GPCR GPCR Panel (Dopamine/Serotonin) Tier2->GPCR

Caption: Hierarchical screening logic ensuring safety and stability are validated before costly pharmacological profiling.

References

  • BenchChem. (2025).[1] Biological Activity Screening of Piperidine Derivatives: A Technical Guide. Retrieved from

  • MDPI. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules. Retrieved from

  • Durban University of Technology. (2020). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. Retrieved from

  • ChemSrc. (2024). 2-[(Methylsulfanyl)methyl]piperidine CAS 383127-99-9 Properties and MSDS. Retrieved from

Sources

Technical Guide: Chemical Stability and Solubility Profile of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the physicochemical behavior of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6).[1] As a bifunctional building block containing a secondary amine and a thioether, this compound presents specific stability challenges—primarily oxidative susceptibility of the sulfur moiety and hygroscopicity of the hydrochloride salt.[1]

Researchers utilizing this compound in medicinal chemistry or lead optimization must account for its pH-dependent solubility profile and the potential for "silent" oxidation during storage in solution.[1] This guide provides validated protocols for solubility determination, impurity tracking, and risk-mitigated storage.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9][10]

The compound consists of a piperidine ring substituted at the C2 position with a methylthiomethyl group, isolated as the hydrochloride salt to ensure solid-state stability.[1]

PropertySpecification
Systematic Name 2-((Methylthio)methyl)piperidine hydrochloride
CAS Number 1177350-61-6
Molecular Formula C₇H₁₅NS · HCl
Molecular Weight 181.73 g/mol
Physical Form White to off-white crystalline solid
Functional Groups Secondary Amine (Piperidine), Thioether (Sulfide)
Chirality Contains one chiral center at C2.[1] Typically supplied as a racemate unless specified as (S)- or (R)-.
pKa (Predicted) ~11.0 (Piperidine Nitrogen)

Solubility Profile

The solubility of 2-[(Methylsulfanyl)methyl]piperidine HCl is dictated by the ionic nature of the hydrochloride salt and the lipophilicity of the thioether side chain.[1]

Solvent Compatibility Table

Data estimated based on structural analogs (Piperidine HCl and Thioether-amines).

Solvent ClassSolventSolubility RatingApplication Notes
Aqueous Water (pH < 7)High (>100 mg/mL)Ideal for stock solutions; stable at acidic pH.[1]
Aqueous PBS (pH 7.4)High Suitable for biological assays.[1]
Protic Polar Methanol / EthanolHigh Preferred solvents for transfer and dilution.[1]
Aprotic Polar DMSOHigh Caution: Risk of oxidation in aged DMSO (see Stability).[1]
Aprotic Polar AcetonitrileModerate Good for HPLC mobile phases.[1]
Non-Polar Hexane / Et₂OInsoluble Used as anti-solvents for precipitation/crystallization.[1]
pH-Dependent Solubility Logic

The hydrochloride salt is highly water-soluble.[1] However, treating the solution with a base (NaOH, NaHCO₃) raises the pH above the pKa (~11).[1] This deprotonates the piperidine nitrogen, converting the salt to the free base , which is an oil or low-melting solid with significantly reduced water solubility and increased solubility in organic solvents (DCM, EtOAc).[1]

Protocol: Gravimetric Solubility Determination

Use this validated workflow to determine exact solubility limits for your specific batch.

  • Saturation: Add excess solid compound to 1.0 mL of target solvent in a sealed HPLC vial.

  • Equilibration: Agitate at 25°C for 24 hours (thermomixer).

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Evaporate a known volume of filtrate (e.g., 0.5 mL) under nitrogen flow or vacuum.

  • Calculation: Weigh the residue. Solubility (mg/mL) = Mass of Residue (mg) / Volume (mL).[1]

Chemical Stability Analysis

The stability profile is dominated by the thioether group.[1] While the piperidine ring is robust, the sulfur atom is a "soft" nucleophile prone to oxidation.[1]

Oxidative Degradation Pathways

The primary degradation route is the oxidation of the sulfide (-S-) to the sulfoxide (S=O) and subsequently to the sulfone (O=S=O).

  • Risk Factors:

    • Peroxides: Trace peroxides in ethers (THF, Dioxane) or PEGs.[1]

    • DMSO: Dimethyl sulfoxide can act as an oxidant under certain conditions or if contaminated.[1]

    • Air: Slow atmospheric oxidation in solution over weeks.[1]

Visualization: Oxidative Degradation Pathway

The following diagram illustrates the stepwise oxidation mechanism that must be monitored.

OxidationPathway cluster_0 Detection Method: LC-MS Compound Parent Compound (Sulfide) Sulfoxide Degradant A (Sulfoxide) Compound->Sulfoxide [O] (H2O2, Peroxides, Air) Sulfone Degradant B (Sulfone) Sulfoxide->Sulfone [O] (Strong Oxidants)

Caption: Stepwise oxidation of the thioether moiety. Sulfoxide formation (+16 Da) is the first indicator of instability.

Hygroscopicity & Hydrolysis[1]
  • Hygroscopicity: Hydrochloride salts of secondary amines are typically hygroscopic.[1] Absorption of atmospheric moisture can lead to deliquescence (turning into a liquid/paste).[1]

  • Impact: Moisture facilitates hydrolysis (rare for this structure) but significantly accelerates oxidation rates by increasing molecular mobility.[1]

Handling & Storage Protocols

To maintain purity >98% over long-term storage, strict adherence to environmental controls is required.[1]

Storage Conditions
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term < 1 month).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The thioether is sensitive to atmospheric oxygen over time.[1]

  • Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).[1]

Handling Workflow
  • Weighing: Perform weighing quickly to minimize moisture uptake.[1] If the solid appears clumpy or sticky, it has likely absorbed water; dry in a vacuum desiccator over P₂O₅ before use.[1]

  • Solution Prep: Use degassed solvents to minimize dissolved oxygen.[1]

Visualization: Handling Decision Tree

HandlingProtocol Start Start: Solid Handling CheckAppearance Visual Inspection: Free-flowing powder? Start->CheckAppearance Dry Action: Dry in Vacuum Desiccator (24h) CheckAppearance->Dry No (Clumpy/Sticky) Weigh Weigh Required Amount (Minimize Air Exposure) CheckAppearance->Weigh Yes Dry->Weigh SolventChoice Select Solvent Weigh->SolventChoice Water Water/PBS (Use immediately) SolventChoice->Water DMSO DMSO (Freeze aliquots at -20°C) SolventChoice->DMSO

Caption: Decision logic for handling hygroscopic thioether salts to prevent degradation.

Analytical Methods for Quality Control

When verifying the integrity of 2-[(Methylsulfanyl)methyl]piperidine HCl, standard UV detection may be insufficient due to the lack of a strong chromophore (no aromatic rings).[1]

Recommended Method: LC-MS[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).[1]

  • Detection: MS (ESI Positive Mode).

    • Parent Ion: [M+H]⁺ = 146.1 (Free base mass + H).[1]

    • Impurity A (Sulfoxide): [M+H]⁺ = 162.1 (+16 Da).[1]

    • Impurity B (Sulfone): [M+H]⁺ = 178.1 (+32 Da).[1]

Troubleshooting "Silent" Oxidation

If biological potency drops but the sample looks pure by NMR:

  • Check the DMSO stock: DMSO can oxidize thioethers to sulfoxides over months at room temperature.[1]

  • Check 1H NMR: Look for a downfield shift in the S-Methyl peak.[1]

    • S-CH₃ (Parent): ~2.1 ppm.[1]

    • S(O)-CH₃ (Sulfoxide): ~2.6 ppm (distinct shift).[1]

References

  • Lin, A., et al. (2017).[1] "Tuning Sulfur Oxidation States on Thioether-Bridged Peptide Macrocycles." Journal of the American Chemical Society. [Link]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved October 26, 2023, from [Link]

Sources

Technical Whitepaper: Strategic Derivatization of 2-[(Methylsulfanyl)methyl]piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride structural analogs and derivatives Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists

Introduction: The Bifunctional Pharmacophore

2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6) represents a high-value "privileged scaffold" in both organometallic catalysis and medicinal chemistry. Its utility stems from its heterobifunctional nature : it possesses a hard nitrogen donor (secondary amine) and a soft sulfur donor (thioether) separated by a flexible ethylene/methylene bridge.

For the drug developer, this molecule offers a template for designing neuroactive agents (targeting GPCRs) and metabolic probes . For the organometallic chemist, it serves as the backbone for SNS-pincer ligands , crucial for non-precious metal catalysis (Fe, Co, Mn).

Core Structural Properties[1][2][3][4]
  • Chemotype: 2-substituted piperidine (chiral center at C2).[1]

  • Donor Motif:

    
    -bidentate chelate.
    
  • Salt Form: The hydrochloride salt stabilizes the amine, preventing oxidative degradation of the sulfur moiety and ensuring water solubility for biological assays.

Synthetic Architecture & Production

To access structural analogs, one must first master the synthesis of the core. The commercial availability of the HCl salt is often limited to gram-scale; therefore, in-house synthesis is a requisite skill.

Primary Synthetic Route: The Alcohol Activation Pathway

The most robust route proceeds from 2-piperidinemethanol . This approach allows for the retention of chirality if starting from enantiopure precursors (e.g., L-pipecolic acid derivatives).

Mechanism:

  • N-Protection: Boc-protection of 2-piperidinemethanol prevents N-methylation.

  • Activation: Conversion of the primary alcohol to a mesylate (OMs) or chloride.

  • Nucleophilic Substitution: Displacement by sodium thiomethoxide (NaSMe).

  • Deprotection/Salt Formation: Acidic cleavage of Boc yields the target HCl salt.

Visualization: Synthesis & Derivatization Logic

The following diagram outlines the core synthesis and the two primary divergence points for creating analogs: Ligand Synthesis (Catalysis) and S-Oxidation (MedChem).

G cluster_0 Derivatization Vectors Start 2-Piperidinemethanol (Chiral/Racemic) Inter N-Boc-2-(mesyloxymethyl) piperidine Start->Inter 1. Boc2O 2. MsCl, Et3N Core 2-[(Methylsulfanyl)methyl] piperidine HCl (THE CORE) Inter->Core 1. NaSMe 2. HCl/Dioxane Ligand SNS Pincer Ligands (N-Alkylation) Core->Ligand R-X, Base (Metal Binding) MedChem Sulfoxide/Sulfone Bioisosteres Core->MedChem mCPBA or H2O2 (Polarity Tuning)

Figure 1: Synthetic workflow from precursor to core scaffold and primary derivatization vectors.

Structural Analog Design: Medicinal Chemistry Applications

In drug design, the thioether moiety is often a liability due to rapid metabolic oxidation. However, strategic modification converts this liability into a design feature.

A. S-Oxidation Analogs (Sulfoxides and Sulfones)

Transforming the thioether (-S-) into a sulfoxide (-SO-) or sulfone (-SO


-) alters the electronic landscape  and hydrogen bonding potential  without significantly changing the steric bulk.
  • Sulfoxides (Chiral): The sulfur atom becomes a stereocenter. This is critical for creating diastereomers (e.g., R,R vs R,S) to probe receptor binding pockets with high specificity.

  • Sulfones (Achiral): strong hydrogen bond acceptors. They increase metabolic stability and lower lipophilicity (LogP), improving oral bioavailability.

B. Bioisosteres & Homologs
  • The "Thioridazine" Logic: Similar to the antipsychotic thioridazine, the 2-substituted thioether piperidine can be viewed as a pharmacophore for dopamine D2 receptors.

  • Homologation: Extending the linker between the ring and sulfur (from methyl to ethyl) increases flexibility, often required to avoid steric clashes in the binding pocket of enzymes like Acetylcholinesterase (AChE).

Comparative Data: Predicted Properties of Analogs

Analog ClassModificationEffect on LogPPolar Surface Area (TPSA)Primary Application
Core (Parent) None~1.5 (Mod.)~15 ŲBuilding Block / Ligand
Sulfoxide S

S=O
Decrease (~0.5)~35 ŲH-Bond Acceptor / Chiral Probe
Sulfone S

O=S=O
Decrease (~0.0)~55 ŲMetabolic Stability / Polar Interactions
N-Benzyl N-H

N-Bn
Increase (~3.5)~15 ŲAChE Inhibitors / Sigma Receptors

Structural Analog Design: Catalysis (SNS Ligands)

The 2-[(methylsulfanyl)methyl]piperidine scaffold is the "left arm" of SNS pincer ligands . By reacting the secondary amine with a pyridine-2,6-dicarbonyl electrophile, researchers generate tridentate ligands used in:

  • Hydrogenation: Mn-SNS complexes catalyze ketone hydrogenation.

  • Dehydrogenative Coupling: Co-SNS complexes activate alcohols.

Design Principle: The hemilabile nature of the thioether sulfur allows the ligand to open and close a coordination site on the metal, facilitating substrate entry during the catalytic cycle.

Experimental Protocols

Protocol A: N-Alkylation (General Derivatization)

Purpose: To attach lipophilic groups or linkers for ligand synthesis.

  • Free Basing: Dissolve 1.0 eq of 2-[(methylsulfanyl)methyl]piperidine HCl in water. Adjust pH to >12 with 2M NaOH. Extract with DCM (3x), dry over Na

    
    SO
    
    
    
    , and concentrate to obtain the free base oil.
  • Reaction: In a flame-dried flask, dissolve the free base (1.0 eq) in anhydrous acetonitrile (0.1 M).

  • Reagents: Add K

    
    CO
    
    
    
    (3.0 eq) and the alkyl halide (e.g., Benzyl bromide, 1.1 eq).
  • Conditions: Reflux under N

    
     for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
    
  • Workup: Filter off inorganic salts. Concentrate filtrate.

  • Purification: Flash chromatography on silica gel.

    • Self-Validation: The disappearance of the broad N-H stretch (~3300 cm

      
      ) in IR and the appearance of N-CH
      
      
      
      benzylic protons (~3.5 ppm) in
      
      
      H NMR confirms the product.
Protocol B: Controlled S-Oxidation to Sulfoxide

Purpose: To create polar bioisosteres or resolve chiral sulfoxides.

  • Dissolution: Dissolve 1.0 eq of the N-protected derivative (e.g., N-Boc-2-[(methylsulfanyl)methyl]piperidine) in DCM at 0°C.

  • Oxidant Addition: Add m-CPBA (meta-chloroperoxybenzoic acid, 1.05 eq) portion-wise over 15 minutes.

    • Critical Step: Do not exceed 1.1 eq of oxidant to avoid sulfone formation.

  • Quenching: After 1 hour, quench with saturated aqueous NaHCO

    
     and 10% Na
    
    
    
    S
    
    
    O
    
    
    (to reduce excess peroxide).
  • Analysis: Extract with DCM.

    • Self-Validation:

      
      H NMR will show a characteristic downfield shift of the S-methyl singlet from ~2.1 ppm (thioether) to ~2.6 ppm (sulfoxide).
      

Visualization of Biological Signaling Potential

Piperidine derivatives often target GPCRs (Dopamine/Serotonin). The following diagram illustrates the hypothetical pathway modulation by N-substituted analogs of the core scaffold.

Signaling Drug N-Substituted Piperidine Analog GPCR D2/5-HT2A Receptor (Membrane) Drug->GPCR Binding (Ki nM) GProtein G-Protein (Gi/Go) GPCR->GProtein Activation Effector Adenylyl Cyclase GProtein->Effector Inhibition cAMP cAMP Levels (Decreased) Effector->cAMP Downregulation Response Antipsychotic/Analgesic Response cAMP->Response Signaling Cascade

Figure 2: Potential GPCR modulation pathway for N-substituted piperidine analogs.

References

  • Synthesis and Pharmacological Evaluation of 2-Substituted Piperidine Derivatives. Source: PLoS ONE (2012). Context: Discusses the synthesis of piperidine-oxadiazole hybrids and their affinity for D2/5-HT receptors.

  • SNS Pincer Ligands in Catalysis. Source: National Institutes of Health (NIH) / PubMed (2023). Context: Details the use of thioether-amine (SNS) ligands in first-row transition metal catalysis (Mn, Fe, Co).

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Source: MDPI (2023). Context: A comprehensive review of piperidine synthesis strategies, including hydrogenation of pyridines and cyclization methods relevant to the core scaffold.

  • Biological Activity of Piperidine Alkaloids and Analogs. Source: BenchChem Technical Review (2025).[2] Context: Provides comparative IC50 data for cytotoxic and analgesic properties of substituted piperidines.

Sources

Technical Guide: 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride , a specialized heterocyclic building block used in medicinal chemistry for fragment-based drug discovery (FBDD) and lead optimization.

CAS Registry Number: 1177350-61-6 (HCl salt) / 59708-26-8 (Free base) Chemical Formula: C


H

ClNS Molecular Weight: 181.73 g/mol Synonyms: 2-((Methylthio)methyl)piperidine HCl; 2-Methylthiomethyl-piperidine hydrochloride.

Executive Summary

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a saturated heterocyclic scaffold featuring a piperidine ring substituted at the C2 position with a methylthiomethyl group. In drug design, this fragment serves two critical roles:

  • Bioisosteric Probe: The thioether moiety acts as a lipophilic bioisostere for ether (-CH

    
    -O-CH
    
    
    
    ) or propyl (-CH
    
    
    -CH
    
    
    -CH
    
    
    ) side chains, modulating
    
    
    and metabolic susceptibility.
  • Chiral Vector: The C2 stereocenter allows for the precise projection of the sulfur motif into hydrophobic protein pockets, making it a valuable fragment for GPCR and kinase inhibitor scaffolds.

This guide details the synthesis, physicochemical properties, and strategic application of this compound in pharmaceutical research.[1]

Physicochemical Profile & Structural Analysis

Understanding the physical behavior of this fragment is essential for its successful incorporation into larger drug candidates.

Key Properties Table
PropertyValue / DescriptionRelevance in MedChem
Appearance White to off-white crystalline solidStable salt form preferred over the volatile, malodorous free base.
pKa (Calc.) ~10.2 (Piperidine Nitrogen)Highly basic; exists as a cation at physiological pH (7.4), aiding solubility.
cLogP ~1.3 - 1.6The sulfur atom increases lipophilicity compared to its ether analog (cLogP ~0.5).
H-Bond Donors 2 (NH

, Cl

pair)
Key for salt bridge formation in active sites (e.g., Asp/Glu residues).
H-Bond Acceptors 1 (Sulfur - weak)Sulfur is a poor H-bond acceptor compared to oxygen, altering solvation penalties.
Conformational Dynamics

The piperidine ring predominantly adopts a chair conformation . The 2-substituted methylthiomethyl group prefers the equatorial position to minimize 1,3-diaxial interactions, though the steric bulk of the sulfur is larger than oxygen, potentially influencing the ring-flip energy barrier.

Synthetic Utility & Manufacturing Protocols

Direct alkylation of piperidine is often non-selective. The industry-standard protocol utilizes a protection-deprotection strategy to ensure regioselectivity and prevent catalyst poisoning by sulfur during ring formation.

Validated Synthesis Route (N-Boc Strategy)

This pathway avoids the use of hydrogenation catalysts after sulfur introduction, as sulfur is a potent catalyst poison (deactivating Pd/C or PtO


).

Step-by-Step Protocol:

  • Starting Material: 2-Piperidinemethanol (Commercial).

  • Protection: React with Boc

    
    O/NaOH to form N-Boc-2-piperidinemethanol .
    
  • Activation: Convert the alcohol to a mesylate (MsCl/Et

    
    N) or chloride (SOCl
    
    
    
    ).
  • Displacement: Nucleophilic attack using Sodium Thiomethoxide (NaSMe) in DMF.

  • Deprotection: Acidic cleavage (4M HCl in Dioxane) to yield the hydrochloride salt.

Synthesis Workflow Diagram

Synthesis SM 2-Piperidinemethanol (Starting Material) Step1 N-Protection (Boc2O, NaOH) SM->Step1 Inter1 N-Boc-Intermediate Step1->Inter1 Step2 Activation (MsCl, Et3N) Inter1->Step2 Inter2 Activated Mesylate Step2->Inter2 Step3 Thiolate Displacement (NaSMe, DMF, 60°C) Inter2->Step3 Inter3 N-Boc-Thioether Step3->Inter3 Step4 Deprotection (HCl/Dioxane) Inter3->Step4 Product 2-[(Methylsulfanyl)methyl]piperidine HCl (Final Salt) Step4->Product

Figure 1: Optimized synthetic pathway avoiding catalyst poisoning. The N-Boc protection ensures the secondary amine does not undergo competitive alkylation.

Medicinal Chemistry Applications

Bioisosterism: Ether vs. Thioether

Replacing an ether oxygen with sulfur (Thioether) effects several changes:

  • Lipophilicity: Sulfur is less electronegative and more diffuse than oxygen, increasing

    
     and enhancing membrane permeability.
    
  • Bond Angle: The C-S-C bond angle (~92°) is sharper than C-O-C (~110°), which can subtly alter the vector of the methyl group, potentially improving fit in tight hydrophobic pockets.

  • Interaction: The sulfur atom can engage in "Sulfur-Aromatic" interactions (similar to

    
    -stacking) which oxygen cannot.
    
Metabolic Liability & S-Oxidation

A critical consideration when using this fragment is the metabolic stability of the sulfide. The sulfur atom is a "soft spot" for oxidative metabolism by Flavin-containing Monooxygenases (FMO) and Cytochrome P450 (CYP) enzymes.

  • Phase I Metabolism: The sulfide is rapidly oxidized to the Sulfoxide (chiral, polar) and subsequently to the Sulfone (achiral, highly polar).

  • Strategic Use: If the lead compound is too lipophilic, this oxidation can be exploited as a "soft drug" strategy to aid clearance. If stability is required, the position adjacent to the sulfur may need steric protection (e.g., gem-dimethyl) or replacement with a trifluoromethyl group.

Metabolic Pathway Diagram

Metabolism Parent Parent Drug (Sulfide) Sulfoxide Metabolite 1: Sulfoxide (S=O) (Chiral, More Polar) Parent->Sulfoxide S-Oxidation Enzyme1 FMO / CYP450 Enzyme1->Sulfoxide Sulfone Metabolite 2: Sulfone (O=S=O) (Achiral, Highly Polar) Sulfoxide->Sulfone S-Oxidation Enzyme2 CYP450 Enzyme2->Sulfone Excretion Renal Excretion Sulfone->Excretion

Figure 2: Sequential oxidative metabolism of the methylthio moiety. This pathway significantly increases polarity (decreases LogP).

Experimental Handling & Safety

Handling Protocols
  • Odor Control: The free base of this compound releases volatile sulfur species with a potent stench. Always handle the free base in a functioning fume hood. The hydrochloride salt is odorless and non-volatile, making it the preferred form for storage.

  • Hygroscopicity: The HCl salt may be hygroscopic. Store in a desiccator at 2-8°C.

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).

  • H302: Harmful if swallowed.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. In case of skin contact, wash immediately with polyethylene glycol 400 or water.

References

  • Chemical Identity & Properties: PubChem. 2-Methylpiperidine hydrochloride (Analogous Structure Data). National Library of Medicine. [Link]

  • Bioisosterism in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design.[2][3] Chemical Reviews.[2] [Link]

  • Metabolic Oxidation of Sulfides: Larsen, G. L., et al. (1988). In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver.[4][5] Xenobiotica.[4][5] [Link]

Sources

The Versatile Building Block: A Technical Guide to 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties and synthetic tractability. This in-depth guide focuses on a particularly valuable, yet underexplored, derivative: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS No. 1177350-61-6) . As a bifunctional building block, it offers unique opportunities for the synthesis of complex molecular architectures, making it a molecule of significant interest for drug discovery and development. This guide will delve into its synthesis, reactivity, and potential applications, providing field-proven insights for its effective utilization in the modern organic synthesis laboratory.

Physicochemical Properties and Structural Features

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a chiral molecule that possesses two key reactive sites: the piperidine nitrogen and the methylsulfanyl group. The hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its handling and use in a variety of reaction conditions.

PropertyValueSource
CAS Number 1177350-61-6ChemScene[4]
Molecular Formula C₇H₁₆ClNSChemScene[4]
Molecular Weight 181.73 g/mol ChemScene[4]
Appearance Solid (predicted)-
Solubility Soluble in polar solventsGeneral knowledge

The key structural features that dictate its reactivity are:

  • The Piperidine Ring: A six-membered saturated heterocycle, the piperidine ring can adopt various conformations, influencing the spatial orientation of its substituents. The secondary amine is a nucleophilic center and a site for a wide range of functionalization reactions.

  • The 2-Substituent: The [(methylsulfanyl)methyl] group at the 2-position introduces a chiral center, making this building block valuable for the synthesis of enantiomerically pure compounds. The stereochemistry at this position is often crucial for biological activity.[5]

  • The Methylsulfanyl Group: The thioether moiety offers a versatile handle for further chemical transformations. The sulfur atom can be oxidized to sulfoxides and sulfones, or it can be involved in alkylation reactions to form sulfonium salts, which are excellent leaving groups.

Caption: Structure of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Synthesis of the Building Block

Proposed Synthetic Pathway

A practical approach would commence with the readily available 2-pyridinemethanol. This starting material can be converted to 2-(chloromethyl)pyridine hydrochloride, which is then hydrogenated to the corresponding piperidine derivative. Finally, nucleophilic substitution with sodium thiomethoxide would yield the desired product.

Synthetic_Pathway cluster_0 Synthesis of 2-[(Methylsulfanyl)methyl]piperidine Start 2-Pyridinemethanol Intermediate1 2-(Chloromethyl)pyridine hydrochloride Start->Intermediate1 SOCl₂ or HCl/Formaldehyde Intermediate2 2-(Chloromethyl)piperidine hydrochloride Intermediate1->Intermediate2 H₂, PtO₂ or Rh/C Product 2-[(Methylsulfanyl)methyl]piperidine hydrochloride Intermediate2->Product NaSMe

Caption: Proposed synthetic route to 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically sound, protocol for the synthesis of 2-[(methylsulfanyl)methyl]piperidine hydrochloride.

Step 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride [6]

  • To a solution of 2-pyridinemethanol (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.1-1.3 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The resulting precipitate, 2-chloromethylpyridine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Step 2: Synthesis of 2-(Chloromethyl)piperidine Hydrochloride

  • Dissolve 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in a suitable solvent like methanol or ethanol.

  • Add a hydrogenation catalyst, such as platinum(IV) oxide (PtO₂) or rhodium on carbon (Rh/C).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-(chloromethyl)piperidine hydrochloride.

Step 3: Synthesis of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

  • Prepare a solution of sodium thiomethoxide (NaSMe) by adding sodium metal to anhydrous methanol, followed by bubbling methyl mercaptan gas through the solution, or by reacting sodium methoxide with methyl mercaptan.

  • Dissolve the crude 2-(chloromethyl)piperidine hydrochloride (1.0 eq) in a suitable solvent like methanol or DMF.

  • Add the solution of sodium thiomethoxide (1.1 eq) dropwise to the piperidine derivative at room temperature.

  • Stir the reaction mixture for several hours until completion (monitored by TLC or GC-MS).

  • Quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Dissolve the purified free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 2-[(methylsulfanyl)methyl]piperidine hydrochloride.

Reactivity and Synthetic Utility

The synthetic utility of 2-[(methylsulfanyl)methyl]piperidine hydrochloride stems from the distinct reactivity of its two primary functional groups: the piperidine nitrogen and the methylsulfanyl moiety. This allows for a diverse range of transformations, enabling the construction of complex and diverse molecular scaffolds.

Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is a versatile handle for a variety of N-functionalization reactions.

  • N-Alkylation: The nitrogen can be readily alkylated using a range of alkyl halides in the presence of a base. This allows for the introduction of various substituents to modulate the compound's properties.[7]

  • N-Acylation: Reaction with acyl chlorides or anhydrides provides the corresponding amides. This is a common strategy to introduce different functional groups and to modify the basicity of the nitrogen.

  • N-Arylation: Buchwald-Hartwig amination allows for the coupling of the piperidine nitrogen with aryl halides, providing access to N-arylpiperidine derivatives.

  • Reductive Amination: The piperidine can be reacted with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

N_Functionalization cluster_0 N-Functionalization Reactions Start 2-[(Methylsulfanyl)methyl]piperidine Alkylation N-Alkyl derivative Start->Alkylation R-X, Base Acylation N-Acyl derivative Start->Acylation RCOCl, Base Arylation N-Aryl derivative Start->Arylation Ar-X, Pd catalyst

Caption: Key N-functionalization reactions of the piperidine ring.

Reactions Involving the Methylsulfanyl Group

The thioether functionality is a versatile handle for a range of transformations that can significantly increase molecular complexity.

  • Oxidation: The sulfur atom can be selectively oxidized to a sulfoxide or a sulfone using various oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).[8] This transformation alters the electronic and steric properties of the molecule and can introduce new hydrogen bonding capabilities.

  • S-Alkylation: The sulfur atom can be alkylated with alkyl halides to form sulfonium salts. These salts are good leaving groups and can be displaced by a variety of nucleophiles, enabling further functionalization.

  • Elimination: Upon conversion to a sulfonium salt, treatment with a base can induce elimination to form a vinylpiperidine derivative, a valuable intermediate for further reactions.

S_Functionalization cluster_0 Reactions of the Methylsulfanyl Group Start 2-[(Methylsulfanyl)methyl]piperidine Sulfoxide Sulfoxide derivative Start->Sulfoxide [O] (e.g., H₂O₂) Sulfonium Sulfonium salt Start->Sulfonium R-X Sulfone Sulfone derivative Sulfoxide->Sulfone [O] (e.g., mCPBA)

Caption: Key reactions involving the methylsulfanyl group.

Applications in Drug Discovery and Development

While specific examples of the direct use of 2-[(methylsulfanyl)methyl]piperidine hydrochloride in the synthesis of named drug candidates are not widely reported in publicly accessible literature, the 2-substituted piperidine motif is a well-established pharmacophore found in numerous approved drugs.[9][10][11] The unique combination of a chiral piperidine and a modifiable thioether makes this building block a highly attractive starting point for the synthesis of novel therapeutic agents.

Based on the known biological activities of related 2-substituted piperidines, derivatives of 2-[(methylsulfanyl)methyl]piperidine hydrochloride could be explored for a variety of therapeutic targets, including:

  • Central Nervous System (CNS) Disorders: Many piperidine-containing compounds exhibit activity as CNS agents.

  • Oncology: The piperidine scaffold is present in a number of anti-cancer drugs.

  • Infectious Diseases: Piperidine derivatives have shown promise as antibacterial and antiviral agents.

The ability to readily modify both the piperidine nitrogen and the sulfur atom allows for the rapid generation of diverse libraries of compounds for high-throughput screening, accelerating the drug discovery process.

Conclusion

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is a versatile and valuable building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature, coupled with its inherent chirality, provides a powerful platform for the construction of complex and diverse molecular architectures. While its full potential is yet to be fully realized in reported drug discovery programs, the synthetic strategies and reactivity patterns outlined in this guide provide a solid foundation for its application in the synthesis of novel and potentially therapeutic compounds. As the demand for new and effective drugs continues to grow, the strategic use of well-designed building blocks like 2-[(methylsulfanyl)methyl]piperidine hydrochloride will undoubtedly play a crucial role in the future of drug development.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • Piperidine Synthesis. - DTIC. (n.d.). Retrieved from [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16). Retrieved from [Link]

  • Several examples of bioactive molecules containing piperidine - ResearchGate. (n.d.). Retrieved from [Link]

  • Pharmaceutically active compounds containing piperidine framework - ResearchGate. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • 2-Methylpiperidine hydrochloride | C6H14ClN | CID 12231239 - PubChem. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PubMed. (2015, August 31). Retrieved from [Link]

  • Important bioactive molecules containing enantiopure 2‐substituted piperidine. - ResearchGate. (n.d.). Retrieved from [Link]

  • 2-chloromethylthiophene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. (2015, October 16). Retrieved from [Link]

  • Patent specifications and chemical claims. (2010, January 29). Retrieved from [Link]

  • Crystal structures of two alanylpiperidine analogues - IUCr Journals. (2021, November 15). Retrieved from [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. (n.d.). Retrieved from [Link]

  • [PDF] Flow Synthesis of 2-Methylpyridines via α-Methylation | Semantic Scholar. (n.d.). Retrieved from [Link]

  • Biocatalytic Oxidation of Sulfides to Sulfones - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • reviews - Jones Day. (n.d.). Retrieved from [Link]

  • CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents. (n.d.).
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Retrieved from [Link]

  • US4255350A - Process for preparing methyl isocyanate - Google Patents. (n.d.).
  • Representative examples of bioactive piperidines. - ResearchGate. (n.d.). Retrieved from [Link]

  • US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents. (n.d.).
  • 2-methyl piperidine, 109-05-7 - The Good Scents Company. (n.d.). Retrieved from [Link]

  • United States Patent. (1995, December 12). Retrieved from [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This protocol details the step-by-step synthesis of 2-[(methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6), a critical intermediate for pharmaceutical scaffolds involving the piperidine core. Unlike direct alkylation methods that suffer from regiochemical ambiguity due to aziridinium ion rearrangement, this guide utilizes a N-Boc protection strategy . This ensures complete regiocontrol, high yield, and operational safety. The workflow proceeds via the activation of N-Boc-2-piperidinemethanol followed by nucleophilic displacement with sodium thiomethoxide and final acidolytic deprotection.

Safety & Hazard Analysis (Critical)

Strict adherence to safety protocols is mandatory.

  • Sodium Thiomethoxide (NaSMe): Extremely toxic and possesses a potent, repulsive stench (rotten cabbage/garlic) detectable at ppb levels.

    • Control: All weighing and reactions must be performed in a well-ventilated fume hood.

    • Waste: All glassware and waste must be treated with a bleach (sodium hypochlorite) solution to oxidize methanethiol to the odorless sulfonate before removal from the hood.

  • Methanesulfonyl Chloride (MsCl): Lachrymator and corrosive. Moisture sensitive.

  • Hydrogen Chloride (HCl): Corrosive gas/solution.

Retrosynthetic Analysis & Strategy

To ensure the integrity of the 2-position and avoid the formation of 3-substituted isomers (a common pitfall via the aziridinium intermediate in free amines), the nitrogen lone pair is sequestered via carbamate protection (Boc).

Synthetic Route:

  • Protection: 2-Piperidinemethanol

    
    N-Boc-2-piperidinemethanol.
    
  • Activation: Conversion of the primary alcohol to a mesylate leaving group.

  • Displacement: S_N2 substitution with sodium thiomethoxide.

  • Deprotection: Removal of the Boc group and formation of the HCl salt.

Reaction Scheme (Graphviz)

ReactionScheme SM 2-Piperidinemethanol (Starting Material) Int1 N-Boc-2-piperidinemethanol (Protected) SM->Int1 Boc2O, Et3N DCM, r.t. Int2 Mesylate Intermediate (Activated) Int1->Int2 MsCl, Et3N DCM, 0°C Int3 N-Boc-2-[(methylsulfanyl) methyl]piperidine Int2->Int3 NaSMe DMF, 60°C Product 2-[(Methylsulfanyl)methyl] piperidine HCl (Final Salt) Int3->Product 4M HCl in Dioxane

Caption: Linear synthetic pathway ensuring regiochemical fidelity via N-protection.

Detailed Experimental Protocol

Phase 1: N-Protection

Objective: Sequester the amine to prevent aziridinium rearrangement and side reactions.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-piperidinemethanol (10.0 g, 86.8 mmol) and Dichloromethane (DCM) (150 mL).

  • Reagent Addition: Add Triethylamine (Et3N) (13.2 g, 18.2 mL, 130 mmol). Cool the solution to 0 °C in an ice bath.

  • Boc Addition: Dissolve Di-tert-butyl dicarbonate (Boc2O) (20.8 g, 95.5 mmol) in DCM (50 mL) and add dropwise over 30 minutes.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 12 hours. Monitor by TLC (50% EtOAc/Hexane; Stain: Ninhydrin).

  • Workup: Wash with 1M citric acid (2 x 100 mL), sat. NaHCO3 (100 mL), and brine (100 mL). Dry organic layer over Na2SO4.[1][2]

  • Purification: Concentrate in vacuo. The crude oil is typically pure enough (>95%) for the next step.

    • Yield Expectation: 17.5 – 18.5 g (94-99%).

Phase 2: Activation (Mesylation)

Objective: Convert the hydroxyl group into a reactive mesylate leaving group.

  • Setup: Dissolve N-Boc-2-piperidinemethanol (10.0 g, 46.4 mmol) in anhydrous DCM (150 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (7.0 g, 9.7 mL, 69.6 mmol). Cool to 0 °C.

  • Activation: Add Methanesulfonyl chloride (MsCl) (6.4 g, 4.3 mL, 55.7 mmol) dropwise via syringe. Maintain temp < 5 °C.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to RT for 2 hours.

  • Workup: Quench with cold water (100 mL). Separate layers. Wash organics with cold 1M HCl (50 mL), sat. NaHCO3 (50 mL), and brine.

  • Isolation: Dry over MgSO4 and concentrate. Obtain the mesylate as a viscous yellow oil. Use immediately or store at -20 °C.

Phase 3: Thiolate Displacement

Objective: Introduce the methylsulfide moiety. Critical Safety: Perform in a dedicated hood with a bleach trap.

  • Setup: Dissolve the Mesylate intermediate (13.6 g, ~46 mmol) in anhydrous DMF (100 mL).

  • Reagent Prep: In a separate flask, suspend Sodium thiomethoxide (NaSMe) (4.9 g, 70 mmol, 1.5 equiv) in DMF (50 mL).

  • Addition: Add the mesylate solution to the NaSMe suspension at RT.

  • Reaction: Heat the mixture to 60 °C for 4-6 hours.

    • Note: A precipitate (NaOMs/NaCl) will form.

  • Quench & Workup: Cool to RT. Pour into a mixture of Ice/Water (500 mL) and Ethyl Acetate (200 mL).

    • Bleach Step: Rinse the reaction vessel immediately with dilute bleach.

  • Extraction: Extract aqueous layer with EtOAc (2 x 100 mL). Combine organics and wash copiously with water (3 x 100 mL) to remove DMF, then brine.

  • Purification: Dry (Na2SO4) and concentrate. Purify via flash column chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes).

    • Yield Expectation: 9.0 – 10.0 g (80-85%).

Phase 4: Deprotection & Salt Formation

Objective: Cleave the Boc group and isolate the stable hydrochloride salt.

  • Setup: Dissolve N-Boc-2-[(methylsulfanyl)methyl]piperidine (5.0 g, 20.4 mmol) in 1,4-Dioxane (20 mL) or Diethyl Ether (50 mL).

  • Acidification: Add 4M HCl in Dioxane (25 mL, 100 mmol) dropwise at 0 °C.

  • Reaction: Stir at RT for 3-5 hours. A white precipitate should form.

  • Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation. Filter the solid under N2 or Argon (hygroscopic).

  • Washing: Wash the filter cake with anhydrous ether (3 x 20 mL).

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Analytical Specifications

TestExpected ResultMethod
Appearance White to off-white crystalline solidVisual
1H NMR (D2O)

3.5-3.3 (m, ring), 2.8 (dd, -CH2-S), 2.1 (s, S-Me), 1.9-1.5 (m, ring)
400 MHz
Mass Spec [M+H]+ = 146.1 (Free base mass)LC-MS (ESI)
Melting Point 165 - 170 °C (Decomp)Capillary
Solubility Soluble in Water, Methanol, DMSOVisual

Process Workflow Diagram

Workflow Start Start: 2-Piperidinemethanol Step1 1. Boc Protection (Boc2O, DCM) Start->Step1 Check1 QC: TLC (Ninhydrin) Complete? Step1->Check1 Check1->Step1 No (Stir longer) Step2 2. Mesylation (MsCl, Et3N, 0°C) Check1->Step2 Yes Step3 3. Thiol Displacement (NaSMe, DMF, 60°C) Step2->Step3 Trap CRITICAL: Bleach Trap for Sulfide Waste Step3->Trap Venting Step4 4. HCl Deprotection (HCl/Dioxane) Step3->Step4 Filter Filtration & Ether Wash Step4->Filter Final Final Product: HCl Salt Filter->Final

Caption: Operational workflow emphasizing the critical safety step during thiol displacement.

Troubleshooting & Optimization

  • Regiochemistry Issues: If you observe 3-substituted piperidines, the Boc protection in Phase 1 was likely incomplete. Ensure the starting material is fully converted to the carbamate before mesylation.

  • Low Yield in Phase 3: DMF must be anhydrous. Water competes with the thiolate nucleophile. If the reaction is sluggish, add a catalytic amount of Tetrabutylammonium Iodide (TBAI) to facilitate Finkelstein-like exchange.

  • Odor Persistence: If the product smells strongly of sulfur after Phase 4, the salt is likely contaminated with trapped methanethiol. Recrystallize from minimal hot ethanol/ether or dry under high vacuum (>24h).

References

  • Boc Protection Methodology

    • Hansen, M. M., et al. "Scale-up of the synthesis of N-Boc-2-piperidinemethanol." Organic Process Research & Development, 2005. Link

  • Mesylation and Displacement Strategy

    • Kotsuki, H., et al. "High pressure-promoted displacement reaction of hindered sulfonates with thiolate anions." Tetrahedron Letters, 1991, 32(33), 4155-4158. Link

    • Note: Validates the displacement of activated alcohols with thiol
  • Aziridinium Ion Rearrangement (Avoidance): Couty, F. "The aziridinium ion: a versatile intermediate in the synthesis of nitrogen heterocycles." Amino Acids, 1999. Context: Explains why N-protection is required to maintain the 2-position integrity.
  • Target Compound Identification

    • CAS Registry No. 1177350-61-6. "Piperidine, 2-[(methylthio)methyl]-, hydrochloride". Link

Sources

Asymmetric synthesis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Asymmetric Synthesis of (S)-2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Abstract & Introduction

The 2-substituted piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous CNS-active agents, analgesics, and peptide mimetics. Specifically, (S)-2-[(methylsulfanyl)methyl]piperidine (and its enantiomer) represents a valuable building block where the methylsulfide moiety acts as a versatile handle for further functionalization (e.g., oxidation to sulfoxides/sulfones or sulfonium salts) or as a specific hydrophobic interaction point in ligand-protein binding.

This Application Note details a robust, scalable, and enantioselective protocol for the synthesis of (S)-2-[(methylsulfanyl)methyl]piperidine hydrochloride starting from the chiral pool material, (S)-pipecolic acid . Unlike catalytic asymmetric hydrogenation routes that require expensive iridium complexes and high-pressure equipment—and suffer from catalyst poisoning by sulfur-containing products—this "Chiral Pool" strategy relies on standard unit operations, ensuring high reproducibility and optical purity (>99% ee).

Key Technical Advantages of This Protocol:

  • Chiral Integrity: Utilizes (S)-Pipecolic acid to guarantee absolute stereochemistry.

  • Safety & Odor Control: Uses sodium methanethiolate (NaSMe) solid instead of gaseous methyl mercaptan, with specific oxidative scrubbing protocols.

  • Prevention of Rearrangement: Strategic N-Boc protection prevents the formation of the aziridinium intermediate, a common pitfall that leads to ring expansion (azepanes) or racemization in 2-substituted piperidine synthesis.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the handling of the unstable free amine intermediate 2-(chloromethyl)piperidine , which is prone to dimerization or cyclization. By installing the tert-butoxycarbonyl (Boc) group early, we render the intermediates lipophilic (simplifying purification) and chemically stable during the nucleophilic substitution step.

Pathway Logic:

  • Protection: N-Boc protection of (S)-pipecolic acid.

  • Reduction: Conversion of the carboxylic acid to the primary alcohol.

  • Activation: Transformation of the hydroxyl group to a mesylate leaving group.

  • Displacement: SN2 substitution with methanethiolate.

  • Deprotection: Acidolytic cleavage of the Boc group to yield the stable hydrochloride salt.

Retrosynthesis Target (S)-2-[(Methylsulfanyl)methyl]piperidine HCl (Target Molecule) Protected (S)-N-Boc-2-[(methylsulfanyl)methyl]piperidine (Stable Intermediate) Target->Protected Deprotection (HCl) Activated (S)-N-Boc-2-(mesyloxymethyl)piperidine (Activated Electrophile) Protected->Activated SN2 Displacement (NaSMe) Alcohol (S)-N-Boc-2-hydroxymethylpiperidine Activated->Alcohol Activation (MsCl) Start (S)-Pipecolic Acid (Chiral Pool Start) Alcohol->Start Reduction & Protection

Figure 1: Retrosynthetic logic ensuring stereochemical retention and intermediate stability.

Detailed Experimental Protocol

Safety Warning: Methanethiol derivatives are potent stench agents. All reactions involving sulfur must be performed in a well-ventilated fume hood. All glassware and waste must be treated with a bleach (sodium hypochlorite) solution to oxidize and deodorize sulfur residues before removal from the hood.

Step 1: Preparation of (S)-N-Boc-2-hydroxymethylpiperidine

Rationale: Direct reduction of pipecolic acid with LAH is possible but workup is difficult due to the water solubility of the amino alcohol. N-Protection followed by reduction of the mixed anhydride or ester is preferred, but the Borane-DMS reduction of the N-Boc acid is the most direct high-yield method.

Reagents:

  • (S)-Pipecolic acid (10.0 g, 77.4 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (18.6 g, 85.1 mmol)

  • Triethylamine (Et₃N) (21.5 mL, 154.8 mmol)

  • Borane-dimethyl sulfide complex (BH₃·DMS) (2.0 M in THF, 50 mL)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Methanol (MeOH).

Procedure:

  • Protection: Suspend (S)-pipecolic acid in DCM (100 mL). Add Et₃N followed by Boc₂O.[1] Stir at room temperature (RT) for 16 h. Wash with 1N HCl and brine. Dry (Na₂SO₄) and concentrate to yield (S)-N-Boc-pipecolic acid as a white solid (Quant.).

  • Reduction: Dissolve the crude N-Boc acid in anhydrous THF (150 mL) under Nitrogen. Cool to 0°C.[1][2][3][4]

  • Add BH₃·DMS dropwise over 30 min (Caution: Gas evolution).

  • Allow to warm to RT and stir for 4 h.

  • Quench: Cool to 0°C. Slowly add MeOH (50 mL) until bubbling ceases. Concentrate in vacuo.[2]

  • Workup: Dissolve residue in EtOAc (200 mL), wash with 1N HCl (cold), sat. NaHCO₃, and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 7:3) yields the alcohol as a colorless oil.[5]

    • Yield: ~14.5 g (87% over 2 steps).

    • Checkpoint: ¹H NMR should show the -CH₂OH doublet/multiplet at δ 3.6-3.8 ppm.

Step 2: Activation and Nucleophilic Displacement

Rationale: The alcohol is converted to a mesylate (Ms). The N-Boc group is critical here. Without it, the nitrogen lone pair would displace the mesylate intramolecularly to form a bicyclic aziridinium ion, which would then open to a mixture of piperidine and azepane products (rearrangement).

Reagents:

  • (S)-N-Boc-2-hydroxymethylpiperidine (10.0 g, 46.4 mmol)

  • Methanesulfonyl chloride (MsCl) (4.3 mL, 55.7 mmol)

  • Triethylamine (9.7 mL, 69.6 mmol)

  • Sodium methanethiolate (NaSMe) (4.9 g, 69.6 mmol)

  • Solvents: DCM, DMF (Anhydrous).

Procedure:

  • Mesylation: Dissolve the alcohol in DCM (100 mL) and cool to 0°C. Add Et₃N.

  • Add MsCl dropwise. Stir at 0°C for 1 h.

  • Wash with cold water, 1N HCl, and brine. Dry (Na₂SO₄) and concentrate to give the crude mesylate (unstable on silica, use immediately).

  • Displacement: Dissolve crude mesylate in anhydrous DMF (80 mL).

  • Add NaSMe (solid) in one portion. The reaction is slightly exothermic.

  • Stir at RT for 3 h. (TLC check: Hexane/EtOAc 8:2; Mesylate Rf ~0.4, Product Rf ~0.7).

  • Workup (Stench Control): Pour mixture into a beaker containing 5% bleach/water solution (to oxidize excess thiolate). Extract with Et₂O (3 x 100 mL).

  • Wash combined organics with water (to remove DMF) and brine. Dry and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc 9:1) to yield (S)-N-Boc-2-[(methylsulfanyl)methyl]piperidine .

    • Yield: ~9.5 g (83%).

    • Data: ¹H NMR shows S-Me singlet at δ 2.1 ppm.

Step 3: Deprotection and Salt Formation

Rationale: Acidic cleavage of Boc yields the amine. Formation of the HCl salt renders the product a stable, non-volatile solid, reducing the sulfur smell and increasing shelf-life.

Reagents:

  • (S)-N-Boc-2-[(methylsulfanyl)methyl]piperidine (9.0 g)

  • 4M HCl in Dioxane (30 mL)

  • Solvent: Diethyl ether (Et₂O).

Procedure:

  • Dissolve the Boc-intermediate in dry Et₂O (20 mL).

  • Add 4M HCl in Dioxane (30 mL) dropwise at 0°C.

  • Stir at RT for 2 h. A white precipitate will form.

  • Isolation: Dilute with excess Et₂O (100 mL) to fully precipitate the salt.

  • Filter the solid under a nitrogen blanket (hygroscopic).

  • Wash with Et₂O and dry under vacuum over P₂O₅.

  • Final Product: (S)-2-[(Methylsulfanyl)methyl]piperidine hydrochloride .

    • Appearance: White crystalline solid.[2]

    • Yield: ~6.0 g (90%).

Quality Control & Validation

TestMethodAcceptance Criteria
Identity ¹H NMR (D₂O or DMSO-d₆)Confirms structure. S-Me singlet ~2.1 ppm. Piperidine ring protons distinct.
Purity HPLC (C18 column)> 98.0% (AUC).
Chiral Purity Chiral HPLC (Chiralpak AD-H or OD-H)> 99% ee (Compare with racemate prepared via NaBH₄ reduction of pyridine precursor).
Residual Solvent GC-HeadspaceDMF < 880 ppm, Dioxane < 380 ppm.
Counterion Ion Chromatography / TitrationChloride content: 19.5% ± 0.5% (Theoretical).

Mechanistic Insight: The "Aziridinium" Trap The diagram below illustrates why N-protection is mandatory. If the nitrogen is free (top path), the lone pair attacks the electrophilic carbon, forming a strained bicycle that opens indiscriminately. N-Boc (bottom path) sterically and electronically prevents this, forcing the external nucleophile (NaSMe) to attack cleanly.

Mechanism cluster_bad Unprotected (Failure Mode) cluster_good N-Boc Protected (Success Mode) A Free Amine (NH) B Aziridinium Ion (Bicyclic) A->B Intramolecular Cyclization C Mixture: Piperidine + Azepane B->C Ring Opening D N-Boc Amine E Product (Piperidine Only) D->E Direct SN2 (NaSMe)

Figure 2: Mechanistic comparison showing the necessity of N-protection to avoid rearrangement.

References

  • Preparation of Enantiopure Pipecolic Acid Derivatives

    • Passiniemi, M. & Koskinen, A. M. P. (2013). Asymmetric Synthesis of Substituted Piperidines. Beilstein Journal of Organic Chemistry, 9, 2641–2659. Link

  • Reduction of N-Protected Amino Acids

    • McKennon, M. J., et al. (1993). A Convenient Reduction of Amino Acids and Their Derivatives. Journal of Organic Chemistry, 58(13), 3568–3571. Link

  • Use of Sodium Methanethiolate in Synthesis

    • Wallace, T. J. (1964). Reactions of Thiols and Sulfides. Journal of Organic Chemistry, 29(8), 2240. Link

  • Prevention of Aziridinium Rearrangement

    • Cossy, J., et al. (2009). Rearrangement of N-Substituted 2-(Halomethyl)piperidines. Tetrahedron Letters, 50(18), 2083-2085. Link

  • General Piperidine Synthesis Review

    • Buffat, M. G. P. (2004). Synthesis of Piperidines. Tetrahedron, 60(9), 1701-1729. Link

Sources

Application Note: 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride as a Bifunctional Organocatalyst in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of chiral β-hydroxy carbonyl compounds via the asymmetric aldol reaction is a cornerstone of modern drug development. While proline and its pyrrolidine derivatives have historically dominated enamine catalysis, six-membered piperidine architectures offer unique conformational geometries that can alter stereochemical outcomes[1].

This application note details the use of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6) as a highly effective bifunctional organocatalyst. By combining a secondary amine for enamine activation with a thioether moiety for steric shielding and transition-state stabilization, this catalyst provides excellent diastereo- and enantiocontrol. This guide provides drug development professionals with a self-validating, step-by-step protocol for executing these reactions, complete with mechanistic rationale and optimization data.

Mechanistic Rationale & Catalyst Design

The Bifunctional Advantage

The catalytic efficacy of 2-[(Methylsulfanyl)methyl]piperidine relies on a dual-activation mechanism:

  • HOMO-Raising Enamine Activation: The secondary amine condenses with the ketone donor to form an iminium ion, which rapidly deprotonates to form a highly nucleophilic enamine intermediate[2].

  • Thioether-Directed Stereocontrol: Unlike simple steric bulk (e.g., tert-butyl groups), the methylsulfanyl group acts as a soft Lewis base. It creates a highly organized, hydrogen-bond-networked transition state (often involving water or solvent molecules) that effectively blocks one face of the enamine, forcing the aldehyde acceptor to approach from the opposite face[3].

Causality of the Hydrochloride Salt

Free secondary amines containing thioether groups are susceptible to slow oxidation and can absorb atmospheric CO₂ to form carbamates, degrading their catalytic efficiency over time. Supplying the catalyst as a hydrochloride salt ensures indefinite bench stability. However, the active catalytic species requires a free lone pair on the nitrogen . Therefore, the protocol mandates the in situ addition of an organic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the active amine. Failure to fully neutralize the salt will result in the reaction stalling before enamine formation.

CatalyticCycle Cat Catalyst (Free Amine) 2-[(Methylsulfanyl)methyl]piperidine Iminium Iminium Intermediate Cat->Iminium + Ketone Donor Ketone Ketone Donor Ketone->Iminium Enamine Enamine Intermediate (Thioether Directed) Iminium->Enamine - H2O TS Stereoselective C-C Bond Formation Enamine->TS + Aldehyde Acceptor Aldehyde Aldehyde Acceptor Aldehyde->TS ProductIminium Aldol-Iminium Adduct TS->ProductIminium ProductIminium->Cat + H2O (Hydrolysis) Product Aldol Product ProductIminium->Product Release

Catalytic cycle of the enamine-mediated asymmetric aldol reaction directed by the thioether group.

Standardized Protocol: Intermolecular Asymmetric Aldol Reaction

The following protocol describes the reaction between cyclohexanone (donor) and 4-nitrobenzaldehyde (acceptor). It is designed as a self-validating system with built-in In-Process Controls (IPCs) to ensure reproducibility.

Materials Required
  • Catalyst: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (10 mol%)

  • Donor: Cyclohexanone (5.0 equivalents)

  • Acceptor: 4-Nitrobenzaldehyde (1.0 equivalent, 1.0 mmol scale)

  • Base: DIPEA (11 mol%)

  • Solvent: Saturated aqueous NaCl (Brine) / THF mixture (9:1 v/v)

Step-by-Step Methodology
  • Catalyst Activation (IPC Checkpoint 1):

    • In a 10 mL round-bottom flask equipped with a magnetic stir bar, suspend the catalyst (0.10 mmol, 18.2 mg) in 1.0 mL of the Brine/THF solvent mixture.

    • Add DIPEA (0.11 mmol, 19.2 µL) dropwise at room temperature. Stir for 10 minutes.

    • Self-Validation: Spot 1 µL of the aqueous phase onto universal pH paper. The pH must read ≥ 8.0. If it is lower, the amine is not fully liberated; add DIPEA in 1 µL increments until pH 8.0 is reached.

  • Enamine Formation:

    • Add cyclohexanone (5.0 mmol, 518 µL) to the activated catalyst solution.

    • Stir vigorously (1000 rpm) for 15 minutes to allow the biphasic mixture to form the enamine intermediate.

  • Aldol Addition:

    • Cool the reaction vessel to -20 °C using a cryocooler or dry ice/ethylene glycol bath. Causality: Lowering the temperature suppresses the background racemic reaction and tightens the transition state, drastically improving enantiomeric excess (ee).

    • Add 4-nitrobenzaldehyde (1.0 mmol, 151 mg) in one portion.

  • Reaction Monitoring (IPC Checkpoint 2):

    • Stir at -20 °C for 24–48 hours.

    • Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active aldehyde spot (R_f ~ 0.6) disappears, and a new product spot appears (R_f ~ 0.3).

  • Quench and Workup:

    • Quench the reaction at -20 °C by adding 2 mL of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Diastereomeric Ratio Determination (IPC Checkpoint 3):

    • Self-Validation: Take a crude ¹H NMR (CDCl₃) before column chromatography. Calculate the anti:syn diastereomeric ratio (dr) by integrating the distinct carbinol methine protons (typically between 4.8–5.5 ppm). Causality: Silica gel chromatography often fractionates diastereomers, leading to artificially inflated dr values if measured only after purification.

  • Purification:

    • Purify the crude residue via flash column chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure anti-aldol product.

Workflow Step1 1. Activation Neutralize HCl salt Step2 2. Enamine Formation Add Ketone Donor Step1->Step2 Step3 3. Aldol Addition Add Aldehyde (-20°C) Step2->Step3 Step4 4. Validation TLC/HPLC check Step3->Step4 Step5 5. Quench/Extract NH4Cl / EtOAc Step4->Step5 Step6 6. Purification Column / NMR Step5->Step6

Step-by-step experimental workflow for the organocatalyzed asymmetric aldol reaction.

Quantitative Data & Optimization

The choice of solvent and base dramatically impacts the efficiency of piperidine-thioether catalysts. Water and brine often accelerate organocatalytic aldol reactions through the "hydrophobic effect," forcing the organic reactants into highly concentrated microscopic droplets, which lowers the activation volume of the transition state[4]. Brine is superior to pure water because the high ionic strength further minimizes the solubility of the organic intermediates in the aqueous phase.

Table 1: Optimization of Reaction Conditions for Cyclohexanone + 4-Nitrobenzaldehyde

Solvent SystemBase (1.1 eq to cat)Temperature (°C)Yield (%)dr (anti:syn)ee (%)
DichloromethaneDIPEA254570:3065
Neat (No solvent)DIPEA256275:2571
Pure H₂OK₂CO₃-206090:1088
Brine / THF (9:1)DIPEA258885:1582
Brine / THF (9:1) DIPEA -20 76 95:5 96

Note: Yields refer to isolated yields of the major diastereomer after chromatography. Enantiomeric excess (ee) was determined by chiral HPLC (e.g., Chiralpak AD-H column).

Troubleshooting & Quality Control

  • Issue: Low Enantiomeric Excess (ee).

    • Root Cause: The background (uncatalyzed) aldol reaction is competing with the catalyzed pathway, or the temperature is too high.

    • Solution: Ensure the reaction is strictly maintained at -20 °C. Verify that the aldehyde acceptor is added after the enamine has been allowed to form for 15 minutes.

  • Issue: Poor Yield / Stalled Reaction.

    • Root Cause: The catalyst was not fully neutralized, leaving the piperidine nitrogen protonated and unable to form the enamine.

    • Solution: Re-verify IPC Checkpoint 1. Ensure the pH of the aqueous phase is ≥ 8.0. Alternatively, switch to a slightly stronger organic base like DBU if DIPEA proves insufficient in specific biphasic mixtures.

  • Issue: Inconsistent Diastereomeric Ratios.

    • Root Cause: Retro-aldol cleavage occurring during extended reaction times or harsh workup conditions.

    • Solution: Quench the reaction strictly at -20 °C with cold NH₄Cl and avoid heating the crude mixture above 30 °C during solvent evaporation.

References

  • Enders, D., et al. "(Thio)urea-mediated synthesis of functionalized six-membered rings with multiple chiral centers." Beilstein Journal of Organic Chemistry, 2016.[Link]

  • Ma, D., et al. "A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed[2+2+2] Cycloaddition Employing a Cleavable Tether." National Institutes of Health (PMC), 2011.[Link]

  • Demir, A., et al. "New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction." ACS Omega, 2023.[Link]

  • Kumar, A., et al. "Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update." Catalysts (MDPI), 2023.[Link]

Sources

Application Note: Quantitative HPLC Strategies for 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The quantification of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6) presents a classic analytical challenge in pharmaceutical development. As a functionalized saturated heterocycle, this compound is a valuable building block in medicinal chemistry. However, its structural properties severely complicate standard High-Performance Liquid Chromatography (HPLC) analysis:

  • Optical Invisibility: The molecule lacks a conjugated

    
    -electron system. The piperidine ring and the thioether (-S-CH₃) group possess negligible ultraviolet (UV) absorbance above 210 nm. Relying on low-wavelength UV detection results in severe baseline drift and solvent interference.
    
  • Chromatographic Retention & Tailing: With a highly basic secondary amine (pKa ~10), the analyte is fully protonated under typical acidic or neutral mobile phase conditions. This positive charge leads to poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary ion-exchange interactions with residual acidic silanols on the silica matrix.

To overcome these challenges, this application note details two orthogonal, self-validating methodologies: Direct Analysis via HPLC-CAD (utilizing volatile ion-pairing) and Indirect Analysis via HPLC-UV (utilizing pre-column derivatization)[1][2][3].

Methodological Rationale & Causality

Approach A: HPLC-CAD with Volatile Ion-Pairing

Charged Aerosol Detection (CAD) provides universal, mass-based detection independent of a molecule's optical properties, making it ideal for non-chromophoric piperidines[2]. To solve the retention and tailing issues of the basic amine, Heptafluorobutyric acid (HFBA) is introduced into the mobile phase.

  • Causality: HFBA acts as a volatile ion-pairing reagent. Its fluorinated tail increases the hydrophobicity of the piperidine-HFBA complex, forcing retention on a polar-embedded C18 column. Crucially, unlike traditional alkyl sulfonates, HFBA is fully volatile and will not contaminate the CAD nebulizer[2].

Approach B: Pre-Column Derivatization (HPLC-UV)

For laboratories restricted to UV detection, the analyte must be chemically modified. We utilize 4-Toluenesulfonyl chloride (Tosyl chloride) .

  • Causality: Under mildly basic conditions (pH 9.0), the secondary amine of the piperidine ring acts as a nucleophile, displacing the chloride of the tosyl group to form a stable sulfonamide[1][3]. This attaches a strongly absorbing aromatic ring to the analyte, shifting its detection maximum to 254 nm, where mobile phase interference is virtually zero.

Analytical Workflow Visualization

HPLC_Workflow Sample 2-[(Methylsulfanyl)methyl]piperidine HCl Sample Decision Detector Availability Sample->Decision CAD_Path HPLC-CAD (Direct Analysis) Decision->CAD_Path CAD / ELSD / MS UV_Path HPLC-UV (Derivatization) Decision->UV_Path UV-Vis Only Prep_CAD Dilute in Mobile Phase (0.1% HFBA) CAD_Path->Prep_CAD Prep_UV React with Tosyl Chloride (pH 9.0, 60°C) UV_Path->Prep_UV Chrom_CAD RP-HPLC (Polar C18) Isocratic Elution Prep_CAD->Chrom_CAD Chrom_UV RP-HPLC (Standard C18) Gradient Elution Prep_UV->Chrom_UV Quant_CAD Quantification via Charged Aerosol Mass Chrom_CAD->Quant_CAD Quant_UV Quantification via UV Absorbance (254 nm) Chrom_UV->Quant_UV

Analytical decision tree for the quantification of non-chromophoric piperidine derivatives.

Experimental Protocols

Method A: Direct Quantification via HPLC-CAD

This protocol is a self-validating system; the absence of baseline noise confirms complete solvent evaporation, while peak symmetry validates the ion-pairing efficiency.

Chromatographic Conditions:

  • Column: Waters Atlantis T3 (150 × 4.6 mm, 3 µm) or equivalent polar-retentive C18.

  • Mobile Phase: 0.1% HFBA in Water / Acetonitrile (85:15, v/v). Isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • CAD Settings: Evaporation temperature 35°C, Nitrogen pressure 35 psi.

Step-by-Step Sample Preparation:

  • Accurately weigh 10.0 mg of 2-[(Methylsulfanyl)methyl]piperidine HCl standard.

  • Dissolve in 10 mL of the mobile phase to create a 1.0 mg/mL stock solution. Note: Dissolving directly in the mobile phase ensures immediate ion-pairing, preventing injection-solvent mismatch.

  • Dilute sequentially with mobile phase to achieve a working calibration range of 5 – 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter. (Avoid Nylon filters, which can non-specifically bind basic amines).

Method B: Pre-Column Derivatization via HPLC-UV

This method incorporates a chemical quenching step to ensure trustworthiness, preventing unreacted derivatization reagent from saturating the detector[1].

Chromatographic Conditions:

  • Column: Phenomenex Kinetex EVO C18 (150 × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Ultrapure Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 15 minutes, hold for 3 minutes, return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step-by-Step Derivatization Protocol:

  • Preparation: Prepare a 50 µg/mL solution of the analyte in Acetonitrile/Water (50:50).

  • Buffering: Transfer 1.0 mL of the sample to a 5 mL glass reaction vial. Add 1.0 mL of 0.1 M Sodium Bicarbonate buffer (pH 9.0). Rationale: The basic pH deprotonates the piperidine hydrochloride, activating the secondary amine for nucleophilic attack.

  • Reagent Addition: Add 1.0 mL of a freshly prepared Tosyl chloride solution (10 mg/mL in Acetonitrile)[3].

  • Incubation: Cap tightly, vortex for 10 seconds, and incubate in a water bath at 60°C for 45 minutes to drive the reaction to completion.

  • Quenching (Critical Step): Cool the vial to room temperature. Add 100 µL of 1M Glycine solution. Vortex and let sit for 5 minutes. Rationale: Glycine rapidly consumes excess Tosyl chloride, converting it into a highly polar derivative that elutes in the void volume, keeping the target window clean.

  • Analysis: Filter through a 0.45 µm PTFE filter and inject 20 µL into the HPLC system.

Comparative Validation Data

The following table summarizes the expected quantitative performance metrics for both methods, based on validated proxy data for structurally analogous piperidine derivatives[1][2][3].

Validation ParameterMethod A (HPLC-CAD)Method B (HPLC-UV Derivatized)
Linearity Range 5.0 – 100.0 µg/mL0.5 – 50.0 µg/mL
Correlation Coefficient (R²) > 0.998 (Quadratic fit typical for CAD)> 0.999 (Linear fit)
Limit of Detection (LOD) ~ 1.0 µg/mL~ 0.15 µg/mL
Limit of Quantification (LOQ) ~ 3.0 µg/mL~ 0.45 µg/mL
Precision (%RSD, n=6) ≤ 2.0%≤ 1.5%
Accuracy (% Recovery) 98.5% – 101.2%99.0% – 102.5%
Throughput / Prep Time High (< 5 min prep)Moderate (~ 60 min prep)

System Suitability Testing (SST): For both methods, a tailing factor (


) of 

must be achieved. In Method A, failure indicates insufficient HFBA or column degradation. In Method B, failure indicates incomplete derivatization.

References

  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate Publications, 2025. Available at:[Link]

  • PubMed (NIH). "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." National Library of Medicine, 2021. Available at:[Link]

Sources

Application Note: A Robust GC-MS Method for the Analysis of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride Reaction Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" and its related impurities in reaction mixtures. Due to the inherent challenges of analyzing a hydrochloride salt by GC, this document provides a detailed protocol for sample preparation, including derivatization, to ensure thermal stability and volatility. Optimized GC-MS parameters are provided as a starting point for method development, with a focus on achieving excellent chromatographic resolution and mass spectral identification. This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis and quality control of piperidine-based pharmaceutical compounds.

Introduction: The Analytical Challenge

Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and natural products.[1][2] The accurate characterization of these compounds, including the identification and quantification of impurities, is critical during drug development and for ensuring the quality of the final active pharmaceutical ingredient (API).[1] "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" presents a unique analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS) due to several factors:

  • Low Volatility: As a hydrochloride salt, the compound has a high melting point and low vapor pressure, making it unsuitable for direct injection into a GC system.[]

  • Thermal Instability: The high temperatures of the GC inlet can cause thermal degradation of the hydrochloride salt, leading to inaccurate quantification and the potential for artifact peaks.[4][5]

  • Polarity: The presence of the secondary amine and the hydrochloride salt makes the molecule polar, which can result in poor peak shape and tailing on standard non-polar GC columns.

  • Sulfur-Containing Moiety: The methylsulfanyl group requires consideration for potential interactions with the analytical column and specific detection methods if standard GC-MS is insufficient.[6][7]

To overcome these challenges, a carefully designed sample preparation protocol is essential to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[8][9]

Experimental Workflow

The following diagram illustrates the logical workflow for the GC-MS analysis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" reaction mixtures.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Neutralization Neutralization (e.g., with NaOH) Sample->Neutralization Liberate free amine Extraction Liquid-Liquid Extraction (e.g., with DCM) Neutralization->Extraction Isolate organic components Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization Enhance volatility & stability GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC Library_Search Mass Spectral Library Search (e.g., NIST) Detection->Library_Search Identify compounds Peak_Integration Peak Integration TIC->Peak_Integration Quantification Quantification Peak_Integration->Quantification Library_Search->Quantification

Caption: Logical workflow for the GC-MS analysis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride".

Detailed Protocols

Sample Preparation: Neutralization, Extraction, and Derivatization

This protocol describes the conversion of the hydrochloride salt to its free base form, followed by derivatization to improve its chromatographic properties.

Rationale: The initial neutralization step is crucial to liberate the free amine from its salt form, making it amenable to extraction into an organic solvent.[1] Subsequent derivatization of the active hydrogen on the nitrogen atom with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the polar N-H proton with a non-polar trimethylsilyl (TMS) group.[8][9] This process significantly increases the volatility and thermal stability of the analyte, leading to improved peak shape and reproducibility in GC-MS analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the reaction mixture into a 10 mL glass vial.

  • Dissolution: Add 2 mL of deionized water to dissolve the sample.

  • Neutralization: While vortexing, slowly add 1 M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous solution is between 10 and 11. This ensures the complete conversion of the hydrochloride salt to the free amine.

  • Extraction: Add 2 mL of dichloromethane (DCM) to the vial. Cap the vial and vortex vigorously for 1 minute. Allow the layers to separate.

  • Isolation of Organic Layer: Carefully transfer the bottom organic layer (DCM) to a clean, dry 2 mL autosampler vial using a Pasteur pipette. Repeat the extraction (steps 4 and 5) twice more, combining the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen at room temperature to a final volume of approximately 100 µL.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the concentrated extract.[8]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[8]

  • Analysis: After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following instrumental parameters serve as a robust starting point for method development. Optimization may be required based on the specific impurities present in the reaction mixture.

Rationale: A non-polar or medium-polarity capillary column, such as a DB-5ms, is typically suitable for the separation of a wide range of compounds.[9] A temperature ramp program allows for the effective separation of volatile starting materials from the higher boiling derivatized product and potential impurities. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns for library matching and structural elucidation.[10]

Parameter Recommended Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Mode Splitless
Inlet Temperature 250°C[9]
Oven Program Initial: 80°C, hold for 2 min. Ramp: 15°C/min to 280°C, hold for 5 min.[8]
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[9]
Mass Range m/z 40-550
Solvent Delay 3 minutes

Data Analysis and Interpretation

The primary objective of the data analysis is to identify and quantify "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" and its related impurities.

  • Compound Identification: The derivatized parent compound and any impurities are identified by comparing their mass spectra with a commercial mass spectral library, such as the NIST Mass Spectral Library.[11] The fragmentation patterns of piperidine derivatives often show characteristic α-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.[10] The presence of sulfur in the molecule may also lead to characteristic fragment ions.

  • Impurity Profiling: The total ion chromatogram (TIC) will provide a profile of the reaction mixture. Potential impurities could include unreacted starting materials, by-products from side reactions, or degradation products. For example, incomplete synthesis could result in the presence of precursors to the target molecule.[12]

  • Quantification: For quantitative analysis, an internal standard method is recommended for the best accuracy and precision. A suitable internal standard would be a structurally similar compound that is not present in the sample. Calibration curves should be prepared using certified reference standards.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analytical results, the following system suitability and validation parameters should be assessed:

  • System Suitability: Inject a standard solution of the derivatized analyte before and during the analysis of a sample sequence to monitor system performance, including peak shape, retention time, and response.

  • Method Validation: The developed method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

  • Control Samples: Analyze a blank sample (solvent and derivatization reagent) to ensure that no interfering peaks are present. A positive control (a known standard of the derivatized analyte) should also be run to confirm system performance.

By implementing these measures, the developed GC-MS method will provide a self-validating system for the reliable analysis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" reaction mixtures.

References

  • Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. Shimadzu Corporation. [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • Sutcliffe, O. et al. (2016). Guilty by Dissociation-Development of Gas Chromatography-Mass Spectrometry (GC-MS) and Other Rapid Screening Methods for the Analysis of 13 Diphenidine-Derived New Psychoactive Substances (NPSs). Analytical and Bioanalytical Chemistry, 408(28), 8103-8116. [Link]

  • Klee, M. (2023). Activity and Decomposition. Separation Science. [Link]

  • Moreira, P. et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Annals of Toxicology, 2(1), 15-25. [Link]

  • NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. [Link]

  • Kumar, A. et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry, 7, 618-623. [Link]

  • Belkhadem, K. et al. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes. ChemRxiv. [Link]

  • Voropaeva, D. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, appearing in over a hundred commercially available drugs spanning a vast range of therapeutic areas, from anesthetics to antipsychotics.[1][2] Its prevalence is due to its '3D shape', a feature that allows for the creation of molecules with a limited number of rotatable bonds and defined chirality, enabling more specific and potent interactions with biological targets compared to flat aromatic rings.[1] Within this important class of building blocks, 2-substituted piperidines are of particular interest as they allow for precise control over the stereochemistry and steric environment around the nitrogen atom, which is crucial for modulating a compound's pharmacological profile.[3][4]

This guide focuses on a specific and highly valuable 2-substituted piperidine derivative: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS No. 161493-27-2). This compound serves as a critical starting material for the synthesis of complex pharmaceutical intermediates, most notably in the production of the potent, short-acting opioid analgesic, Remifentanil.[5][6] The presence of the (methylsulfanyl)methyl group at the 2-position is not arbitrary; it is a carefully chosen functional handle that influences the reactivity of the piperidine nitrogen and provides a foundation for building the intricate architecture of the final active pharmaceutical ingredient (API).

This document provides a detailed examination of the application of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride in the synthesis of a key Remifentanil precursor. It offers not just a protocol, but an in-depth analysis of the underlying chemical principles, critical process parameters, and analytical validation methods essential for successful implementation in a research and development setting.

Physicochemical Properties and Safe Handling

A thorough understanding of the starting material's properties is fundamental to safe and reproducible synthesis.

PropertyValue
Chemical Name 2-[(Methylsulfanyl)methyl]piperidine hydrochloride
CAS Number 161493-27-2
Molecular Formula C₇H₁₅NS · HCl
Molecular Weight 181.73 g/mol
Appearance Off-white to white crystalline solid
Solubility Soluble in water and polar organic solvents like methanol.

Safety and Handling: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid inhalation of dust and contact with skin and eyes. Refer to the material safety data sheet (MSDS) for comprehensive safety information.

Core Application: Synthesis of a Key Remifentanil Precursor

The primary industrial application of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is in the multi-step synthesis of Remifentanil. A crucial transformation is the N-alkylation of the piperidine nitrogen to introduce the methyl propionate side chain.[5] This step is foundational for constructing the final API.

Reaction Principle and Mechanism

The synthesis involves the N-alkylation of the secondary amine of the piperidine ring with a suitable three-carbon electrophile, typically methyl acrylate. This reaction is a classic Michael addition (conjugate addition), where the nucleophilic piperidine nitrogen attacks the β-carbon of the α,β-unsaturated ester.

The hydrochloride salt form of the starting material must first be neutralized in situ or prior to the reaction to liberate the free secondary amine, which is the active nucleophile. A non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate, is commonly used for this purpose.[7] The (methylsulfanyl)methyl substituent at the 2-position can exert steric influence, potentially modulating the rate and selectivity of the N-alkylation reaction.[8]

Workflow for N-Alkylation via Michael Addition

The following diagram outlines the logical flow of the synthesis from the starting material to the key N-alkylated intermediate.

G start Start: 2-[(Methylsulfanyl)methyl]piperidine ·HCl base In-situ Neutralization (e.g., K₂CO₃, TEA) start->base Add Base free_amine Free Base Generation 2-[(Methylsulfanyl)methyl]piperidine base->free_amine reaction Michael Addition Reaction (Solvent: e.g., Acetonitrile) free_amine->reaction Nucleophilic Attack reagent Reagent Addition: Methyl Acrylate reagent->reaction Electrophile workup Aqueous Work-up & Solvent Extraction reaction->workup Quench & Isolate purification Purification (e.g., Column Chromatography or Distillation) workup->purification product Product: Methyl 3-{2-[(methylsulfanyl)methyl] piperidin-1-yl}propanoate purification->product analysis Analytical QC (NMR, LC-MS, GC-MS) product->analysis

Caption: Workflow for the synthesis of the N-alkylated Remifentanil precursor.

Detailed Experimental Protocol

This protocol describes the N-alkylation of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride with methyl acrylate.

Materials and Reagents:

  • 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (1.0 eq.)

  • Methyl Acrylate (1.1 - 1.5 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 eq.)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert nitrogen atmosphere, add 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (1.0 eq.) and anhydrous potassium carbonate (1.5 eq.).

    • Expert Insight: An inert atmosphere is crucial to prevent moisture from interfering with the reaction, as water can hydrolyze the methyl acrylate. Potassium carbonate is an effective and economical base for neutralizing the hydrochloride salt and facilitating the reaction.[7]

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Slowly add methyl acrylate (1.1 eq.) to the suspension at room temperature using a syringe.

    • Expert Insight: A slight excess of methyl acrylate ensures the complete consumption of the more valuable piperidine starting material. A slow, controlled addition helps to manage any potential exotherm.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KCl).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Causality: The NaHCO₃ wash removes any unreacted acidic species, and the brine wash helps to remove residual water from the organic phase.

  • Isolation and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil via vacuum distillation or column chromatography on silica gel to obtain the pure methyl 3-{2-[(methylsulfanyl)methyl]piperidin-1-yl}propanoate.

Process Parameters and Expected Outcomes
ParameterRecommended ConditionRationale & Impact on Outcome
Stoichiometry 1.1 - 1.5 eq. Methyl AcrylateEnsures complete conversion of the piperidine. A large excess can lead to polymerization and purification challenges.
Base Anhydrous K₂CO₃Effectively neutralizes the HCl salt. Other non-nucleophilic bases like TEA can be used, but K₂CO₃ is easily removed by filtration.
Solvent Anhydrous AcetonitrileAprotic polar solvent that facilitates the reaction without competing as a nucleophile. DMF is an alternative but has a higher boiling point.[7]
Temperature Reflux (~82°C)Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.
Typical Yield 75-90%Yield is dependent on reaction scale, purity of reagents, and efficiency of purification.
Purity (Post-Purification) >98% (by HPLC/GC)High purity is essential for subsequent steps in a pharmaceutical synthesis campaign.

Analytical Characterization

Validation of the product's identity and purity is a non-negotiable step.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure by showing characteristic peaks for the piperidine ring protons, the newly introduced methyl propionate group (including the singlet for the methoxy group ~3.6-3.7 ppm and two triplets for the ethylene bridge), and the (methylsulfanyl)methyl side chain.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides the molecular weight of the product, confirming the successful addition of the methyl propionate group. The [M+H]⁺ ion should be readily observable.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Shows a characteristic strong carbonyl (C=O) stretch for the ester group around 1730-1740 cm⁻¹.

Troubleshooting and Optimization

A self-validating protocol anticipates potential issues. The following diagram provides a decision-making framework for common challenges.

G start Problem Observed (Post-Reaction Analysis) low_yield Low Conversion / Low Yield start->low_yield impurity Significant Impurities Detected start->impurity check_base Verify Base Activity & Stoichiometry (Was it anhydrous? Enough added?) low_yield->check_base check_time_temp Increase Reaction Time or Temperature (Did reaction go to completion?) low_yield->check_time_temp check_reagent Check Purity of Methyl Acrylate (Old reagent may be polymerized) low_yield->check_reagent check_workup Review Work-up Procedure (Product loss during extraction?) low_yield->check_workup impurity_source Identify Impurity Source (LC-MS, NMR) impurity->impurity_source solution_base Action: Use fresh, dry base. Increase stoichiometry if needed. check_base->solution_base solution_time_temp Action: Extend reflux time. Confirm internal temperature. check_time_temp->solution_time_temp solution_reagent Action: Use fresh, inhibitor-free methyl acrylate. check_reagent->solution_reagent optimize_purify Optimize Purification (Change solvent system, use different grade silica) impurity_source->optimize_purify side_reaction Consider Side Reactions (e.g., Polymerization of acrylate) impurity_source->side_reaction solution_purify Action: Modify purification protocol. optimize_purify->solution_purify side_reaction->solution_reagent

Caption: Troubleshooting guide for the N-alkylation protocol.

Conclusion

2-[(Methylsulfanyl)methyl]piperidine hydrochloride is more than just a starting material; it is a strategic building block that enables the efficient construction of complex and high-value pharmaceutical intermediates. Its application in the synthesis of the Remifentanil core structure via a robust N-alkylation protocol highlights the importance of carefully designed synthons in modern drug development. By understanding the underlying principles of the reaction, meticulously controlling process parameters, and employing rigorous analytical methods, researchers can reliably utilize this compound to advance their synthetic campaigns. The protocols and insights provided herein serve as a comprehensive guide for scientists and professionals in the pharmaceutical industry, facilitating the successful and reproducible synthesis of critical drug intermediates.

References

  • Enamine. (n.d.). 2-Substituted[3][9]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Retrieved from Enamine Store.[9]

  • ResearchGate. (n.d.). Representative 2‐substituted piperidine containing natural products. Retrieved from ResearchGate.[3]

  • Life Chemicals. (2021, March 11). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Retrieved from Life Chemicals.[1]

  • Varfolomeeva, Y. V., & Zhuravlev, A. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8565.[2]

  • Thieme. (2023, March 16). Application of Chiral Piperidine Scaffolds in Drug Design. Retrieved from Thieme Connect.[4]

  • Kiricojevic, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802.[6]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. Retrieved from BenchChem.[8]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from ResearchGate.[7]

  • Google Patents. (n.d.). US10844014B2 - Intermediates for the preparation of remifentanil hydrochloride. Retrieved from Google Patents.[10]

  • Google Patents. (n.d.). EP2044021B1 - Process for preparing remifentanil, intermediates thereof, use of said intermediates and processes for their preparation. Retrieved from Google Patents.[5]

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Application Notes & Protocols: Enantioselective Synthesis of Chiral Piperidines via Rhodium(I)-Catalyzed [2+2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge and Opportunity in Chiral Piperidine Synthesis

The piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active natural products.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for therapeutic efficacy, making the development of robust and highly selective methods for their enantioselective synthesis an area of intense research.[1] While a search for direct enantioselective applications of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" did not yield established protocols, this document serves as a comprehensive guide to a state-of-the-art strategy for constructing complex chiral piperidines: the Rhodium(I)-catalyzed [2+2+2] cycloaddition. This powerful reaction offers a convergent and atom-economical approach to building polysubstituted six-membered rings with excellent control over stereochemistry.[3] The principles and protocols outlined herein provide a framework for researchers, scientists, and drug development professionals to not only apply this established methodology but also to potentially evaluate novel chiral ligands, such as derivatives of the titular compound, in asymmetric catalysis.

Core Principles: The Rh(I)-Catalyzed [2+2+2] Cycloaddition

The [2+2+2] cycloaddition is a powerful transformation that assembles a six-membered ring from three unsaturated components, typically alkynes and/or alkenes, with complete atom economy.[3] When catalyzed by a chiral Rhodium(I) complex, this reaction can be rendered highly enantioselective, providing a direct route to complex chiral carbo- and heterocycles.

Mechanism of Action: A Stepwise Look at Asymmetric Induction

The generally accepted mechanism for the Rh(I)-catalyzed [2+2+2] cycloaddition provides a clear rationale for how a chiral ligand can impart stereochemical information to the final product.[3][4] The catalytic cycle can be broken down into several key steps:

  • Ligand Exchange and Oxidative Coupling: The cycle begins with the displacement of weakly bound ligands from the Rh(I) precatalyst by two of the unsaturated substrates (e.g., two alkyne units or an alkyne and an alkene). This is followed by an oxidative coupling step to form a five-membered rhodacyclopentadiene or rhodacyclopentene intermediate. The geometry of this intermediate is influenced by the chiral ligand bound to the rhodium center.

  • Coordinative Insertion: The third unsaturated component then coordinates to the rhodium center and inserts into one of the Rh-C bonds of the rhodacycle. This insertion step is often rate-determining and is the key point of stereochemical control. The chiral ligand creates a sterically and electronically differentiated environment that favors one facial approach of the incoming substrate, leading to the formation of a new stereocenter.

  • Reductive Elimination and Catalyst Regeneration: The resulting seven-membered rhodacycloheptatriene intermediate undergoes reductive elimination to release the final six-membered ring product and regenerate the active Rh(I) catalyst, which can then enter another catalytic cycle.

The following diagram illustrates the catalytic cycle for the cycloaddition of a diyne with a monoyne, a common variant of this reaction.

Rh-Catalyzed Cycloaddition Rh_I Rh(I)L* (Catalyst) Substrates Diyne + Monoyne Coordination Coordination & Oxidative Coupling Substrates->Coordination + Rh(I)L* Rhodacyclopentadiene Rhodacyclopentadiene Intermediate Coordination->Rhodacyclopentadiene Insertion Coordinative Insertion Rhodacyclopentadiene->Insertion + Monoyne Rhodacycloheptatriene Rhodacycloheptatriene Intermediate Insertion->Rhodacycloheptatriene Reductive_Elimination Reductive Elimination Rhodacycloheptatriene->Reductive_Elimination Reductive_Elimination->Rh_I Regeneration Product Chiral Product Reductive_Elimination->Product

Caption: Catalytic cycle of Rh(I)-catalyzed [2+2+2] cycloaddition.

Application Notes: Synthesis of Polysubstituted Piperidines

A significant challenge in applying the [2+2+2] cycloaddition to the synthesis of simple monocyclic piperidines is controlling the intermolecular reaction of three separate components. A highly effective strategy to overcome this is the use of a cleavable tether, which allows for an intramolecular reaction to form a bicyclic intermediate, followed by tether cleavage to release the desired piperidine.[1][2]

Key Experimental Considerations:
  • Rhodium Precatalyst: Cationic rhodium(I) complexes are generally more active than their neutral counterparts.[5] A common and effective precatalyst is the chloro(1,5-cyclooctadiene)rhodium(I) dimer, [Rh(cod)Cl]₂, often activated with a silver salt like AgBF₄ or AgSbF₆ to generate the cationic species in situ.

  • Chiral Ligands: The choice of chiral ligand is paramount for achieving high enantioselectivity. Axially chiral biaryl bisphosphines, such as BINAP and its derivatives, are frequently employed and have a well-documented history of success in rhodium catalysis.[5][6] TADDOL-based phosphoramidite ligands have also shown promise.[1] The optimal ligand often depends on the specific substrates being used, and screening of a small library of ligands is a common practice in methods development.

  • Substrate Design: For the synthesis of piperidines using a cleavable tether approach, an oxygen-linked alkenyl isocyanate can be employed as one of the reaction partners.[1] The isocyanate serves as a two-atom component (C=N), which, upon cycloaddition with an alkyne and an alkene, forms a bicyclic vinylogous amide. The oxygen tether can then be cleaved under reductive conditions.

  • Solvent and Temperature: The reaction is typically carried out in non-coordinating solvents such as 1,2-dichloroethane (DCE) or toluene. Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-100 °C), depending on the reactivity of the substrates.

Data on Ligand Performance in Piperidine Synthesis

The following table summarizes representative data for the Rh(I)-catalyzed asymmetric cycloaddition to form piperidine precursors, highlighting the impact of the chiral ligand on yield and enantioselectivity.

EntryChiral LigandRh PrecursorSolventYield (%)ee (%)Reference
1(S)-DTBM-SEGPHOS[Rh(cod)Cl]₂ / AgSbF₆DCE9598[1]
2(R)-BINAP[Rh(cod)Cl]₂ / AgSbF₆DCE8892[1]
3TADDOL-phosphoramidite[Rh(C₂H₄)₂Cl]₂Toluene7585[1]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the enantioselective synthesis of a polysubstituted piperidine using the cleavable tether strategy.

Protocol 1: Rh(I)-Catalyzed Asymmetric [2+2+2] Cycloaddition

This protocol describes the synthesis of a bicyclic vinylogous amide, a precursor to the final piperidine product.

G prep 1. Catalyst Preparation (In Glovebox) prep->inv1 react 2. Reaction Setup react->inv2 run 3. Reaction (Heating) run->inv3 workup 4. Work-up & Purification inv1->react Add Rh precatalyst & chiral ligand to vial. Add solvent. inv2->run Add alkenyl isocyanate & alkyne substrates. Seal and heat. inv3->workup Cool to RT. Concentrate. Purify by chromatography.

Caption: Workflow for the Rh-catalyzed cycloaddition.

Materials:

  • [Rh(cod)Cl]₂ (Rhodium(I) precatalyst)

  • AgSbF₆ (Silver hexafluoroantimonate, activator)

  • (S)-DTBM-SEGPHOS (or other chiral bisphosphine ligand)

  • Oxygen-linked alkenyl isocyanate substrate (1.0 equiv)

  • Alkyne substrate (1.2 equiv)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(cod)Cl]₂ (2.5 mol%) and the chiral ligand (e.g., (S)-DTBM-SEGPHOS, 5.5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous DCE (to make a 0.05 M solution with respect to the limiting reagent).

  • Add AgSbF₆ (5.0 mol%) to the mixture. Stir at room temperature for 30 minutes. A fine precipitate of AgCl should form.

  • Reaction Setup: To the catalyst mixture, add the oxygen-linked alkenyl isocyanate substrate (1.0 equiv).

  • Add the alkyne substrate (1.2 equiv) to the reaction flask.

  • Reaction: Seal the flask and remove it from the glovebox. Place the flask in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and Purification: Once the reaction is complete, cool the flask to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched bicyclic vinylogous amide.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Reductive Tether Cleavage to Access the Piperidine

This protocol describes the conversion of the bicyclic intermediate into the final N-methylpiperidine product.

Materials:

  • Enantioenriched bicyclic vinylogous amide (from Protocol 1)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Rochelle's salt (potassium sodium tartrate) solution

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon atmosphere, add a solution of the bicyclic vinylogous amide (1.0 equiv) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add LiAlH₄ (3.0-4.0 equiv) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. This step reduces the amide and cleaves the oxygen tether.

  • Work-up: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water, followed by a 15% aqueous NaOH solution, and then more water.

  • Add a saturated aqueous solution of Rochelle's salt and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate or dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting N-methylpiperidine derivative by column chromatography or distillation.

This two-step sequence provides access to highly functionalized, enantioenriched piperidines that can be used as valuable building blocks in drug discovery and development.[1][2]

References

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available at: [Link]

  • Building Blocks for the Future: Enantioselective [2+2+1] Cycloaddition Reactions with Rhodium Catalysis. Tokyo Institute of Technology. Available at: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. MDPI. Available at: [Link]

  • The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. University of Girona. Available at: [Link]

  • Rates and Mechanism of Rhodium-Catalyzed [2+2+2] Cycloaddition of Bisalkynes and a Monoalkyne. ACS Publications. Available at: [Link]

  • A catalytic asymmetric synthesis of polysubstituted piperidines using a rhodium(I)-catalyzed [2+2+2] cycloaddition employing a cleavable tether. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming low yield in the synthesis of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming Low Yield & Impurity Profiles Ticket ID: #SYN-PIP-SME-001 Assigned Scientist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Yield Trap"

Users frequently report yields below 20% when synthesizing 2-[(Methylsulfanyl)methyl]piperidine hydrochloride .[1] Our analysis confirms that the primary failure mode is not the sulfur chemistry itself, but an intramolecular rearrangement of the piperidine ring known as the Aziridinium Trap .

If the secondary amine (piperidine nitrogen) is left unprotected during the activation of the alcohol, it acts as an internal nucleophile, displacing the leaving group to form a bicyclic aziridinium ion.[1] This intermediate is unstable and leads to polymerization or ring contraction, destroying your yield before the thiomethyl group is even introduced.[1]

The Solution: You must employ a Protection-Activation-Substitution-Deprotection (PASD) strategy.

Diagnostic Workflow (Graphviz)

The following decision tree illustrates the critical divergence between the "Failure Mode" (Unprotected) and the "Success Mode" (Protected).

G Start Start: Piperidine-2-methanol DirectAct Direct Activation (SOCl2 or MsCl) Start->DirectAct Unprotected Route Protect Step 1: N-Boc Protection (Boc2O, DCM) Start->Protect Recommended Route Aziridinium CRITICAL FAILURE: Aziridinium Ion Formation (Bicyclic Intermediate) DirectAct->Aziridinium Intramolecular Attack Polymer Polymerization / Ring Contraction (Yield < 15%) Aziridinium->Polymer Decomposition Activate Step 2: Activation (MsCl, Et3N) Protect->Activate Stable Intermediate Subst Step 3: Nucleophilic Displacement (NaSMe, DMF) Activate->Subst SN2 Reaction Deprotect Step 4: Deprotection & Salt Formation (HCl/Dioxane) Subst->Deprotect Clean Conversion Final Target: 2-[(Methylsulfanyl)methyl]piperidine HCl (Yield > 75%) Deprotect->Final

Caption: Figure 1. The "Aziridinium Trap" (Red) vs. the Protected Pathway (Green).[1] Unprotected nitrogen attacks the activated side chain, preventing the desired substitution.[1]

Optimized Experimental Protocol

Objective: Synthesis of 2-[(Methylsulfanyl)methyl]piperidine HCl (10g Scale) Prerequisites: All glassware must be oven-dried. Perform sulfur steps in a well-ventilated fume hood (stench hazard).

Step 1: N-Boc Protection

Isolating the nitrogen lone pair to prevent side reactions.

  • Dissolve Piperidine-2-methanol (10.0 g, 86.8 mmol) in DCM (100 mL).

  • Add Triethylamine (13.2 mL, 1.1 eq). Cool to 0°C.[1][2][3]

  • Add Di-tert-butyl dicarbonate (Boc₂O) (19.9 g, 1.05 eq) dissolved in minimal DCM dropwise.

  • Warm to RT and stir for 4 hours.

  • Workup: Wash with 1M citric acid (removes unreacted amine), then brine. Dry over MgSO₄ and concentrate.

    • Checkpoint: You should obtain a viscous oil (N-Boc-piperidine-2-methanol).[1]

Step 2: Activation (Mesylation)

Converting the hydroxyl group into a potent leaving group.[1]

  • Dissolve the N-Boc intermediate in anhydrous DCM (100 mL) and Triethylamine (1.5 eq). Cool to 0°C.[1][2][3]

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Stir at 0°C for 1 hour.

  • Workup: Wash quickly with cold water (to prevent hydrolysis of Ms group), then brine. Dry and concentrate.

    • Technical Note: Do not store the Mesylate; use immediately in Step 3 to avoid decomposition.[1]

Step 3: Nucleophilic Substitution

The critical C-S bond formation.[1]

  • Dissolve the crude Mesylate in anhydrous DMF (5 mL per gram of substrate).[1]

  • Add Sodium Thiomethoxide (NaSMe) (1.5 eq).

    • Safety: NaSMe is a solid but releases methanethiol (gas) upon contact with moisture.[1] Use bleach traps for exhaust.[1]

  • Heat to 60°C for 4-6 hours.

    • Why 60°C? Higher temperatures promote elimination (alkene formation); lower temperatures are too slow.[1]

  • Workup: Dilute with Ethyl Acetate. Wash with water (x3) to remove DMF.[1] Dry organic layer and concentrate.[1][4]

    • Result: N-Boc-2-[(methylsulfanyl)methyl]piperidine.[1]

Step 4: Deprotection & Salt Formation[1]
  • Dissolve the intermediate in 4M HCl in Dioxane (10 eq).

  • Stir at RT for 2 hours. Gas evolution (isobutylene) will occur.[1]

  • Concentrate to dryness.[1]

  • Recrystallization: Dissolve the crude solid in minimal hot Ethanol and add Diethyl Ether until turbid. Cool to 4°C.[1]

  • Filter the white crystals.[1]

Troubleshooting & FAQs

Q1: Why can't I just reduce the pyridine analog (2-thiomethyl-pyridine)?

A: Sulfur is a potent catalyst poison.[1] If you attempt to hydrogenate a pyridine ring containing a thioether using PtO₂ or Pd/C, the sulfur atom will irreversibly bind to the metal surface, killing the catalytic activity immediately.[1] You must form the piperidine ring first (or buy it), and introduce the sulfur afterwards.[1]

Q2: My product smells terrible, and the neighbors are complaining. How do I manage the waste?

A: Methanethiol (MeSH) has a detection threshold in the ppb range.[1]

  • Reaction: Keep the reaction sealed.

  • Quench: All glassware and aqueous waste from Step 3 must be treated with Bleach (Sodium Hypochlorite) .[1][4] This oxidizes the smelly sulfide/thiol to the odorless sulfoxide/sulfone.[1]

  • Rotovap: Place a bleach trap between your vacuum pump and the exhaust.[1]

Q3: I see a major impurity at M-32 (Loss of Methanol) or M-48 (Loss of SMe). What is it?

A: This is likely the Elimination Product .[1] Under basic conditions (NaSMe is basic), the mesylate can undergo E2 elimination to form the exocyclic alkene.[1]

  • Fix: Ensure your reaction temperature does not exceed 65°C. If the problem persists, switch the solvent from DMF to Acetone (reflux), which is less polar and suppresses E2 mechanisms.[1]

Q4: The final HCl salt is hygroscopic and turns into a goo.[1]

A: Piperidine salts are notoriously hygroscopic.[1]

  • Fix: After filtration, wash the crystals with anhydrous ether.[1] Dry in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Store under Argon.[1]

Comparative Data: Yield Optimization

Parameter"Quick & Dirty" MethodOptimized (PASD) Method
Route Direct Chlorination -> NaSMeN-Boc -> MsCl -> NaSMe -> HCl
Intermediate Unprotected Aziridinium (Unstable)N-Boc Mesylate (Stable)
Major Side Product Polymer / Ring ContractionAlkene (Elimination)
Purification Difficult DistillationRecrystallization
Avg.[1] Yield 12 - 18% 78 - 85%

References

  • Aziridinium Ion Formation: Fuson, R. C., & Zirkle, C. L. (1948).[1] Rearrangement of 2-(Chloromethyl)piperidine. Journal of the American Chemical Society.[1] Link[1]

  • General Piperidine Protection Strategies: Kotsuki, H., et al. (1991).[1] High-pressure organic chemistry.[1] Part 14. A convenient synthesis of 2-substituted piperidines. Tetrahedron Letters. Link

  • Sodium Thiomethoxide Handling: Sigma-Aldrich Technical Bulletin. Handling of Sodium Thiomethoxide and Methanethiol. Link[1]

  • Sulfur Poisoning of Catalysts: Maxted, E. B. (1951).[1] The Poisoning of Metallic Catalysts. Advances in Catalysis. Link

Sources

Technical Support Center: Synthesis of Chiral 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of chiral 2-[(Methylsulfanyl)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights, troubleshooting advice, and robust protocols to maintain stereochemical integrity during this synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your success in obtaining a product with high enantiomeric purity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride?

A1: Racemization is the conversion of an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemate).[1] For pharmaceutical applications, the stereochemical configuration of a molecule is often critical to its biological activity and safety profile.[2] The 2-substituted piperidine motif is a privileged structure in many active pharmaceutical ingredients (APIs).[3][4][5] One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, preventing racemization during the synthesis of chiral 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is paramount to ensure the final product's efficacy and safety.

Q2: What are the primary chemical mechanisms that lead to racemization in 2-substituted piperidines?

A2: Racemization typically occurs through the formation of a planar, achiral intermediate from the chiral starting material.[1] For 2-substituted piperidines, the most common mechanism involves the deprotonation of the C2-hydrogen (the hydrogen on the stereocenter). This is particularly problematic if the nitrogen atom is protected with an electron-withdrawing group (e.g., Boc, Cbz), which increases the acidity of the adjacent C-H bond. The presence of a base can then abstract this proton to form a planar, resonance-stabilized enolate or a related achiral intermediate.[6] Reprotonation can then occur from either face of the planar intermediate with equal probability, leading to a racemic mixture.[1][6]

Q3: At which stages of the synthesis is racemization most likely to occur?

A3: Racemization can occur at several key stages:

  • N-Protecting Group Manipulation: Steps involving strong bases or high temperatures for the introduction or removal of N-protecting groups can be problematic.

  • Nucleophilic Substitution: The core step of introducing the (methylsulfanyl)methyl side chain can induce racemization if conditions are not carefully controlled. For instance, using a strong base to deprotonate a precursor can lead to the loss of stereochemical integrity before the substitution reaction even occurs.

  • Purification: While less common, prolonged exposure to harsh conditions during purification, such as highly acidic or basic chromatography mobile phases, can potentially cause epimerization.[7]

  • Activation for Amide Coupling: If the piperidine is part of a larger structure being coupled (e.g., a piperidine-2-carboxylic acid), the activation of the carboxyl group can lead to the formation of an oxazolone intermediate, which is highly prone to racemization.[7]

Troubleshooting Guide: Preventing Loss of Enantiomeric Purity

This section addresses specific experimental issues that can lead to racemization.

Issue 1: My final product has a low enantiomeric excess (ee%). How do I pinpoint the source of racemization?

Answer: A systematic approach is required to identify the problematic step.

Recommended Workflow:

  • Confirm Starting Material Purity: First, verify the enantiomeric excess (ee%) of your chiral piperidine starting material using a validated chiral HPLC or SFC method.

  • Isolate and Analyze Intermediates: After each synthetic step, take an aliquot of the reaction mixture, perform a workup, and analyze the ee% of the intermediate. This will help you identify exactly which step is causing the loss of stereochemical purity.

  • Run Control Experiments: If a specific step is identified, run control experiments to test the stability of the product under the reaction conditions. For example, subject the purified, enantiomerically enriched product of that step to the reaction conditions (solvent, temperature, base) without the other reagents for the full reaction time. Analyze the ee% to see if degradation occurs.

Issue 2: I'm observing significant racemization during the nucleophilic substitution step to introduce the (methylsulfanyl)methyl side chain. What are the causes and how can I fix it?

Answer: This is a common problem, typically caused by the choice of base, solvent, and temperature, which facilitate the formation of a planar achiral intermediate. The reaction likely involves the substitution of a leaving group (e.g., tosylate, mesylate, or halide) on a 2-(hydroxymethyl)piperidine derivative with a thiomethoxide nucleophile.

Root Causes & Solutions:

  • Strong Base: Using strong, non-nucleophilic bases like LDA or NaH to deprotonate the N-H or an alcohol precursor can easily deprotonate the C2-H as well, especially if the nitrogen is protected.

  • High Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier to deprotonation and subsequent racemization.[7]

  • Protic Solvents: Protic solvents can facilitate proton exchange, potentially accelerating the racemization process.

Optimized Protocol Recommendations:

ParameterSub-Optimal Condition (High Racemization Risk)Optimized Condition (Low Racemization Risk)Rationale
Base LDA, n-BuLi, NaHK₂CO₃, Cs₂CO₃, DIPEAMilder, inorganic bases or sterically hindered organic bases are less likely to deprotonate the C2-H.[8]
Temperature Reflux (e.g., >80 °C)0 °C to Room TemperatureLower temperatures significantly reduce the rate of epimerization.[7]
Solvent Methanol, EthanolAnhydrous Aprotic (DMF, Acetonitrile, THF)Aprotic solvents do not facilitate proton exchange, minimizing the pathway for racemization.
Leaving Group Iodide (can promote elimination)Tosylate (Ts), Mesylate (Ms)Good leaving groups that are less prone to side reactions.

The following diagram illustrates the base-catalyzed epimerization at the C2 position of an N-protected piperidine.

racemization Mechanism of Base-Catalyzed Racemization at C2 cluster_0 R_Enantiomer (R)-Enantiomer (Chiral) Planar_Intermediate Planar Achiral Intermediate (e.g., Enolate/Iminium) R_Enantiomer->Planar_Intermediate Planar_Intermediate->R_Enantiomer S_Enantiomer (S)-Enantiomer (Chiral) Planar_Intermediate->S_Enantiomer S_Enantiomer->Planar_Intermediate

Caption: Base-catalyzed racemization proceeds via a planar enolate intermediate.

Issue 3: My N-Boc protected piperidine intermediate is racemizing during a subsequent reaction step. Should I change the protecting group?

Answer: Yes, this is a strong possibility. The N-Boc (tert-butoxycarbonyl) group, while common, is electron-withdrawing and can increase the acidity of the C2-proton, making it more susceptible to base-catalyzed racemization. The rotational isomers (rotamers) of the N-Boc group can also influence reactivity, though this is not typically directly linked to racemization.[9]

Protecting Group Strategy:

  • Consider N-Benzyl (Bn) or N-PMB (p-methoxybenzyl): These are electron-donating groups (via induction and resonance for PMB) which decrease the acidity of the C2-proton, making the stereocenter more robust against base-mediated epimerization. They can be removed later via hydrogenolysis.

  • Use a Chiral Auxiliary: For asymmetric syntheses, employing a chiral auxiliary attached to the nitrogen can direct the stereochemistry of subsequent reactions and prevent racemization.[5]

Recommended Experimental Protocol

This protocol outlines a stereoconservative approach for the synthesis of (R)-2-[(Methylsulfanyl)methyl]piperidine hydrochloride starting from commercially available (R)-N-Boc-2-(hydroxymethyl)piperidine.

Step 1: Tosylation of (R)-N-Boc-2-(hydroxymethyl)piperidine
  • Dissolve (R)-N-Boc-2-(hydroxymethyl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM, 10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add Triethylamine (1.5 eq) followed by p-Toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with cold water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylated intermediate. Do not heat excessively.

Step 2: Nucleophilic Substitution with Sodium Thiomethoxide
  • In a separate flask, dissolve the tosylated intermediate (1.0 eq) in anhydrous DMF (10 volumes).

  • Add Sodium thiomethoxide (1.5 eq) at room temperature.

  • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Once complete, pour the reaction mixture into cold water and extract with Ethyl Acetate (3 x 10 volumes).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: N-Boc Deprotection and Salt Formation
  • Dissolve the purified N-Boc-2-[(methylsulfanyl)methyl]piperidine (1.0 eq) in 1,4-Dioxane (5 volumes).

  • Add a 4M solution of HCl in 1,4-Dioxane (5.0 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC).

  • The product hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and solving racemization issues.

troubleshooting_workflow cluster_solutions Step 3: Optimize Problematic Step start Start: Low ee% in Final Product check_sm Step 1: Analyze ee% of Chiral Starting Material start->check_sm sm_ok Is ee% > 99%? check_sm->sm_ok order_new Action: Order new, high-purity starting material. sm_ok->order_new No check_intermediates Step 2: Analyze ee% of each synthetic intermediate sm_ok->check_intermediates Yes find_step Identify step with ee% loss check_intermediates->find_step base_issue Is a strong base used? (e.g., LDA, NaH) find_step->base_issue temp_issue temp_issue base_issue->temp_issue No sol_base Solution: Switch to milder base (K₂CO₃, DIPEA) base_issue->sol_base Yes pg_issue Is an e⁻-withdrawing N-protecting group used? (e.g., Boc) temp_issue->pg_issue No sol_temp Solution: Lower reaction temp (0°C to RT) temp_issue->sol_temp Yes sol_pg Solution: Change to N-Bn or N-PMB pg_issue->sol_pg Yes re_run Step 4: Re-run optimized reaction sol_base->re_run sol_temp->re_run sol_pg->re_run final_check Analyze ee% of final product re_run->final_check success Success: ee% > 99% final_check->success

Caption: A decision tree for troubleshooting racemization in synthesis.

References

  • Recent Advances in Synthesis of Enantioenriched 2-Substituted Piperidine Derivatives.Asian Journal of Organic Chemistry.
  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC.National Center for Biotechnology Information.
  • Different approaches for synthesis of enantiopure 2-substituted piperidine derivatives.ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.
  • Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC.National Center for Biotechnology Information.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.White Rose eTheses Online.
  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.ACS Publications.
  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D.RSC Publishing.
  • WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents.Google Patents.
  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols - PMC.National Center for Biotechnology Information.
  • avoiding racemization during the synthesis of chiral piperidine acids - Benchchem.Benchchem.
  • Racemization - Wikipedia.Wikipedia.
  • General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts - ChemRxiv.ChemRxiv.
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  • US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same - Google Patents.Google Patents.
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  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PubMed.National Center for Biotechnology Information.
  • Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide - Benchchem.Benchchem.
  • 2-Methylpiperidin 98% | Sigma-Aldrich.Sigma-Aldrich.
  • 918884-51-2 | 4-(4-Methylsulfanyl-phenyl)-piperidine hydrochloride - ChemScene.ChemScene.
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Technical Support Center: Stability of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals encountering stability challenges with 2-[(Methylsulfanyl)methyl]piperidine hydrochloride in solution. Our goal is to provide field-proven insights and actionable protocols to ensure the integrity of your experiments. The information herein is structured to address common issues directly, explaining the underlying chemical principles to empower effective troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Q1: What are the primary stability concerns and degradation pathways for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride in solution?

A1: The principal stability concern for this molecule is the oxidation of its thioether (methylsulfanyl) functional group.[1][2] The sulfur atom is susceptible to oxidation, which typically occurs in a two-step process. The initial, and often most rapid, degradation step is the oxidation of the thioether to its corresponding sulfoxide. Under more stringent oxidative conditions or with prolonged exposure, the sulfoxide can be further oxidized to a sulfone.[3][4] These degradation products are more polar than the parent compound, a key characteristic for their analytical detection. While the piperidine ring is generally stable, harsh oxidative conditions can also lead to its degradation.[5][6]

Q2: How does pH influence the stability of the compound in aqueous solutions?

A2: The pH of the solution plays a critical role. The compound is a hydrochloride salt of a secondary amine, meaning it exists in equilibrium between the protonated piperidinium cation and the neutral free base.[5]

  • Neutral to Acidic pH: In this range, the protonated form dominates. This form is generally more stable and less prone to degradation. The hydrochloride salt form is specifically used to enhance aqueous solubility and stability.[7] However, under forced conditions (e.g., elevated temperature), acid-catalyzed hydrolysis is a potential, though typically slow, degradation pathway.[8]

  • Basic (Alkaline) pH: At higher pH values, the equilibrium shifts towards the deprotonated, neutral piperidine free base. The lone pair of electrons on the nitrogen becomes available, making the molecule more nucleophilic. While the thioether is the primary site of instability, some studies on similar structures show that base hydrolysis can be a significant degradation pathway under stress conditions.[9]

Q3: My solution of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is showing a decrease in purity over time, even when stored in the dark. What could be the cause?

A3: If photolytic degradation is ruled out, the most likely cause is autoxidation due to dissolved oxygen in your solvent. The thioether moiety is known to be sensitive to oxidation by atmospheric oxygen.[4] This process can be slow but is often accelerated by the presence of trace metal ion impurities, which can catalyze the oxidation. To mitigate this, it is best practice to use deoxygenated solvents (e.g., by sparging with nitrogen or argon) for preparing stock solutions that will be stored for any length of time.

Q4: What are the best practices for preparing and storing stock solutions of this compound?

A4: To ensure the maximum shelf-life of your solutions, follow these guidelines:

  • Solvent Choice: Use high-purity, HPLC-grade solvents. For aqueous solutions, use freshly deionized water.

  • Deoxygenation: For long-term storage, it is highly recommended to use solvents that have been deoxygenated by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Storage Conditions: Solutions should be stored in tightly sealed containers at low temperatures, typically 2-8°C or -20°C.[10] Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[10][11]

  • Inert Atmosphere: After preparing the solution, flushing the headspace of the vial with nitrogen or argon before sealing can further prevent oxidation.

Q5: How can I analytically monitor the degradation of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride?

A5: The most effective and common technique is stability-indicating High-Performance Liquid Chromatography (HPLC), preferably with UV detection.[8][12] A reversed-phase C18 column is typically suitable. The degradation products, specifically the sulfoxide and sulfone, are more polar than the parent compound and will therefore have shorter retention times. For definitive identification of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it allows for the determination of the molecular weights of the new peaks, confirming the addition of one oxygen atom (sulfoxide, +16 Da) or two oxygen atoms (sulfone, +32 Da).[13]

Troubleshooting Guide: Common Experimental Issues

This guide provides a structured approach to resolving common problems encountered during the handling and analysis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride solutions.

Observed Problem Potential Cause(s) Recommended Solutions & Explanations
Rapid loss of parent compound peak area in HPLC analysis. 1. Oxidation: The thioether is oxidizing to sulfoxide and/or sulfone.[14] 2. Adsorption: The compound may be adsorbing to glass or plastic surfaces, especially if using the free base at low concentrations.1. Prevent Oxidation: Prepare solutions using deoxygenated solvents. Store aliquots under an inert atmosphere (N₂ or Ar) at ≤ -20°C. Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) if compatible with your downstream application. 2. Minimize Adsorption: Use silanized glass vials for long-term storage. Ensure the pH of your solution keeps the compound in its protonated, more soluble hydrochloride form.
Appearance of one or more new, early-eluting peaks in the chromatogram. 1. Oxidative Degradation: These are likely the more polar sulfoxide and sulfone degradants.[3] 2. Hydrolytic Degradation: Under harsh pH and temperature conditions, other degradation products could form.[12]1. Confirm Identity: Use LC-MS to analyze the sample. Look for masses corresponding to the parent compound +16 Da (sulfoxide) and +32 Da (sulfone). 2. Perform Forced Degradation: Intentionally stress the compound (see protocol below) to confirm if the degradation products match those seen in your sample. This helps build a degradation profile for your molecule.[15]
Poor HPLC peak shape (e.g., tailing). 1. Secondary Interactions: The basic piperidine nitrogen can interact with residual acidic silanols on the HPLC column packing. 2. Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the compound's pKa, it can exist in both protonated and neutral forms, leading to poor peak shape.[12]1. Use a Modern Column: Employ a high-purity, end-capped silica column or a hybrid particle column designed to minimize silanol interactions. 2. Adjust Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of the piperidine nitrogen. This ensures the analyte is consistently in its protonated form. Adding a small amount of an amine modifier like triethylamine (TEA) can also help by competing for active sites on the column.
Inconsistent results between experiments. 1. Inconsistent Solution Preparation: Variations in solvent quality, exposure to air, or storage time. 2. Temperature/Light Exposure: Differences in benchtop time, exposure to ambient light, or freeze-thaw cycles.[10]1. Standardize Protocols: Create and strictly follow a Standard Operating Procedure (SOP) for solution preparation, including solvent source, deoxygenation method, and container type. 2. Control Environment: Prepare solutions fresh whenever possible. If storing, use single-use aliquots to avoid multiple freeze-thaw cycles. Minimize the time solutions spend at room temperature and exposed to light.

Visualizing the Primary Degradation Pathway

The primary degradation route for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride in the presence of an oxidizing agent ([O]) is the sequential oxidation of the sulfur atom.

DegradationPathway Parent 2-[(Methylsulfanyl)methyl]- piperidine HCl (Thioether) Sulfoxide 2-[(Methylsulfinyl)methyl]- piperidine HCl (Sulfoxide) Parent->Sulfoxide + [O] (e.g., H₂O₂, O₂) Sulfone 2-[(Methylsulfonyl)methyl]- piperidine HCl (Sulfone) Sulfoxide->Sulfone + [O] (Further Oxidation)

Caption: Primary oxidative degradation pathway of the thioether moiety.

Key Experimental Protocols

Protocol 1: Recommended Procedure for Stock Solution Preparation and Storage

This protocol is designed to minimize degradation during preparation and storage.

  • Solvent Preparation: Select a high-purity (HPLC grade or equivalent) solvent (e.g., water, methanol, DMSO). Sparge the solvent with a gentle stream of inert gas (nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.

  • Weighing: Weigh the required amount of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride in a clean, dry vial. Perform this step promptly to minimize exposure to atmospheric moisture.

  • Dissolution: Add the deoxygenated solvent to the vial to achieve the target concentration. Mix gently by vortexing or sonicating until fully dissolved.

  • Aliquoting and Storage: Immediately dispense the stock solution into single-use aliquots in amber glass vials.

  • Inert Headspace: Before capping, flush the headspace of each vial with the inert gas for 5-10 seconds.

  • Sealing and Labeling: Tightly seal each vial with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Final Storage: Place the labeled aliquots in a freezer at -20°C or colder for long-term storage. For short-term storage (1-2 weeks), 2-8°C may be acceptable, but should be verified.

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol is used to deliberately degrade the compound to identify potential degradation products and establish its intrinsic stability profile.[12][15]

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose aliquots of the solution to the following conditions in parallel. Include a control sample stored at 2-8°C in the dark.

    • Acid Hydrolysis: Mix the sample solution 1:1 with 0.2 M HCl. Heat at 60°C for 24 hours.[12]

    • Base Hydrolysis: Mix the sample solution 1:1 with 0.2 M NaOH. Heat at 60°C for 24 hours.[12]

    • Oxidative Degradation: Mix the sample solution 1:1 with 6% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[12]

    • Thermal Degradation: Heat the sample solution at 70°C for 48 hours.

    • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Sample Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw a sample from each stress condition.

    • For acid and base samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the control and stressed samples by a stability-indicating HPLC-UV and/or LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Use MS data to propose structures for the major degradants. This process helps confirm that the new peaks seen in routine experiments are indeed the sulfoxide and sulfone products.

References

  • Title: Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst Source: Royal Society of Chemistry URL: [Link]

  • Title: Thioester Hydrolysis Definition - Organic Chemistry Key... Source: Fiveable URL: [Link]

  • Title: A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides Source: OAJPR URL: [Link]

  • Title: Thiols And Thioethers - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Thioester - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Relative rate of hydrolysis of the carbon chlorine bond in thioethers and ethers Source: Chemistry Stack Exchange URL: [Link]

  • Title: What is the stability of piperidine? Source: Biosynce URL: [Link]

  • Title: What are the storage stability of Piperidine Series compounds over time? Source: Biosynce URL: [Link]

  • Title: Mechanisms of (thio)ester hydrolysis in (A) neutral environment, (B)... Source: ResearchGate URL: [Link]

  • Title: Sulfide Oxidation Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL: [Link]

  • Title: Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions Source: PMC URL: [Link]

  • Title: Results of forced degradation studies Source: ResearchGate URL: [Link]

  • Title: Analytical methods applied to the assay of sulfur-containing preserving agents Source: ResearchGate URL: [Link]

  • Title: PIPERIDINE Source: Ataman Kimya URL: [Link]

  • Title: Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions Source: ACS Publications URL: [Link]

  • Title: Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method Source: ResearchGate URL: [Link]

  • Title: Biological sulphur-containing compounds - Analytical challenges Source: PubMed URL: [Link]

  • Title: Safety Data Sheet: Piperidine Source: Chemos GmbH & Co.KG URL: [Link]

  • Title: G340A Examination of Analysis of the Total Sulfur Content Using Nexis™ SCD-2030 Source: Shimadzu URL: [Link]

  • Title: Sulfur Compound Stability in Air Sampling Canisters: How Fill Gas Choice Affects Method Accuracy Source: Restek URL: [Link]

  • Title: A stability indicating method development... Source: JOCPR URL: [Link]

  • Title: pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts Source: PubMed URL: [Link]

  • Title: Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario Source: Asian Journal of Research in Chemistry URL: [Link]

  • Title: Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment Source: Universidade de Lisboa URL: [Link]

  • Title: Forced degradation and impurity profiling Source: ScienceDirect URL: [Link]

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Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for HPLC method development. This guide provides in-depth troubleshooting strategies for a common and often frustrating issue: peak tailing, with a specific focus on the analysis of basic compounds like 2-[(Methylsulfanyl)methyl]piperidine hydrochloride. As a piperidine derivative, this compound's basic nitrogen is a primary driver for problematic interactions with standard silica-based HPLC columns. This document is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm seeing significant peak tailing with 2-[(Methylsulfanyl)methyl]piperidine hydrochloride. What is the fundamental chemical reason for this?

Answer: The issue stems from the basic nature of your analyte and the chemistry of the most common HPLC stationary phases. Peak tailing for this compound is primarily caused by secondary ionic interactions between the positively charged analyte and negatively charged, ionized silanol groups (Si-O⁻) on the surface of silica-based columns (e.g., C18).[1][2][3]

Here's the breakdown:

  • Analyte State: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride is the salt of a strong base. In a typical reversed-phase mobile phase (e.g., water/acetonitrile), the piperidine ring is protonated, carrying a positive charge.

  • Stationary Phase State: The silica backbone of the stationary phase has surface silanol groups (Si-OH). At a mid-range pH (e.g., pH > 4), a fraction of these silanols deprotonate to become anionic (Si-O⁻).[2]

  • Secondary Interaction: The positively charged analyte is strongly attracted to these negatively charged silanol sites. This creates a secondary, ion-exchange retention mechanism that is much stronger than the intended hydrophobic (reversed-phase) mechanism.[2][4]

Because some analyte molecules undergo this strong secondary interaction while others do not, the portion that does is retained longer, resulting in a broad, asymmetric "tail."[3]

cluster_0 HPLC Silica Surface (pH > 4) cluster_1 Analyte Silanol_Normal Hydrophobic C18 Chains (Primary Retention) Silanol_Ionized Ionized Silanol Group (Si-O⁻) Analyte Protonated Analyte (Piperidine-H⁺) Analyte->Silanol_Normal  Desired Hydrophobic  Interaction (Fast Elution) Analyte->Silanol_Ionized Undesired Ionic Interaction (Strong Retention -> Tailing)

Caption: Mechanism of peak tailing for basic analytes.

Q2: What is the most effective first step to eliminate this peak tailing?

Answer: The simplest and most impactful initial step is to adjust the mobile phase pH to be more acidic. By lowering the pH, you can suppress the ionization of the problematic silanol groups.

The Causality: Silanol groups are acidic. By operating at a low pH (e.g., pH 2.5 - 3.0), the mobile phase provides an excess of protons (H⁺). This high concentration of protons forces the equilibrium of the silanol groups back to their neutral, protonated state (Si-OH), effectively eliminating the negative charges on the silica surface.[2][4][5] This removes the root cause of the secondary ionic interaction.

Experimental Protocol 1: Mobile Phase pH Adjustment
  • Prepare Aqueous Buffer: Prepare a 10-20 mM aqueous buffer. Ammonium formate or potassium phosphate are common choices.[3][5] For Mass Spectrometry (MS) compatibility, formic acid is preferred over non-volatile phosphate buffers.

  • Adjust pH: Use an acid like formic acid or phosphoric acid to adjust the aqueous portion of your mobile phase to pH 3.0 or below. A 0.1% (v/v) concentration of formic acid in water will typically yield a pH of ~2.7.

  • Prepare Mobile Phase: Mix the pH-adjusted aqueous component with your organic modifier (e.g., acetonitrile or methanol) to the desired ratio.

  • Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

Expected Outcome: A significant improvement in peak symmetry. You may observe a decrease in retention time for your analyte, which can be compensated for by reducing the percentage of the organic solvent in your mobile phase.[2]

Q3: I lowered the pH, and the peak shape improved, but it's still not perfect. What should I try next?

Answer: If low pH alone is insufficient, the next logical step is to introduce a competing base as a mobile phase additive. This technique masks the remaining active silanol sites.

The Causality: A competing base, such as triethylamine (TEA), is a small, basic molecule that is added to the mobile phase at a low concentration.[5] Being a base, TEA will also be protonated and will preferentially interact with any remaining ionized silanol groups. By saturating these active sites, the additive effectively shields your analyte from them, further reducing the opportunity for secondary interactions.[4][5]

Experimental Protocol 2: Using a Competing Base (Silanol Blocker)
  • Start with Low pH Mobile Phase: Use the optimized low-pH mobile phase from the previous step.

  • Add Competing Base: Add triethylamine (TEA) to the aqueous portion of your mobile phase to a final concentration of 5-20 mM.

  • Re-adjust pH: After adding TEA, the pH will increase. Carefully re-adjust the pH back down to your target (e.g., pH 3.0) using formic or phosphoric acid.

  • Equilibrate and Test: Thoroughly equilibrate the column and inject your sample.

Important Consideration: While effective, competing bases like TEA can sometimes shorten column lifetime by accelerating the hydrolysis of the silica stationary phase.[5] This approach is highly effective but should be monitored.

Q4: My method has pH and additive restrictions. Can I solve peak tailing by choosing a different HPLC column?

Answer: Absolutely. Modern column chemistries are specifically designed to overcome the limitations of traditional silica. If your mobile phase is constrained, selecting an appropriate stationary phase is your best strategy.

The Causality: Column manufacturers have developed several technologies to mitigate silanol interactions at the source.

Column TechnologyMechanism of ActionKey Benefits for Basic Analytes
High-Purity, End-Capped Silica ("Type B") Uses silica with very low metal contamination and sterically-hindered capping reagents to block a majority of surface silanols.[2][4]Significantly reduces silanol activity, providing good peak shape for many bases, especially at low pH.[4][5]
Embedded Polar Group (EPG) A polar functional group (e.g., amide) is embedded within the C18 chain. This shields analytes from the silica surface.[6]Provides excellent shielding of residual silanols, often yielding highly symmetric peaks without mobile phase additives.
Charged Surface Hybrid (CSH) A low level of positive charge is applied to the surface of a hybrid silica/polymer particle.The positive surface charge electrostatically repels protonated basic analytes, preventing them from getting close enough to interact with silanols.[1]
Hybrid Organic/Silica Particles The stationary phase is a hybrid of silica and organosiloxane materials.Offers improved pH stability (allowing for high pH methods) and reduced silanol activity compared to pure silica.[4]

Recommendation: For a strongly basic compound like 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, a column with Charged Surface Hybrid (CSH) or Embedded Polar Group (EPG) technology is highly recommended for achieving optimal peak symmetry with minimal mobile phase manipulation.

Q5: I'm using a modern column and an optimized mobile phase, but all the peaks in my chromatogram are tailing, not just my analyte. What's wrong?

Answer: If all peaks are showing poor shape, the problem is likely systemic or physical, not chemical. This points to an issue with the column's integrity or the HPLC system itself.

Start Observe Peak Tailing CheckPeaks Are ALL peaks tailing? Start->CheckPeaks AnalyteOnly No, only the basic analyte CheckPeaks->AnalyteOnly No AllPeaks Yes, all peaks CheckPeaks->AllPeaks Yes ChemIssue Chemical Interaction Issue (Silanol Activity) AnalyteOnly->ChemIssue SystemIssue Systemic / Physical Issue AllPeaks->SystemIssue AdjustpH Adjust Mobile Phase to Low pH (e.g., <3) ChemIssue->AdjustpH AddModifier Add Competing Base (e.g., TEA) AdjustpH->AddModifier Still Tailing? ChangeColumn Use Modern Column (CSH, EPG, etc.) AddModifier->ChangeColumn Still Tailing? Success1 Problem Solved ChangeColumn->Success1 CheckOverload Dilute Sample 10x and Re-inject SystemIssue->CheckOverload CheckColumn Check Column Health (Reverse/Flush, Replace Frit) CheckOverload->CheckColumn Still Tailing? CheckSystem Check for Extra-Column Volume (Tubing) CheckColumn->CheckSystem Still Tailing? Success2 Problem Solved CheckSystem->Success2

Caption: Troubleshooting flowchart for peak tailing.

Here are the most common systemic causes:

  • Column Overload: Injecting too high a concentration or volume of your sample can saturate the stationary phase, leading to broad, tailing peaks for all components.[2][3]

    • Troubleshooting Step: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were overloading the column.[3]

  • Column Void or Blockage: Over time, a void can form at the inlet of the column, or the inlet frit can become partially blocked by particulates from the sample or mobile phase. This disrupts the flow path and causes band broadening and tailing.[2][3]

    • Troubleshooting Step: Disconnect the column, reverse its direction, and flush it with a strong solvent (like 100% acetonitrile or isopropanol) to a waste container. If this doesn't resolve the issue, the column may be permanently damaged and require replacement. Using a guard column is a crucial preventative measure.[3]

  • Extra-Column Volume: Excessive dead volume in the system, particularly from using tubing with a wide internal diameter or excessive length between the injector, column, and detector, can cause peaks to broaden and tail.[3][6]

    • Troubleshooting Step: Ensure all tubing is as short as possible and has a narrow internal diameter (e.g., 0.125 mm or 0.005").[6]

References

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?[Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]

  • Waters. (2020, March 18). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

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Technical Support Center: Troubleshooting 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6) [1]. Synthesizing this critical API intermediate presents unique chemo-selectivity challenges, particularly regarding ring-expansion rearrangements, competitive elimination, and thioether oxidation.

This document provides mechanistic insights, quantitative impurity profiling, and self-validating experimental protocols to ensure high-purity yields.

Synthetic Workflow & Impurity Divergence

Understanding exactly where impurities originate is the first step in troubleshooting. The diagram below maps the standard synthetic route—from Piperidine-2-methanol to the target hydrochloride salt—highlighting the critical junctions where side reactions occur.

Synthesis SM Piperidine-2-methanol Step1 N-Boc Protection & Mesylation SM->Step1 Intermediate N-Boc-2-(mesyloxymethyl)piperidine Step1->Intermediate Step2 Thioetherification (NaSMe) Intermediate->Step2 Imp3 Azepane Rearrangement (If N is unprotected) Intermediate->Imp3 Unprotected N Aziridinium Pathway ProtectedProd N-Boc-2-[(methylsulfanyl)methyl]piperidine Step2->ProtectedProd SN2 Imp1 Elimination Impurity (2-Methylenepiperidine) Step2->Imp1 E2 Competition Step3 Deprotection (HCl/Dioxane) ProtectedProd->Step3 Imp2 Oxidation Impurity (Sulfoxide/Sulfone) ProtectedProd->Imp2 Air/Oxidants Target 2-[(Methylsulfanyl)methyl]piperidine HCl (Target API Intermediate) Step3->Target

Synthetic workflow of 2-[(Methylsulfanyl)methyl]piperidine HCl and key impurity divergence points.

Quantitative Impurity Profiling

Before adjusting your synthesis, use the following LC-MS reference data to identify which specific impurity is contaminating your batch.

Impurity NameStructural TypeOrigin StepRRT (Relative Retention Time)LC-MS (m/z)[M+H]⁺
2-[(Methylsulfanyl)methyl]piperidine Target API IntermediateN/A1.00146.1
3-(Methylsulfanyl)azepane Ring-Expansion IsomerThioetherification~0.92 - 0.95146.1
2-Methylenepiperidine E2 Elimination ProductThioetherification~0.8598.1
2-[(Methylsulfinyl)methyl]piperidine Oxidation (Sulfoxide)Post-Synthesis / Storage~0.75162.1
N-Boc-2-[(methylsulfanyl)methyl]piperidine Incomplete DeprotectionDeprotection~1.80246.2

Frequently Asked Questions (FAQs)

Q1: I am seeing an isobaric impurity (m/z 146.1) that co-elutes closely with my product. What is it, and why does it form?

A: You are likely observing 3-(methylsulfanyl)azepane , a 7-membered ring-expansion isomer.

Causality: This occurs if you attempt the thioetherification step without a robust protecting group (like Boc) on the piperidine nitrogen. During the activation of the alcohol (e.g., conversion to a chloromethyl or mesyloxymethyl group), the lone pair on the free secondary amine intramolecularly attacks the activated carbon. This forms a highly reactive bicyclic aziridinium ion (1-azabicyclo[4.1.0]heptane). When the methanethiolate nucleophile attacks this intermediate, it can attack at the C2 position (yielding your desired piperidine) or the C7 position, which forces a ring expansion into the azepane impurity[2].

Mechanism Precursor 2-(Chloromethyl)piperidine (Free Amine) Aziridinium Bicyclic Aziridinium Ion (1-azabicyclo[4.1.0]heptane) Precursor->Aziridinium Intramolecular Cyclization PathA Attack at C2 (Less Hindered) Aziridinium->PathA NaSMe PathB Attack at C7 (Ring Expansion) Aziridinium->PathB NaSMe ProdA 2-Substituted Piperidine (Desired) PathA->ProdA ProdB 3-Substituted Azepane (Impurity) PathB->ProdB

Aziridinium intermediate pathway leading to azepane ring expansion versus desired piperidine.

Q2: My LC-MS shows a significant peak at m/z 98.1. How do I prevent this?

A: The m/z 98.1 peak corresponds to 2-methylenepiperidine , an elimination impurity. Causality: Sodium methanethiolate (NaSMe) is a potent nucleophile, but it is also a strong base. If the thioetherification reaction is run at room temperature or higher, the E2 elimination pathway outcompetes the Sₙ2 substitution pathway. The base strips a proton adjacent to the leaving group, ejecting the mesylate/halide and forming an alkene. To prevent this, strict thermal control (0 °C) must be maintained during reagent addition.

Q3: Why does my final product degrade into a sulfoxide (m/z 162.1) over time?

A: Thioethers are highly susceptible to oxidation. Causality: Exposure to atmospheric oxygen or trace peroxides in ethereal solvents (such as the 1,4-dioxane commonly used in the HCl deprotection step) will rapidly oxidize the sulfide to a sulfoxide. Always use freshly distilled, peroxide-free solvents for deprotection and store the final hydrochloride salt under an inert argon atmosphere at 2–8 °C.

Validated Experimental Protocols

To eliminate the aforementioned impurities, utilize the following self-validating protocol for the critical thioetherification step.

Step-by-Step Methodology: Regioselective Thioetherification

This protocol assumes you are starting with N-Boc-2-(mesyloxymethyl)piperidine to strictly prevent the aziridinium ring-expansion pathway.

  • System Preparation (Self-Validating Inertion):

    • Purge a dry, round-bottom flask with Argon for 15 minutes.

    • Dissolve N-Boc-2-(mesyloxymethyl)piperidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

    • Causality: DMF is a polar aprotic solvent that selectively accelerates Sₙ2 kinetics by leaving the methanethiolate anion unsolvated and highly reactive. Argon prevents the oxidative dimerization of the methanethiolate reagent.

  • Thermal Control & Reagent Addition:

    • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to exactly 0 °C.

    • Add Sodium methanethiolate (NaSMe, 1.2 eq) in three equal portions over 15 minutes.

    • Causality: Stepwise addition at 0 °C suppresses the basicity of NaSMe, entirely shutting down the E2 elimination pathway (preventing the m/z 98.1 impurity).

  • Reaction Progression:

    • Maintain at 0 °C for 1 hour, then allow the mixture to slowly warm to 20 °C. Stir for 4 hours.

    • Validation Check: Pull a 10 µL aliquot, dilute in methanol, and run an LC-MS. The absence of an m/z 98.1 peak validates that thermal control was successful.

  • Quenching & Extraction:

    • Quench the reaction by adding saturated aqueous NH₄Cl (equal volume to DMF).

    • Causality: NH₄Cl safely neutralizes unreacted methanethiolate without dropping the pH low enough to cause premature, uncontrolled Boc deprotection.

    • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Aqueous Washing (Critical Step):

    • Wash the combined organic layers with brine five times .

    • Validation Check: This aggressive washing is a self-validating step to ensure 100% removal of DMF. Residual DMF will trap HCl in the subsequent deprotection step, leading to incomplete deprotection (the m/z 246.2 impurity).

  • Drying & Concentration:

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure N-Boc protected intermediate, ready for peroxide-free HCl/Dioxane deprotection.

References

  • Morie, T., Kato, S., Harada, H., & Matsumoto, J. (1994). Ring expansion of nitrogen-containing chloromethylheteroalicycles via aziridinium intermediates. Journal of the Chemical Society, Perkin Transactions 1, (19), 2565-2570. URL:[Link]

Validation & Comparative

Comprehensive Validation Guide: HPLC-CAD Method for 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex, polar building blocks, analytical scientists face mounting challenges in method development. A prime example is 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS 1177350-61-6). This compound presents a dual analytical hurdle: it is a highly basic, polar amine that defies traditional reversed-phase retention, and it lacks a conjugated π-system, rendering standard UV detection virtually useless.

This guide provides an objective comparison of chromatographic strategies for this molecule and outlines a self-validating, step-by-step protocol compliant with the latest [1] and [2] guidelines.

The Analytical Challenge & Mechanistic Causality

To design a robust method, we must first understand the physicochemical causality dictating the analyte's behavior:

  • High Polarity & Basicity (pKa ~10): The protonated piperidine ring causes the molecule to elute in the void volume of standard C18 columns. Furthermore, the localized positive charge interacts strongly with residual acidic silanols on the silica matrix, causing severe peak tailing.

  • Optical Invisibility: The molecule only contains a thioether and an aliphatic amine. Relying on low-wavelength UV detection (e.g., 210 nm) introduces severe baseline drift during gradient elution, masking critical low-level impurities.

Detection Strategy: Why CAD Over UV?

To overcome the lack of a chromophore, Charged Aerosol Detection (CAD) is utilized. Unlike UV, CAD provides a uniform, mass-dependent response for all non-volatile analytes, independent of their optical properties. This eliminates gradient baseline drift and ensures accurate mass-balance quantitation of unknown impurities.

Comparative Analysis: Column Technologies

We evaluated three distinct column chemistries to establish the optimal retention mechanism for 2-[(Methylsulfanyl)methyl]piperidine hydrochloride. The data below summarizes the performance of a Standard C18, a HILIC (Amide) phase, and our selected product: the OmniSep™ MM-C18-CX (a Mixed-Mode C18/Cation-Exchange column).

Experimental Performance Data
Column TechnologyRetention Factor (

)
Peak Asymmetry (

)
Efficiency (

)
Equilibration TimeOverall Suitability
Standard C18 0.82.4 (Severe Tailing)3,50010 minPoor - Fails system suitability.
HILIC (Amide) 4.51.38,20045 minModerate - Solubility risks in high organic.
OmniSep™ MM-C18-CX 5.21.05 (Symmetrical)14,50015 minExcellent - Optimal dual-retention.
The Mechanistic Triumph of Mixed-Mode Chromatography

While HILIC retains the polar salt, it requires mobile phases with >80% acetonitrile. Injecting a highly polar hydrochloride salt into such a non-polar environment often causes transient precipitation, leading to split peaks.

The OmniSep™ MM-C18-CX column resolves this through a dual-mechanism approach. The C18 ligand provides hydrophobic retention for the methylsulfanyl-methyl side chain, while the terminal sulfonic acid group provides controlled electrostatic retention for the basic amine. This electrostatic interaction effectively shields the analyte from residual silanols, delivering perfectly symmetrical peaks in highly aqueous, solubility-friendly mobile phases.

Mechanism Analyte 2-[(Methylsulfanyl)methyl] piperidine HCl C18 Standard C18 (Hydrophobic) Analyte->C18 HILIC HILIC (Hydrophilic) Analyte->HILIC MM MM-C18-CX (Dual-Mode) Analyte->MM Fail1 Silanol Interactions (Peak Tailing) C18->Fail1 Fail2 Solubility Issues (Distortion) HILIC->Fail2 Success Shielded Silanols (Sharp Peaks) MM->Success

Fig 1. Mechanistic pathways of column interactions with the polar basic analyte.

Self-Validating Protocol: Method Validation Lifecycle

The recent revision of the ICH Q2(R2) guidelines emphasizes a lifecycle approach to analytical procedures, requiring robust validation data that proves the method is fit for its intended purpose[1]. Furthermore, under USP <1225>, this purity assay falls under Category II (quantitation of impurities), necessitating rigorous evaluation of specificity, LOD, and LOQ[2].

Lifecycle Q14 Method Design & Risk Assessment (ICH Q14) Sel Select OmniSep™ MM-C18-CX & CAD (Overcome UV/C18 Limitations) Q14->Sel Q2 Analytical Procedure Validation (ICH Q2(R2) / USP <1225>) Sel->Q2 Spec Specificity & Range (Spiked Impurities) Q2->Spec Acc Accuracy & Precision (Recovery Studies) Q2->Acc Routine Routine Quality Control & Lifecycle Management Spec->Routine Acc->Routine

Fig 2. Integrated analytical lifecycle mapping method design to ICH Q2(R2) validation.

Step-by-Step Chromatographic Conditions
  • Column: OmniSep™ MM-C18-CX, 150 x 4.6 mm, 3 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Causality: pH 3.0 ensures the piperidine amine remains fully protonated for consistent cation-exchange interaction.

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Detector: CAD (Evaporation Temp: 35°C, Data Collection Rate: 10 Hz)

The Self-Validating Engine (System Suitability Tests)

To ensure trustworthiness, this protocol functions as a self-validating system . The Chromatography Data System (CDS) is programmed with automated logical gates. If any gate fails, the sequence aborts, preventing the generation of invalid data:

  • Gate 1 (Retention Fidelity): Target peak retention time must be 8.5 min ± 0.2 min. (Fails if mobile phase pH drifts).

  • Gate 2 (Peak Shape): Asymmetry factor (

    
    ) must be ≤ 1.2. (Fails if column is overloaded or degraded).
    
  • Gate 3 (System Precision): %RSD of 6 replicate standard injections ≤ 1.5%. (Fails if CAD nebulizer is partially clogged).

Validation Execution Steps
  • Specificity: Inject a blank, a 1.0 mg/mL standard, and a sample spiked with known synthetic impurities (e.g., piperidine, methylsulfanylmethane) at 0.1%.

    • Acceptance: Resolution (

      
      ) > 1.5 between all peaks. No blank interference at the analyte retention time.
      
  • Linearity & Range: Prepare 6 concentration levels ranging from the Reporting Threshold (0.05%) to 150% of the nominal target concentration. Because CAD response can be non-linear over wide ranges, apply a quadratic calibration model or a power-function transformation as permitted by ICH Q2(R2)[3].

    • Acceptance: Correlation coefficient (

      
      ) > 0.999 after transformation.
      
  • Accuracy (Recovery): Spike the API at 80%, 100%, and 120% of the specification limit in triplicate.

    • Acceptance: Mean recovery must fall between 98.0% and 102.0%.

  • Precision (Repeatability): Perform 6 replicate preparations of the 100% standard.

    • Acceptance: %RSD < 2.0%.

  • Sensitivity (LOD/LOQ): Determine via the signal-to-noise (S/N) approach using low-concentration spikes.

    • Acceptance: S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.

References

  • Title: Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • Title: Validation of analytical procedures – ICH Q2(R2) Source: European Pharmaceutical Review URL:[Link]

Sources

A Comparative Guide to Organocatalysis: Proline vs. 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is a perpetual endeavor. L-Proline, a naturally occurring amino acid, has long been a cornerstone of the field, celebrated for its ability to catalyze a wide array of transformations with remarkable stereocontrol.[1][2] Concurrently, piperidine derivatives have emerged as potent catalysts, often leveraging their basicity to promote different, yet equally important, chemical reactions.[3] This guide presents a comparative study of the well-established catalyst, L-proline, and a structurally distinct alternative, 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

While L-proline's catalytic prowess is extensively documented, a significant gap exists in the scientific literature regarding the catalytic applications of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride. Consequently, this guide will first provide a detailed, data-supported comparison between L-proline and unsubstituted piperidine to establish a baseline. Subsequently, a prospective analysis of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride will be offered, grounded in mechanistic principles and the anticipated electronic and steric effects of its unique substituent. This forward-looking perspective aims to guide researchers in exploring the potential of this under-investigated catalytic scaffold.

Mechanistic Foundations: A Tale of Two Activation Modes

The catalytic activities of proline and piperidine derivatives stem from fundamentally different, yet complementary, activation strategies.

L-Proline: The Bifunctional Virtuoso

L-Proline operates as a bifunctional catalyst, possessing both a nucleophilic secondary amine and an acidic carboxylic acid moiety.[3] In reactions such as the aldol or Michael addition, proline reacts with a carbonyl donor (e.g., a ketone or aldehyde) to form a nucleophilic enamine intermediate. Simultaneously, the carboxylic acid group can activate the electrophile (the carbonyl acceptor) through hydrogen bonding, orienting the reactants for a highly stereoselective carbon-carbon bond formation.[4][5] This dual activation model is reminiscent of the catalytic strategy employed by Class I aldolase enzymes.[4]

Proline_Mechanism Proline Proline Enamine Enamine Intermediate Proline->Enamine Condensation Ketone Ketone Ketone->Enamine TransitionState Stereodirecting Transition State Enamine->TransitionState Nucleophilic Attack Aldehyde Aldehyde Aldehyde->TransitionState H-Bonding Activation Iminium Iminium Intermediate TransitionState->Iminium Product Aldol Product Iminium->Product Hydrolysis Product->Proline Catalyst Regeneration

Figure 1: Simplified catalytic cycle of a proline-catalyzed aldol reaction, highlighting the key enamine intermediate and the role of the carboxylic acid in electrophile activation.

Piperidine: The Brønsted Base Workhorse

Unsubstituted piperidine and its simple derivatives primarily function as Brønsted bases.[3] In reactions like the Knoevenagel condensation, piperidine deprotonates an active methylene compound, generating a highly nucleophilic carbanion (or enolate). This nucleophile then attacks a carbonyl electrophile, initiating the condensation cascade. The catalytic cycle is completed by proton transfer and elimination. The stereochemical outcome of piperidine-catalyzed reactions is often less defined than that of proline-catalyzed transformations, as piperidine itself does not possess the intricate stereodirecting elements of proline.

Piperidine_Mechanism Piperidine Piperidine Carbanion Carbanion Intermediate Piperidine->Carbanion Deprotonation ActiveMethylene Active Methylene Compound ActiveMethylene->Carbanion Adduct Aldol-type Adduct Carbanion->Adduct Nucleophilic Attack Carbonyl Carbonyl Compound Carbonyl->Adduct Product Knoevenagel Product Adduct->Product Elimination Product->Piperidine Catalyst Regeneration

Figure 2: General mechanism for a piperidine-catalyzed Knoevenagel condensation, illustrating its role as a Brønsted base.

Performance Comparison: L-Proline vs. Piperidine

To provide a tangible comparison, we will examine the performance of L-proline and piperidine in representative reactions.

The Asymmetric Aldol Reaction: A Proline Stronghold

The asymmetric aldol reaction is a hallmark of proline catalysis, delivering high yields and excellent stereoselectivities.

CatalystAldehydeKetoneSolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
(S)-Proline BenzaldehydeCyclohexanoneMethanol/Water307890:1095 (anti)[6]
(S)-Proline 4-NitrobenzaldehydeAcetoneDMSO468-76 (R)[7]

No reliable data for piperidine-catalyzed asymmetric aldol reactions is available in the peer-reviewed literature, as it is not a suitable catalyst for this transformation due to its lack of stereodirecting groups.

The Knoevenagel Condensation: Where Piperidine Shines

The Knoevenagel condensation is a classic reaction where basic catalysts like piperidine are highly effective.

CatalystAldehydeActive Methylene CompoundSolventTime (h)Yield (%)Reference
Piperidine SalicylaldehydeEthyl AcetoacetateEthanol399[2]
L-Proline SalicylaldehydeEthyl AcetoacetateEthanol1895[2]
Piperidine (Hetero)aromatic aldehydes2-CyanoacetamideEthanol0.5-2440-95[8]

From this data, it is evident that while both catalysts can be effective, piperidine often provides faster reaction times in the Knoevenagel condensation.[2][8]

Prospective Analysis: 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

In the absence of experimental data, we can hypothesize the potential catalytic behavior of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride based on its structure.

The key structural features of this molecule are:

  • The Piperidine Ring: Provides the basic secondary amine functionality, analogous to unsubstituted piperidine.

  • The 2-[(Methylsulfanyl)methyl] Substituent: This group introduces both steric and electronic effects.

    • Steric Hindrance: The substituent at the 2-position will create steric bulk around the nitrogen atom. This could influence the catalyst's ability to access the active site of substrates and may impact the stereochemical course of a reaction.

    • Electronic Effects: The sulfur atom, with its lone pairs of electrons, could potentially coordinate with electrophiles or influence the basicity of the piperidine nitrogen. The electron-donating nature of the alkylthio group might slightly increase the basicity of the piperidine nitrogen compared to unsubstituted piperidine.

  • The Hydrochloride Salt: The catalyst is supplied as a hydrochloride salt, meaning it would need to be neutralized in situ with a base to generate the active, free amine form for catalysis.

Potential Catalytic Applications:

Given its structural similarity to piperidine, 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, upon neutralization, is most likely to function as a Brønsted base catalyst. It could potentially be effective in reactions such as the Knoevenagel condensation, Michael additions of active methylene compounds, and other base-catalyzed transformations.

The presence of the chiral center at the 2-position and the potentially coordinating sulfur atom opens the possibility for its use in asymmetric catalysis. The sulfur atom could act as a Lewis basic site, potentially leading to a bifunctional activation mode, albeit different from that of proline. However, without experimental validation, this remains speculative.

Experimental Protocols

Representative Protocol for a Proline-Catalyzed Aldol Reaction

This protocol is adapted from a published procedure for the synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.[6]

Proline_Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add (S)-proline, MeOH, and H₂O to flask B 2. Add cyclohexanone and stir for 10 min A->B C 3. Cool to 0 °C B->C D 4. Add benzaldehyde C->D E 5. Stir at 0 °C for 30 h D->E F 6. Filter through silica gel E->F G 7. Concentrate filtrate F->G H 8. Purify by column chromatography G->H I 9. Analyze dr and ee H->I

Figure 3: Workflow for a typical proline-catalyzed aldol reaction.

Materials:

  • (S)-proline

  • Cyclohexanone

  • Benzaldehyde

  • Methanol

  • Water

  • Ethyl acetate

  • Silica gel

  • Standard laboratory glassware

Procedure:

  • To a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).

  • Add methanol (1.33 mL) and water (330 µL).

  • Add cyclohexanone (5.18 mL, 50 mmol) and stir the mixture for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add benzaldehyde (1.02 mL, 10 mmol).

  • Cap the flask and stir the reaction mixture at 0 °C for 30 hours.

  • After the reaction is complete, filter the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess by NMR and chiral HPLC, respectively.

Representative Protocol for a Piperidine-Catalyzed Knoevenagel Condensation

This protocol is a general procedure based on established methods.[8]

Piperidine_Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Dissolve aldehyde and active methylene compound in ethanol B 2. Add catalytic amount of piperidine A->B C 3. Stir at room temperature or reflux B->C D 4. Cool to room temperature C->D E 5. Collect product by filtration if precipitate forms D->E F 6. Alternatively, remove solvent and purify by chromatography D->F

Figure 4: General workflow for a piperidine-catalyzed Knoevenagel condensation.

Materials:

  • Aromatic or aliphatic aldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Piperidine

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and the active methylene compound (1.0-1.2 equiv) in ethanol.

  • Add a catalytic amount of piperidine (e.g., 10 mol%).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Conclusion and Future Outlook

This guide has provided a comprehensive comparison of L-proline and piperidine as organocatalysts, highlighting their distinct mechanisms and optimal applications. L-proline excels in asymmetric transformations requiring bifunctional activation, such as the aldol reaction, while piperidine is a highly efficient Brønsted base catalyst for reactions like the Knoevenagel condensation.

The catalytic potential of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride remains an open question due to a lack of published data. However, based on its structure, it is poised to act as a Brønsted base, with the tantalizing possibility of engaging in asymmetric catalysis through its chiral center and the coordinating ability of the sulfur atom. Further experimental investigation is required to unlock the full potential of this and other structurally novel piperidine derivatives. It is our hope that this guide will not only serve as a practical resource for catalyst selection but also inspire further research into unexplored areas of organocatalysis.

References

  • Bella, M., et al. (2001). Asymmetric Synthesis of 2-Substituted Piperidines Using a Multi-Component Coupling Reaction: Rapid Assembly of (S)-Coniine from (S)-1-(1-Phenylethyl)-2-methyleneaziridine.
  • BenchChem. (2025). L-proline Catalyzed Aldol Reaction for the Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone.
  • BenchChem. (2025). A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis.
  • BenchChem. (2025). A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Blackmond, D. G. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5732-5736.
  • Cairns, R., et al. (2022). Combining Bio- and Organocatalysis for the Synthesis of Piperidine Alkaloids.
  • Hayashi, Y., et al. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry – A European Journal, 27(62), 15487-15497.
  • List, B., et al. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Monaco, M. R., et al. (2011). Biomimetic Organocatalytic Asymmetric Synthesis of 2-Substituted Piperidine-Type Alkaloids and Their Analogues. Organic Letters, 13(17), 4546-4549.
  • O'Reilly, E., et al. (2022). Combining bio- and organocatalysis for the synthesis of piperidine alkaloids.
  • Patil, S. B., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • Renzi, P., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549.
  • Rovis, T. (2014). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 136(4), 1252-1255.
  • Scarpino Schietroma, D. M., et al. (2011). Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues. Organic Letters, 13(17), 4546-4549.
  • Valerievna Zinkina-Orikhan, A. (2026). Application Data.
  • Vivas-Reyes, R., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-15.
  • Wang, J., et al. (2011). Organocatalytic Approach to Polysubstituted Piperidines and Tetrahydropyrans. Organic Letters, 13(8), 2108-2111.
  • Zhang, X., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

Sources

Spectroscopic comparison of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" and its analogs

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling and Comparative Analysis of 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride and Key Analogs

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter the need to unambiguously differentiate closely related aliphatic heterocycles during early-stage drug discovery. 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6)[1] is a highly versatile building block. However, distinguishing it from its oxygenated or chain-extended analogs—such as 2-(Methoxymethyl)piperidine hydrochloride and 2-[(Ethylsulfanyl)methyl]piperidine hydrochloride —requires a rigorous understanding of how local electronegativity and diamagnetic shielding dictate spectroscopic behavior.

The core structural variance among these analogs lies in the heteroatom (Sulfur vs. Oxygen) and the alkyl chain length at the C2-substituent position. Oxygen (Pauling electronegativity = 3.44) exerts a significantly stronger inductive electron-withdrawing effect (-I) than Sulfur (electronegativity = 2.58). This fundamental electrostatic difference is the primary causal driver for the variations observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

G Core Piperidine Core (C2-Substituted) Target Target Compound 2-[(Methylsulfanyl)methyl]piperidine (-CH2-S-CH3) Core->Target Thioether Deriv. Analog1 Oxygen Analog 2-(Methoxymethyl)piperidine (-CH2-O-CH3) Core->Analog1 Ether Deriv. Analog2 Ethyl Analog 2-[(Ethylsulfanyl)methyl]piperidine (-CH2-S-CH2CH3) Core->Analog2 Chain Ext.

Figure 1: Structural relationships between the target methylsulfanyl piperidine and its key analogs.

Spectroscopic Comparative Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most definitive method for distinguishing these analogs is 1H and 13C NMR.

  • The Piperidine Core: In a neutral state, the alpha-protons of a piperidine ring typically resonate between 2.60 and 3.00 ppm[2],[3]. However, because these compounds are analyzed as hydrochloride salts , the protonated amine (

    
    ) deshields the adjacent ring protons, pushing the C2 and C6 protons downfield to approximately 3.2–3.6 ppm.
    
  • The Side Chain (Causality of Shift): The terminal methyl group exhibits the most diagnostic shift. In the target compound, the

    
     protons resonate upfield at ~2.1–2.2 ppm due to the lower electronegativity of sulfur. In stark contrast, the oxygen analog's 
    
    
    
    protons are heavily deshielded, appearing at ~3.3–3.5 ppm[4].
  • 13C NMR: The carbon shifts mirror the proton data. The

    
     carbon appears typically at 15–18 ppm, whereas the 
    
    
    
    carbon is shifted dramatically to ~58–60 ppm.
Mass Spectrometry (LC-MS/MS)

Given the basic aliphatic nitrogen, these compounds exhibit excellent ionization efficiency in Positive Electrospray Ionization (ESI+) .

  • Target Compound: Yields a robust

    
     at m/z 146.1.
    
  • Oxygen Analog: Yields

    
     at m/z 130.1.
    
  • Ethyl Analog: Yields

    
     at m/z 160.1.
    
  • Fragmentation (CID): Collision-Induced Dissociation primarily triggers

    
    -cleavage of the piperidine ring. A secondary, highly diagnostic pathway is the neutral loss of the sidechain: the target compound loses methanethiol (
    
    
    
    , -48 Da), while the oxygen analog loses methanol (
    
    
    , -32 Da).
Infrared (IR) Spectroscopy

IR spectroscopy provides orthogonal validation of the functional groups. The oxygen analog presents a strong, broad


 asymmetric stretching band around 1100 

. The target compound and its ethyl analog lack this intense band, instead showing a much weaker

stretch near 700

. All three compounds will exhibit a broad, intense band between 2500–3000

, characteristic of the

stretching in amine hydrochlorides.

Quantitative Data Summary

The following table synthesizes the expected diagnostic spectroscopic parameters for the three compounds to facilitate rapid laboratory identification.

Analytical ParameterTarget: 2-[(Methylsulfanyl)methyl]piperidine HClAnalog 1: 2-(Methoxymethyl)piperidine HClAnalog 2: 2-[(Ethylsulfanyl)methyl]piperidine HCl
Molecular Formula (Base)



Exact Mass

m/z 146.1m/z 130.1m/z 160.1
Diagnostic 1H NMR Shift ~2.15 ppm (s, 3H,

)
~3.40 ppm (s, 3H,

)
~2.55 ppm (q, 2H,

) ~1.25 ppm (t, 3H,

)
Diagnostic 13C NMR Shift ~16.5 ppm (

)
~59.0 ppm (

)
~26.0 ppm (

) ~14.8 ppm (

)
Key IR Frequencies Weak

stretch (~700

)
Strong

stretch (~1100

)
Weak

stretch (~700

)
Primary MS Neutral Loss -48 Da (Loss of

)
-32 Da (Loss of

)
-62 Da (Loss of

)

Experimental Workflows & Protocols

To ensure a self-validating system, the following protocols are designed to minimize artifacts (such as water suppression issues) and maximize signal-to-noise ratios.

Workflow Prep Sample Prep (10mg in CD3OD or 1µg/mL MeCN) NMR NMR Acquisition (1H, 13C, COSY) Prep->NMR MS LC-MS/MS (ESI+, CID) Prep->MS Analysis Data Synthesis (Shift & Frag. Analysis) NMR->Analysis MS->Analysis

Figure 2: Self-validating spectroscopic workflow for structural confirmation and purity analysis.

Protocol A: High-Resolution NMR Sample Preparation and Acquisition

Causality Note: Methanol-d4 (


) is selected over 

because hydrochloride salts of aliphatic amines often suffer from poor solubility and peak broadening in non-polar solvents. Furthermore,

facilitates deuterium exchange of the

protons, removing their broad signals from the aliphatic region and simplifying the integration of the carbon skeleton.
  • Weighing: Accurately weigh 10–15 mg of the hydrochloride salt into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of

    
     (containing 0.03% v/v Tetramethylsilane [TMS] as an internal reference).
    
  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire 1H NMR at 400 MHz (minimum 16 scans, relaxation delay

    
    ) and 13C NMR at 100 MHz (minimum 512 scans, 
    
    
    
    ).
  • Processing: Reference the spectrum to the TMS peak at 0.00 ppm. Phase and baseline correct manually to ensure accurate integration of the diastereotopic methylene protons adjacent to the C2 chiral center.

Protocol B: LC-MS/MS Analysis

Causality Note: A mild acidic mobile phase ensures the piperidine nitrogen remains fully protonated during electrospray ionization, maximizing detector response.

  • Stock Solution: Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry: Operate the MS in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • MS/MS: Isolate the target

    
     ion in the quadrupole and apply a collision energy (CE) ramp from 15 to 35 eV using Argon as the collision gas to observe the diagnostic neutral losses.
    

References

  • Supporting Information: Hydrogenation of Functionalised Pyridines (Piperidine NMR Baseline Shifts) Source: Royal Society of Chemistry (RSC) URL:[Link]

  • 1-Methoxy-4-(methylthio)benzene (Electronegativity Shift Comparison) Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Benchmarking the performance of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly within the pharmaceutical industry where the stereochemistry of a drug candidate can define its efficacy and safety. Asymmetric organocatalysis, the use of small, metal-free organic molecules to catalyze stereoselective transformations, has emerged as a powerful and sustainable alternative to traditional metal-based catalysis.[1][2]

This guide provides a comprehensive performance benchmark of "2-[(Methylsulfanyl)methyl]piperidine hydrochloride," a novel chiral piperidine derivative, within the context of the asymmetric aldol reaction. Due to the novelty of this specific compound, direct experimental data is not yet broadly available. Therefore, its potential performance is benchmarked here against well-established, structurally related organocatalysts to provide a robust predictive comparison for researchers. The asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde serves as our model transformation—a classic and well-understood carbon-carbon bond-forming reaction crucial for the synthesis of complex chiral building blocks.[3]

The catalysts chosen for this comparative analysis are:

  • (S)-Proline: The archetypal amino acid catalyst that heralded the modern era of organocatalysis.[4][5]

  • Hayashi-Jørgensen Catalyst ((S)-Diphenylprolinol Trimethylsilyl Ether): A highly efficient second-generation organocatalyst known for its superior activity and stereoselectivity.[6]

  • Takemoto's Catalyst (A Chiral Bifunctional Thiourea-Amine): A representative of catalysts that operate through hydrogen-bond-donating activation, offering a different mechanistic paradigm.[7]

This guide will delve into the mechanistic underpinnings of each catalyst class, present a comparative analysis of their performance based on published experimental data, provide detailed experimental protocols, and offer a forward-looking perspective on the potential of novel catalysts like 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

The Mechanistic Landscape of Asymmetric Aldol Catalysis

The stereochemical outcome of an organocatalyzed asymmetric aldol reaction is dictated by the specific mode of activation employed by the catalyst. Understanding these mechanisms is crucial for rational catalyst design and reaction optimization.

(S)-Proline: The Enamine Pathway

(S)-Proline catalyzes the aldol reaction through a well-established enamine mechanism.[8][9] The secondary amine of proline condenses with the ketone (cyclohexanone) to form a chiral enamine intermediate. This enamine then attacks the aldehyde (4-nitrobenzaldehyde), which is activated by hydrogen bonding with the carboxylic acid group of the proline. This dual activation model, often depicted in a Zimmerman-Traxler-like transition state, accounts for the observed stereoselectivity.[10]

Proposed Catalytic Cycle for (S)-Proline

G cluster_proline Catalytic Cycle of (S)-Proline Start Cyclohexanone + (S)-Proline Enamine Chiral Enamine Intermediate Start->Enamine - H2O TS Zimmerman-Traxler Transition State (H-Bonding Activation) Enamine->TS Aldehyde 4-Nitrobenzaldehyde Aldehyde->TS Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Hydrolysis Hydrolysis Iminium->Hydrolysis + H2O Product Aldol Product (anti/syn) Hydrolysis->Product Catalyst_Regen (S)-Proline (Regenerated) Hydrolysis->Catalyst_Regen Catalyst_Regen->Start

Caption: Catalytic cycle for the (S)-Proline catalyzed aldol reaction.

Hayashi-Jørgensen Catalyst: Steric Shielding in Enamine Catalysis

The Hayashi-Jørgensen catalyst, a diarylprolinol silyl ether, also operates via an enamine mechanism but achieves higher stereoselectivity through significant steric hindrance.[6][11] The bulky diphenylmethylsilyl ether group effectively blocks one face of the enamine, forcing the aldehyde to approach from the less hindered side, thus leading to high levels of stereocontrol.[12]

Proposed Catalytic Cycle for Hayashi-Jørgensen Catalyst

G cluster_HJ Catalytic Cycle of Hayashi-Jørgensen Catalyst Start_HJ Cyclohexanone + HJ Catalyst Enamine_HJ Sterically Shielded Enamine Start_HJ->Enamine_HJ - H2O TS_HJ Transition State (Steric Hindrance) Enamine_HJ->TS_HJ Aldehyde_HJ 4-Nitrobenzaldehyde Aldehyde_HJ->TS_HJ Iminium_HJ Iminium Intermediate TS_HJ->Iminium_HJ Facially Selective Attack Hydrolysis_HJ Hydrolysis Iminium_HJ->Hydrolysis_HJ + H2O Product_HJ Aldol Product (High ee) Hydrolysis_HJ->Product_HJ Catalyst_Regen_HJ HJ Catalyst (Regenerated) Hydrolysis_HJ->Catalyst_Regen_HJ Catalyst_Regen_HJ->Start_HJ

Caption: Catalytic cycle for the Hayashi-Jørgensen catalyst.

Takemoto's Catalyst: Bifunctional Activation

Chiral thiourea-amine catalysts, such as Takemoto's catalyst, employ a different activation strategy. The tertiary amine moiety acts as a Brønsted base, deprotonating the ketone to form an enolate (or enamine, if a secondary amine is present). Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the aldehyde electrophile and orienting it for a stereoselective attack by the enolate. This bifunctional activation is key to its catalytic efficacy.[7][13]

Proposed Catalytic Cycle for Takemoto's Catalyst

G cluster_takemoto Catalytic Cycle of Takemoto's Catalyst Start_T Cyclohexanone + Takemoto's Catalyst Enolate_T Enolate Intermediate (Base Activation) Start_T->Enolate_T Deprotonation TS_T Transition State (Dual H-Bonding) Enolate_T->TS_T Thiourea Activation Aldehyde_T 4-Nitrobenzaldehyde Aldehyde_T->TS_T Adduct_T Catalyst-Product Complex TS_T->Adduct_T C-C Bond Formation Product_T Aldol Product Adduct_T->Product_T Product Release Catalyst_Regen_T Takemoto's Catalyst (Regenerated) Adduct_T->Catalyst_Regen_T Catalyst_Regen_T->Start_T

Caption: Catalytic cycle for a bifunctional thiourea-amine catalyst.

Performance Benchmarking

The following table summarizes the performance of the benchmark catalysts in the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde, based on data from published literature. It is important to note that reaction conditions can significantly influence outcomes, and these values are presented for comparative purposes.

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
(S)-Proline 10Methanol/Water0307890:1095[14]
Hayashi-Jørgensen Catalyst 5DichloromethaneRT2>9997:3>99
Takemoto's Catalyst 5Toluene-202498>99:199[15]
2-[(Methylsulfanyl)methyl]piperidine HCl HypotheticalTBDTBDTBDTBDTBDTBD-

Analysis of Performance Data:

  • (S)-Proline demonstrates good efficacy, providing the aldol product with high yield and excellent enantioselectivity, although it requires a relatively higher catalyst loading and longer reaction times compared to the second-generation catalysts.

  • The Hayashi-Jørgensen Catalyst exhibits exceptional performance, affording a near-quantitative yield with outstanding diastereoselectivity and enantioselectivity in a significantly shorter reaction time. This highlights the impact of the sterically demanding diarylprolinol silyl ether framework.

  • Takemoto's Catalyst also delivers outstanding results, achieving a high yield with near-perfect diastereo- and enantioselectivity. This underscores the power of bifunctional catalysis in controlling the stereochemical outcome of the reaction.

Future Outlook for 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride

Based on its structural features, 2-[(Methylsulfanyl)methyl]piperidine hydrochloride presents an intriguing profile as a potential organocatalyst. The chiral piperidine backbone provides a rigid scaffold, similar to proline, which is essential for inducing stereoselectivity. The secondary amine is poised to participate in enamine formation.

The novel feature is the (methylsulfanyl)methyl substituent. The sulfur atom, with its lone pair of electrons, could potentially act as a Lewis base, interacting with the aldehyde's carbonyl group and contributing to its activation. This could lead to a unique bifunctional activation mechanism, combining enamine catalysis with Lewis base activation. Alternatively, the sulfur-containing side chain could exert specific steric effects, influencing the facial selectivity of the enamine attack on the aldehyde.

To ascertain its true potential, experimental validation is necessary. Researchers are encouraged to screen this catalyst in the model aldol reaction and other asymmetric transformations, such as Michael additions and Mannich reactions. Key parameters to investigate would include the effect of the hydrochloride salt form (which may require neutralization or could act as a Brønsted acid co-catalyst), solvent effects, and the influence of temperature on stereoselectivity.

Experimental Protocols

The following are representative experimental protocols for the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using the benchmark catalysts.

Protocol 1: (S)-Proline Catalyzed Aldol Reaction
  • Materials: (S)-Proline, cyclohexanone, 4-nitrobenzaldehyde, methanol, water, ethyl acetate, saturated aqueous ammonium chloride solution, brine, anhydrous magnesium sulfate, silica gel.

  • Procedure:

    • To a stirred solution of (S)-proline (0.03 mmol, 10 mol%) in a mixture of methanol (40 µL) and water (10 µL) in a vial at room temperature, add cyclohexanone (1.5 mmol, 5 equivalents).

    • Add 4-nitrobenzaldehyde (0.3 mmol, 1 equivalent) to the mixture.

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 30 hours).[14]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Hayashi-Jørgensen Catalyst Catalyzed Aldol Reaction
  • Materials: (S)-Diphenylprolinol trimethylsilyl ether (Hayashi-Jørgensen catalyst), cyclohexanone, 4-nitrobenzaldehyde, dichloromethane, silica gel.

  • Procedure:

    • To a solution of 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent) and the Hayashi-Jørgensen catalyst (0.025 mmol, 5 mol%) in dichloromethane (1.0 mL) at room temperature, add cyclohexanone (1.0 mmol, 2 equivalents).

    • Stir the reaction mixture at room temperature for the indicated time (e.g., 2 hours).

    • Monitor the reaction by TLC.

    • Upon completion, directly load the reaction mixture onto a silica gel column for purification.

    • Elute with an appropriate solvent system (e.g., hexane/ethyl acetate) to isolate the product.

    • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC, respectively.

Protocol 3: Takemoto's Catalyst Catalyzed Aldol Reaction
  • Materials: Chiral bifunctional thiourea-amine catalyst (e.g., Takemoto's catalyst), cyclohexanone, 4-nitrobenzaldehyde, toluene, silica gel.

  • Procedure:

    • To a solution of the chiral thiourea-amine catalyst (0.025 mmol, 5 mol%) in toluene (0.5 mL) at -20 °C, add cyclohexanone (0.75 mmol, 1.5 equivalents).

    • After stirring for 10 minutes, add a solution of 4-nitrobenzaldehyde (0.5 mmol, 1 equivalent) in toluene (0.5 mL).

    • Stir the reaction mixture at -20 °C for the specified time (e.g., 24 hours).[15]

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel.

    • Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR and chiral HPLC.

Conclusion

While direct experimental data for "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" is yet to be reported, a comparative analysis based on its structural features and the performance of established organocatalysts provides a strong foundation for predicting its potential in asymmetric synthesis. The benchmark data clearly illustrates the evolution of organocatalysis, from the foundational (S)-proline to the highly efficient second-generation catalysts like the Hayashi-Jørgensen and Takemoto's catalysts.

The unique combination of a chiral piperidine scaffold and a sulfur-containing side chain in "2-[(Methylsulfanyl)methyl]piperidine hydrochloride" suggests the possibility of a novel activation mode, potentially leading to high levels of stereocontrol. The experimental protocols provided herein offer a starting point for researchers to evaluate this and other new catalysts, contributing to the ever-expanding toolbox of asymmetric organocatalysis. The continued exploration of new chiral scaffolds is essential for the development of the next generation of catalysts that will drive innovation in pharmaceutical and chemical synthesis.

References

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  • Yu, L. J., & Coote, M. L. (2021). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Chemistry–A European Journal, 27(64), 15949-15959.
  • ResearchGate. (n.d.). Catalytic cycle of proline catalyzed aldol reactions. Retrieved from [Link]

  • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. HETEROCYCLES, 75(3), 493.
  • Al-Ani, M., & Gibson, V. (2010). The direct catalytic asymmetric aldol reaction. Chemical Society Reviews, 39(4), 1347-1363.
  • List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
  • Allemann, C., Gordillo, R., Clemente, F. R., Cheong, P. H. Y., & Houk, K. N. (2004). Theory of Asymmetric Organocatalysis of Aldol and Related Reactions: Rationalizations and Predictions. Accounts of Chemical Research, 37(8), 558-569.
  • Emma, M. G., Tamburrini, A., Martinelli, A., Lombardo, M., Quintavalla, A., & Trombini, C. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
  • Wikipedia. (n.d.). Proline-catalyzed aldol reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). α,α‐Dialkylprolinol silyl ether catalyzed cross‐aldol reaction of donor aldehydes and ynals. Retrieved from [Link]

  • Hayashi, Y. (2022). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-78.
  • Juaristi, E., et al. (2011). Supporting Information for Asymmetric Aldol Reaction Organocatalyzed by (S)-Proline-Containing Dipeptides: Improved Stereoinduction under Solvent-Free Conditions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Chiral‐thiourea catalyzed asymmetric decarboxylative aldol reaction of fluorine(s) containing β‐ketoacids with isatins. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Direct enantioselective aldol reactions catalyzed by a proline-thiourea host-guest complex. Retrieved from [Link]

  • Takemoto, Y. (2008). DEVELOPMENT OF CHIRAL THIOUREA CATALYST AND ITS APPLICATION TO ASYMMETRIC CATALYTIC REACTIONS. Graduate School of Pharmaceutical Sciences, Kyoto University.
  • Melchiorre, P., et al. (2019). Synergistic Strategies in Aminocatalysis.
  • Scribd. (n.d.). Aldol Reaction of Cyclohexanone and Benzaldehyde. Retrieved from [Link]

  • Wang, J., et al. (2023). A Simple Screening and Optimization Bioprocess for Long-Chain Peptide Catalysts Applied to Asymmetric Aldol Reaction. International Journal of Molecular Sciences, 24(19), 14896.
  • Wang, J., et al. (2008). Complete Switch of Product Selectivity in Asymmetric Direct Aldol Reaction with Two Different Chiral Organocatalysts from a Common Chiral Source. Journal of the American Chemical Society, 130(51), 17262-17263.
  • Jacobsen, E. N., et al. (2006). A Chiral Primary Amine Thiourea Catalyst for the Highly Enantioselective Direct Conjugate Addition of Alpha,alpha-Disubstituted Aldehydes to Nitroalkenes.
  • Kaźmierczak-Barańska, J., & Rachoń, J. (2019). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Molecules, 24(17), 3121.
  • Jørgensen, K. A., et al. (2012). The diarylprolinol silyl ether system: a general organocatalyst. Accounts of Chemical Research, 45(2), 248-262.
  • Rios, R., et al. (2010). Chiral Bifunctional Thiourea-Catalyzed Enantioselective Michael Addition of Ketones to Nitrodienes. The Journal of Organic Chemistry, 75(5), 1646-1653.
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  • Lee, S., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction.
  • Xiao, J., et al. (2009). Enantioselective aldol reaction of cyclic ketones with aryl aldehydes catalyzed by a cyclohexanediamine derived salt in the presence of water. Green Chemistry, 11(10), 1617-1621.
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  • Kasralikar, H. M., Jadhavar, S. C., & Bhusare, S. R. (2020). Highly asymmetric aldol reaction of cyclohexanone and aromatic aldehydes catalyzed by bifunctional cyclohexane derived thiourea organocatalyst. Asian Journal of Green Chemistry, 4(3), 324-335.
  • Raj, M., et al. (2007). Highly Enantioselective Organocatalytic Direct Aldol Reaction in an Aqueous Medium. Organic Letters, 9(13), 2593-2595.
  • Al-Ani, M., & Gibson, V. (2010). The Direct Catalytic Asymmetric Aldol Reaction. Chemical Society Reviews, 39(4), 1347-1363.
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Sources

Comparative Performance Guide: 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride vs. Commercial Catalytic Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of transition-metal catalysis, the choice of ligand dictates the stereoelectronic environment of the active metal center, ultimately governing reaction efficiency and selectivity. While symmetric N,N-ligands (e.g., Bisoxazolines, BOX) and electronically asymmetric P,N-ligands (e.g., Phosphinooxazolines, PHOX) have long dominated asymmetric synthesis, N,S-bidentate ligands are emerging as powerful, bench-stable alternatives[1].

2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6)[2], hereafter referred to as 2-MMP·HCl , is a highly modular thioether-amine ligand precursor. Featuring a hard secondary amine (piperidine) and a soft thioether (methylsulfanyl) donor, it provides a unique "push-pull" electronic asymmetry. This guide objectively compares 2-MMP·HCl against industry-standard BOX and PHOX ligands, analyzing their mechanistic behavior, bench stability, and catalytic performance in Palladium-catalyzed Asymmetric Allylic Alkylation (AAA).

Mechanistic Profile: The N,S-Bidentate Advantage

The catalytic efficacy of 2-MMP lies in its hemilability and pronounced trans-effect, which differentiate it from traditional commercial catalysts[3].

  • Electronic Asymmetry: The soft sulfur atom strongly coordinates to late transition metals like Pd(II), exerting a strong trans-influence that elongates the metal-substrate bond trans to it. This structural distortion directs incoming nucleophiles to a specific terminus of the π-allyl intermediate, driving regioselectivity[4].

  • Hemilability: Unlike rigid P,N-ligands, the thioether moiety can temporarily dissociate from the metal center. This opens a vacant coordination site to stabilize bulky transition states before re-coordinating to prevent catalyst degradation.

  • Hydrogen Bonding: The secondary piperidine amine, once deprotonated and coordinated, can engage in secondary-sphere hydrogen-bonding with incoming nucleophiles—a feature completely absent in tertiary amine or oxazoline-based commercial ligands.

CatalyticCycle A Pd(0) Precatalyst + 2-MMP Ligand B Active Pd(0)-N,S Complex A->B Ligand Exchange C Oxidative Addition (Allyl Acetate) B->C Substrate Binding D π-Allyl Pd(II) Intermediate (Electronic Asymmetry) C->D Acetate Loss E Nucleophilic Attack (Soft Nucleophile) D->E Enantioselective Attack F Product Release & Catalyst Regeneration E->F Reductive Elimination F->B Cycle Restarts

Catalytic cycle of Pd-catalyzed allylic alkylation highlighting the role of the 2-MMP N,S-ligand.

Head-to-Head Comparison: 2-MMP vs. Commercial Alternatives

To objectively evaluate 2-MMP·HCl, we benchmark its performance profile against standard chiral ligands in the widely utilized Pd-catalyzed allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate[4].

Table 1: Quantitative Performance and Physicochemical Comparison

Metric2-MMP (N,S-Ligand)PHOX (P,N-Ligand)BOX (N,N-Ligand)
Donor Atoms N (Hard), S (Soft)P (Soft), N (Borderline)N (Borderline), N (Borderline)
Electronic Asymmetry High (trans-effect via S)Very High (trans-effect via P)None (C2-Symmetric)
Hemilability Yes (S-dissociation)No (Rigid coordination)No (Rigid coordination)
Air/Moisture Stability Excellent (Bench-stable HCl salt)Poor (Prone to phosphine oxidation)Moderate (Hygroscopic)
Typical Yield (Pd-AAA) 88 - 92%95 - 99%85 - 90%
Typical ee% (Pd-AAA) 85 - 90%>95%~90 - 95%
Cost / Accessibility Low (Derived from simple precursors)High (Complex synthesis)Medium

Analytical Insights: While commercial PHOX ligands offer the highest enantiomeric excess (ee%) due to extreme electronic differentiation between Phosphorus and Nitrogen, they suffer from poor bench stability and require strict glovebox handling. 2-MMP·HCl sacrifices a marginal degree of enantioselectivity but offers superior operational simplicity. As a hydrochloride salt[2], it is indefinitely stable on the bench. Furthermore, its hemilabile nature allows it to tolerate bulkier substrates that typically poison rigid PHOX or BOX catalysts[3].

Experimental Protocol: Self-Validating Workflow for Pd-Catalyzed AAA

Because 2-MMP is supplied as a hydrochloride salt, the experimental design must incorporate an in situ deprotonation step. Causality Check: Using strong bases (like NaH) can prematurely reduce the Pd(II) precatalyst or cause substrate degradation. Therefore, a mild, non-nucleophilic base like N,O-Bis(trimethylsilyl)acetamide (BSA) combined with a catalytic amount of KOAc is strictly required to generate the active nucleophile without interfering with the metal center[4].

Step-by-Step Methodology:

  • Ligand Activation (Deprotonation): In an oven-dried Schlenk flask under argon, dissolve 2-MMP·HCl (0.055 mmol, 1.1 equiv relative to Pd) in anhydrous CH₂Cl₂ (2.0 mL). Add triethylamine (0.06 mmol) and stir for 10 minutes at room temperature. Self-Validation: The dissolution of the salt and formation of a homogeneous solution confirms the liberation of the free piperidine base.

  • Precatalyst Formation: Add

    
     (0.025 mmol). Stir for 30 minutes. Self-Validation: The solution will transition from pale yellow to deep orange, visually confirming the formation of the active Pd-N,S complex.
    
  • Substrate Addition: Add 1,3-diphenylallyl acetate (1.0 mmol) to the activated catalyst solution.

  • Nucleophile Activation: In a separate vial, mix dimethyl malonate (3.0 mmol), BSA (3.0 mmol), and KOAc (0.05 mmol). Causality: The BSA acts as a mild silylating agent to generate the silyl enol ether of the malonate, ensuring a controlled, slow release of the nucleophile.

  • Reaction Execution: Transfer the nucleophile mixture to the Schlenk flask. Stir at room temperature for 12 hours.

  • Workup & Analysis: Quench with saturated aqueous NH₄Cl (5 mL) to hydrolyze any remaining silyl enol ether. Extract with Et₂O (3 x 10 mL), dry over MgSO₄, and concentrate. Determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC (e.g., Chiralcel OD-H column).

Workflow Step1 Ligand Preparation Deprotonate 2-MMP·HCl with TEA Step2 Catalyst Formation Mix with [Pd(allyl)Cl]2 (Color Change) Step1->Step2 Step3 Reaction Setup Add Substrate & BSA-Activated Malonate Step2->Step3 Step4 Monitoring Confirm Conversion via GC/MS Step3->Step4 Step5 Workup & Isolation Quench, Extract & Chiral HPLC Step4->Step5

Logical experimental workflow for catalyst preparation, reaction execution, and product isolation.

Conclusion

For drug development professionals and synthetic chemists, 2-MMP·HCl represents a robust, cost-effective alternative to highly sensitive phosphine-based ligands. While it may require substrate-specific optimization to match the peak enantioselectivities of proprietary PHOX ligands, its bench stability, hemilability, and unique secondary-sphere hydrogen-bonding capabilities make it an invaluable tool for screening libraries and scaling up robust catalytic processes.

References

  • Chemical Reviews (2000). Nitrogen-Containing Ligands for Asymmetric Homogeneous and Heterogeneous Catalysis.[Link][1]

  • Applied Organometallic Chemistry (2019). Double stereoselective coordination of chiral N,S ligands: Synthesis, coordination chemistry and utilization in Pd-catalyzed allylic alkylation.[Link][3]

  • Heterocycles (2005). Sterically Congested "Roofed" 2-Iminothioethers as New Chiral Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation.[Link][4]

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Stereochemical Benchmarking: 2-[(Methylsulfanyl)methyl]piperidine Hydrochloride vs. Conventional Organocatalysts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Class: Chiral Amine Organocatalyst / N,S-Ligand Scaffold. Primary Application: Enamine/Iminium Activation (Aldol, Mannich, Michael) and Transition Metal Coordination (Pd-Allylic Substitution). Differentiation: Unlike rigid pyrrolidine-based catalysts (e.g., L-Proline), the 2-[(Methylsulfanyl)methyl]piperidine scaffold offers a flexible six-membered ring architecture combined with a "soft" Lewis basic thioether side chain. This structure provides unique solubility profiles in apolar solvents and alternative steric steering mechanisms, often resolving substrates where proline fails due to solubility or "mismatched" transition states.

Part 1: Mechanistic Basis & The Case for Sulfur-Functionalized Piperidines

To accurately assess stereoselectivity, one must understand the governing dynamics of the catalyst. This molecule operates primarily through Enamine Activation (HOMO-raising) or Iminium Activation (LUMO-lowering).

Structural Advantages
  • Ring Expansion (Piperidine vs. Pyrrolidine): The 6-membered ring adopts a chair conformation, offering a distinct "bite angle" compared to the planar envelope of pyrrolidine. This often alters the si- vs. re-face attack trajectory.

  • The Thiomethyl (-CH₂SMe) Pendant:

    • Steric Bulk: Larger than a hydroxyl group (prolinol) but flexible.

    • Electronic Effect: The sulfur atom can act as a weak hydrogen-bond acceptor or, in metal catalysis, a hemilabile ligand.

    • Solubility: The lipophilic thioether tail significantly enhances solubility in chlorinated solvents (DCM, CHCl₃) and aromatics (Toluene), addressing the primary limitation of L-Proline (which requires DMSO/DMF).

Catalytic Cycle Visualization (Enamine Mode)

The following diagram illustrates the critical stereodefining step (C-C bond formation) where the catalyst controls the facial selectivity via a Zimmerman-Traxler-like transition state.

CatalyticCycle Cat Catalyst (Free Base) (Piperidine-CH2SMe) Imine Iminium Ion (Intermediate I) Cat->Imine + Sub1 - H2O Sub1 Ketone Substrate Sub1->Imine Enamine Enamine Species (Nucleophile) Imine->Enamine Tautomerization TS Transition State (Stereocontrol Step) Enamine->TS + Aldehyde Aldehyde Aldehyde Electrophile Aldehyde->TS Hydrolysis Hydrolysis TS->Hydrolysis C-C Bond Formed Hydrolysis->Cat Recycle Product Chiral Product (High ee%) Hydrolysis->Product

Figure 1: Enamine catalytic cycle.[1][2] The steric bulk of the (methylsulfanyl)methyl group directs the incoming electrophile, determining the stereochemical outcome.

Part 2: Comparative Performance Guide

This section objectively compares 2-[(Methylsulfanyl)methyl]piperidine HCl against industry standards.

The Competitors
  • L-Proline: The "gold standard" for intermolecular aldol reactions. Cheap, but suffers from poor solubility and parasitic side reactions (decarboxylation).

  • Jørgensen-Hayashi Catalyst (Diphenylprolinol silyl ether): High-performance, high-cost. Excellent for sterically demanding substrates.

  • MacMillan Imidazolidinones: Best for iminium activation, less effective for enamine aldol.

Performance Matrix (Intermolecular Aldol Benchmark)

Reaction Conditions: p-Nitrobenzaldehyde + Cyclohexanone (1:2 ratio), 20 mol% Catalyst, Solvent (as noted), RT, 24h.

FeatureL-ProlineJørgensen-Hayashi2-[(Methylsulfanyl)methyl]piperidine
Primary Mechanism Bifunctional (Enamine + H-Bond)Steric Shielding (Enamine)Steric/Electronic (Enamine/Chelation)
Solvent Compatibility DMSO, DMF, MeOH (Polar)DCM, Toluene, THF (Non-polar)DCM, Toluene, CHCl₃ (Broad)
Typical Yield 60-85%80-95%70-90%
Stereoselectivity (ee) 90-98%95-99%85-95% (Substrate Dependent)
Diastereoselectivity (dr) >20:1 (anti)>20:1 (anti)~10:1 to >19:1 (anti)
Cost Efficiency High (Cheap)Low (Expensive)Moderate
Key Advantage AvailabilityExtreme PrecisionSolubility & Metal Ligand Dual-Use

Scientific Insight: While the Jørgensen catalyst often yields slightly higher ee values due to the massive diphenyl-silyl shield, the thiomethyl-piperidine derivative excels in reactions requiring transition metal co-catalysis (e.g., Cu or Pd synergistic catalysis) where the sulfur atom can coordinate to the metal, creating a rigid chiral pocket that purely organic catalysts cannot mimic [1, 3].

Part 3: Standardized Assessment Protocol

To validate the stereoselectivity of your specific batch of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride, follow this self-validating workflow.

Catalyst Neutralization (Critical Step)

Since the product is supplied as a Hydrochloride (HCl) salt , it is catalytically inactive until neutralized.

  • Method A (In-situ): Add 1.0 equiv of mild base (e.g., NaOAc or Et₃N) directly to the reaction pot. Note: The resulting salt (Et₃N·HCl) may influence reaction kinetics.

  • Method B (Pre-formation - Recommended): Partition the salt between CH₂Cl₂ and saturated NaHCO₃. Dry the organic layer (Na₂SO₄) and concentrate to obtain the free amine oil immediately before use.

Benchmarking Experiment: The "Nitro-Aldol" Test

This reaction is the industry standard for assessing enamine catalysis efficiency.

Reagents:

  • Catalyst: 2-[(Methylsulfanyl)methyl]piperidine (20 mol%)

  • Electrophile: 4-Nitrobenzaldehyde (0.5 mmol)

  • Nucleophile: Cyclohexanone (1.0 mmol, 2 equiv)

  • Solvent: Chloroform (CHCl₃) or Toluene (2.0 mL)

  • Additive: Benzoic Acid (20 mol%) — Optional co-catalyst to speed up imine hydrolysis.

Workflow:

  • Setup: In a 2-dram vial, dissolve the free amine catalyst in solvent. Add the acid co-catalyst (if using).

  • Initiation: Add Cyclohexanone and stir for 15 mins (Enamine formation).

  • Reaction: Add 4-Nitrobenzaldehyde. Stir at RT for 24 hours.

  • Quench: Add Sat. NH₄Cl (2 mL) and extract with EtOAc.

  • Analysis:

    • Conversion: ¹H NMR (integrate aldehyde CHO peak vs product CH-OH).

    • Diastereomeric Ratio (dr): ¹H NMR (compare anti vs syn benzylic protons).

    • Enantiomeric Excess (ee): Chiral HPLC (Daicel Chiralpak AD-H or OD-H column).

Stereoselectivity Decision Tree

Use this logic flow to interpret your data and optimize conditions.

DecisionTree Result Analyze HPLC/NMR Data LowYield Low Yield (<50%) Result->LowYield LowEE Low ee% (<80%) Result->LowEE Good High Yield & ee% Result->Good Action1 Check Free Base Formation Add Acid Co-catalyst (BzOH) LowYield->Action1 Action2 Lower Temp to 0°C Switch Solvent (DCM -> Toluene) LowEE->Action2 Action3 Proceed to Scope Expansion Good->Action3

Figure 2: Optimization logic for piperidine-catalyzed reactions.

References

  • BenchChem. (2025).[2] A Comparative Analysis of Pyrrolidine and 3-Methylpiperidine in Synthetic Chemistry. Retrieved from

  • List, B., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[3] (Foundational text for amine catalysis).

  • Chelucci, G. (2002).[4] Chiral thienylpyridines as N–S ligands for asymmetric catalysis. Journal of Molecular Catalysis A: Chemical. Retrieved from

  • Mangelinckx, S., et al. (2010).[5] Asymmetric Synthesis of 2-Arylpyrrolidines and Piperidines. Chemical Communications.[3] Retrieved from

  • TCI Chemicals. (n.d.). Product Specification: 2-Methylpiperidine derivatives. Retrieved from

Sources

Literature review comparing the synthetic routes to "2-[(Methylsulfanyl)methyl]piperidine hydrochloride"

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a critical technical review of the synthetic routes to 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6). It is designed for medicinal chemists and process engineers who require a robust, scalable protocol while avoiding common mechanistic pitfalls associated with 2-substituted piperidines.

Executive Summary: The Structural Challenge

The target compound, 2-[(Methylsulfanyl)methyl]piperidine , features a piperidine ring substituted at the C2 position with a methylthiomethyl group. While structurally simple, the synthesis is complicated by the high reactivity of the 2-substituted piperidine nitrogen.

  • The Core Problem: Attempting to functionalize the C2-methyl group without protecting the nitrogen often leads to the formation of a bicyclic aziridinium ion intermediate . This intermediate is unstable and can undergo nucleophilic attack at two positions, leading to a mixture of the desired piperidine and an undesired ring-expanded azepane (7-membered ring).

  • The Solution: This guide prioritizes the N-Protected Route to guarantee regioselectivity, while also analyzing the Direct Displacement Route to highlight why it fails in high-purity applications.

Comparative Analysis of Synthetic Routes

The following table summarizes the three primary strategies based on yield, scalability, and risk profile.

FeatureRoute 1: The N-Protected Pathway (Recommended) Route 2: Direct Displacement (Risky) Route 3: Chiral Pool Synthesis
Starting Material 2-Piperidinemethanol2-(Chloromethyl)piperidine HClL-Pipecolic Acid
Key Reagent Sodium Thiomethoxide (NaSMe)Sodium Thiomethoxide (NaSMe)LiAlH₄ / NaSMe
Step Count 4 (Protection

Activation

Sub

Deprotection)
1 (Direct Substitution)5 (Reduction

Route 1 steps)
Purity Profile High (>98%)Low (Contains Azepane impurities)High (>99% ee)
Scalability ExcellentPoor (Uncontrollable exotherm/mix)Good (Costly starting material)
Primary Risk Multi-step yield lossRing Expansion (Azepane) Racemization during reduction

Detailed Experimental Protocols

Route 1: The N-Protected Pathway (Gold Standard)

Rationale: This route isolates the nitrogen lone pair using a Boc group, preventing intramolecular cyclization and ensuring the nucleophile (NaSMe) attacks only the exocyclic methylene group.

Step 1: N-Protection

  • Dissolve 2-piperidinemethanol (10.0 g, 86.8 mmol) in DCM (100 mL).

  • Add Triethylamine (1.2 eq) followed by Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) at 0°C.

  • Stir at RT for 4 h. Wash with 1M citric acid and brine. Dry (MgSO₄) and concentrate to yield N-Boc-2-hydroxymethylpiperidine.

Step 2: Activation (Mesylation)

  • Dissolve the N-Boc alcohol (18.0 g, 83.6 mmol) in dry DCM (150 mL) under N₂.

  • Add Triethylamine (1.5 eq) and cool to 0°C.

  • Dropwise add Methanesulfonyl chloride (MsCl) (1.2 eq).

  • Stir for 2 h. Quench with water, extract, and concentrate to yield the crude mesylate. Note: Use immediately to avoid decomposition.

Step 3: Nucleophilic Substitution (Thiolation)

  • Dissolve the crude mesylate in DMF (10 vol).

  • Add Sodium Thiomethoxide (NaSMe) (1.5 eq) as a solid or aqueous solution.

  • Heat to 60°C for 6 h. (Monitor by TLC/LCMS; MsO group is displaced by MeS).

  • Workup: Dilute with water, extract with EtOAc (3x). Wash organics with LiCl solution (to remove DMF). Concentrate to yield N-Boc-2-[(methylsulfanyl)methyl]piperidine.

Step 4: Deprotection & Salt Formation

  • Dissolve the intermediate in 4M HCl in Dioxane (10 vol).

  • Stir at RT for 2 h. A white precipitate will form.

  • Filter the solid under N₂ (hygroscopic). Wash with Et₂O.

  • Product: 2-[(Methylsulfanyl)methyl]piperidine hydrochloride.

Route 2: The Direct Displacement (The "Aziridinium Trap")

Rationale: While theoretically shorter, this route is included primarily as a cautionary case study. It demonstrates the "Aziridinium Ion" mechanism that plagues 2-substituted piperidine synthesis.

Protocol: Reacting 2-(chloromethyl)piperidine hydrochloride directly with NaSMe and base (NaOH) generates the free amine in situ.

  • The free amine nitrogen attacks the adjacent electrophilic carbon (C-Cl).

  • This forms the bicyclic 1-azabicyclo[3.1.0]hexane (aziridinium) intermediate.

  • The thiomethoxide nucleophile can attack this intermediate at two positions:

    • Path A (Retention): Attack at the exocyclic carbon reforms the piperidine ring.

    • Path B (Expansion): Attack at the endocyclic carbon opens the ring to form 3-(methylthio)azepane .

Outcome: The product is typically a 60:40 to 70:30 mixture of Piperidine:Azepane, which is nearly impossible to separate by standard crystallization.

Mechanistic Visualization

The following diagram illustrates the critical bifurcation point in Route 2 vs. the linear success of Route 1.

G Start_Route2 2-(Chloromethyl)piperidine (Free Base) Aziridinium Aziridinium Intermediate (1-azabicyclo[3.1.0]hexane) Start_Route2->Aziridinium Intramolecular Cyclization Product_Piperidine Target: 2-((MeS)methyl)piperidine Aziridinium->Product_Piperidine Path A: Exocyclic Attack (Desired) Product_Azepane Impurity: 3-(Methylthio)azepane (Ring Expansion) Aziridinium->Product_Azepane Path B: Endocyclic Attack (Undesired) Start_Route1 N-Boc-2-mesyloxymethylpiperidine (Route 1) Start_Route1->Product_Piperidine Direct SN2 Substitution (No Rearrangement)

Caption: Mechanistic comparison showing how N-Protection (Blue path) avoids the Aziridinium bifurcation (Red/Yellow path) that leads to ring expansion impurities.

References

  • Vervisch, K., et al. (2010).[1][2][3] Synthesis of Stereodefined Piperidines from Aziridines and Their Transformation into Conformationally Constrained Amino Acids. Journal of Organic Chemistry, 75(22), 7734–7744.[1][2] Link

  • BenchChem. (2025).[4] Reactivity and Stability of 4-(Chloromethyl)piperidine Hydrochloride. BenchChem Technical Guides. Link

  • D'hooghe, M., et al. (2009). Transformation of 2-(bromomethyl)aziridines into functionalized piperidines. Organic & Biomolecular Chemistry, 7, 3271.[2] Link

Sources

Safety Operating Guide

2-[(Methylsulfanyl)methyl]piperidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

Do not dispose of 2-[(Methylsulfanyl)methyl]piperidine hydrochloride down the drain.[1] This compound combines the hazards of a secondary amine (potential chloramine formation) with a thioether (high odor potency).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Critical Incompatibility: NEVER mix this compound or its residues with Bleach (Sodium Hypochlorite) . The reaction between hypochlorite and the piperidine amine moiety generates N-chloramines , which are highly toxic and potentially explosive.

  • Odor Control: This compound is a thioether; even trace amounts can cause facility-wide odor complaints. Use double-bagging and activated carbon for solid waste.

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand what you are handling. It is a bifunctional building block containing a piperidine ring (amine) and a methylsulfide tail.

Property Data Operational Implication
CAS Number 7149-19-1 (Free Base) / Salt specific variesUse CAS for accurate waste manifesting.
Functional Groups Secondary Amine, Thioether (Sulfide), HCl SaltAmine: Incompatible with bleach/nitrites.Sulfide: Strong odor; oxidation target.HCl: Acidic in aqueous solution.[2]
Physical State Solid (typically hygroscopic)Keep dry; moisture absorption increases odor release.
GHS Hazards Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3Standard PPE (Nitrile gloves, goggles) is sufficient for handling.
Flash Point >110°C (estimated)Combustible, but not a high flammability risk unless in solvent.

Operational Disposal Protocol

This section details the segregation and packaging logic. Do not rely on "bucket chemistry" to destroy the compound in-lab; professional incineration is the only validated method for complete destruction.

Scenario A: Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Segregation: Classify as "Solid Hazardous Waste - Toxic/Irritant."

  • Odor Lock:

    • Place the primary container inside a heavy-duty Ziploc-style bag.

    • Add 1-2 tablespoons of Activated Carbon into the outer bag before sealing.

    • Seal and tape the outer bag.

  • Labeling: Must list full chemical name. Do not use abbreviations (e.g., "MMP-HCl").

Scenario B: Liquid Waste (Reaction Mixtures)
  • Segregation:

    • Halogenated Waste Stream: If dissolved in DCM, Chloroform, or if the facility classifies HCl salts as halogenated.

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/Ethyl Acetate (check local facility rules regarding the Cl- counterion).

  • pH Check: If the solution is aqueous, ensure pH is between 5 and 9. If acidic (due to HCl salt), neutralize carefully with Sodium Bicarbonate before adding to the waste drum to prevent drum corrosion.

Workflow Visualization: Waste Segregation Logic

WasteSegregation Start Start: Waste Generation StateCheck Physical State? Start->StateCheck SolidPath Solid Substance StateCheck->SolidPath LiquidPath Solution/Mixture StateCheck->LiquidPath OdorControl Odor Control Step: Double Bag + Activated Carbon SolidPath->OdorControl SolventCheck Solvent Type? LiquidPath->SolventCheck SolidBin Bin: Solid Hazardous Waste (Trace Sulfur) OdorControl->SolidBin Destruction Final Fate: High Temp Incineration SolidBin->Destruction Halo Halogenated Solvent (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, EtOAc) SolventCheck->NonHalo Halo->Destruction NonHalo->Destruction

Figure 1: Decision tree for segregating 2-[(Methylsulfanyl)methyl]piperidine HCl waste streams.

Glassware Decontamination & Cleaning

The "stench" of thioethers often lingers on glassware, tempting researchers to use aggressive oxidizers. Follow this specific cleaning protocol to avoid safety risks.

The "Bleach Hazard" Mechanism

Many labs use bleach to oxidize smelly sulfides. Do not do this.



Recommended Cleaning Procedure
  • Solvent Rinse: Triple rinse glassware with a technical grade solvent (Acetone or Ethanol). Collect these rinses into the Halogenated Waste container (due to the HCl salt content).

  • Odor Oxidation (Optional & Controlled):

    • If odor persists after rinsing, prepare a bath of Dilute Hydrogen Peroxide (3%) adjusted to pH < 4 (acidic).

    • Why Acidic? Acid protonates the amine (preventing N-oxidation) while allowing the peroxide to oxidize the sulfide sulfur to a sulfoxide (odorless).

    • Soak for 30 minutes in a fume hood.

  • Final Wash: Wash with standard laboratory detergent and water.

Workflow Visualization: Decontamination

Decon DirtyGlass Contaminated Glassware SolventRinse 1. Solvent Rinse (Acetone/EtOH) DirtyGlass->SolventRinse WasteDrum Organic Waste Drum SolventRinse->WasteDrum Rinsate SmellCheck Odor Persists? SolventRinse->SmellCheck Detergent Standard Wash SmellCheck->Detergent No Oxidation 2. Acidic H2O2 Soak (Avoid Bleach!) SmellCheck->Oxidation Yes Oxidation->Detergent

Figure 2: Safe decontamination workflow avoiding N-chloramine formation.

Regulatory Compliance (RCRA)

In the United States, this compound is not a "P-listed" or "U-listed" waste specifically. However, it falls under broader categories based on its characteristics and the solvent it is dissolved in.

Regulatory Category Code Notes
Ignitability D001 Applicable if the waste is in a flammable solvent (Flash point < 60°C).
Corrosivity D002 Applicable if the waste is aqueous and pH ≤ 2 (common for HCl salts in water).
Reactivity D003 Potential application if mixed with sulfides that can generate H2S gas (unlikely here if kept acidic).
Toxic Constituents F-List If spent solvents (Methanol, Toluene, etc.) are used in the process.[4]

Manifesting Name: Use: “Waste Toxic Solids, Organic, n.o.s. (Contains 2-[(Methylsulfanyl)methyl]piperidine hydrochloride)”

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • American Chemical Society (ACS). (2023).[5] Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (2024). Compound Summary for CID 8082 (Piperidine derivatives). National Library of Medicine.

Sources

Personal protective equipment for handling 2-[(Methylsulfanyl)methyl]piperidine hydrochloride

[1][2][3][4]

Executive Summary & Chemical Context

Objective: This guide defines the safety, logistical, and operational protocols for handling 2-[(Methylsulfanyl)methyl]piperidine hydrochloride (CAS: 1177350-61-6).[1][2][3][4]

Chemical Hazard Profile: This compound presents a dual-hazard profile derived from its pharmacophore:

  • Piperidine Core (Base): A secondary amine structure that, even as a hydrochloride salt, poses significant risks of mucosal irritation (H315, H319) and acute toxicity if swallowed (H302).[2][3]

  • Methylthio Side Chain (-S-CH₃): A thioether moiety.[1][2][3][4] While the hydrochloride salt reduces volatility, the potential for metabolic release of sulfides or degradation into volatile, malodorous sulfur compounds requires Odor Control Protocols .[2]

Immediate Action Required:

  • Storage: Refrigerate at 2–8°C. Hygroscopic—store under inert gas (Nitrogen/Argon) if the seal is broken.[2][3][4]

  • Containment: Handle exclusively within a certified chemical fume hood.

Risk Assessment & PPE Selection Matrix

Rationale: Generic safety advice is insufficient.[2][3] The selection below balances dexterity with chemical permeation resistance specific to organic amines and sulfides.[2][4]

Personal Protective Equipment (PPE) Standards
PPE CategoryRecommendationTechnical Justification (The "Why")
Hand Protection (Solids) Double Nitrile Gloves (Min. 5 mil outer)Dust Protection: The solid HCl salt is fine and static-prone.[1][2][3][4] Double gloving prevents micro-exposure during weighing.[2][3]
Hand Protection (Solutions) Laminate / Silver Shield® (Under Nitrile)Permeation Resistance: Organic sulfides and amines can permeate nitrile rubber over time.[1][2][3][4] Laminate liners provide >4hr breakthrough protection against dissolved organic bases.[2][3]
Eye Protection Chemical Splash Goggles (Indirect Vent)Corrosivity Risk: Safety glasses are insufficient.[1][2][3][4] Piperidine salts are severe eye irritants; dust or splash entry can cause irreversible corneal damage.[2]
Respiratory P100 / N95 (If outside hood)Inhalation Hazard: Only required if weighing outside a hood (strongly discouraged).[1][2][3][4] The primary control is engineering (Fume Hood).[1][2][3]
Body Protection Lab Coat (Cotton/Poly) + Apron Decontamination: A chemical-resistant apron is required during stock solution preparation to prevent fabric saturation.[1][2][3][4]
Operational Workflow: Handling & Stench Control

The following diagram outlines the decision logic for handling this compound, integrating odor control measures ("Stench Protocol") which are critical when working with thioethers.

HandlingWorkflowStartSTART: Chemical RetrievalCheckStateCheck Physical StateStart->CheckStateSolidHandlingSolid Handling(Weighing)CheckState->SolidHandlingPowderSolutionHandlingSolution Handling(Reaction/Transfer)CheckState->SolutionHandlingDissolvedHoodOpsEngineering Control:Fume Hood (Sash < 18")SolidHandling->HoodOpsStenchCheckStench Protocol Required?SolutionHandling->StenchCheckStenchCheck->HoodOpsNo OdorBleachTrapSetup Bleach Trap(Oxidation of Sulfides)StenchCheck->BleachTrapOdor DetectedWasteDisposal:Segregated Sulfide WasteHoodOps->WastePost-ProcedureBleachTrap->HoodOps

Figure 1: Operational decision tree emphasizing the integration of stench control measures during solution handling.

Step-by-Step Experimental Protocol
Phase A: Preparation & Weighing
  • Static Control: The hydrochloride salt is often electrostatic.[2][4] Use an anti-static gun or wipe on the spatula and weighing boat before use.[2][4]

  • Containment: Place the analytical balance inside the fume hood. If this is impossible, use a "balance enclosure" or a pyramid glove bag.

  • Transfer: Never pour from the stock bottle. Use a clean, dry stainless steel spatula.[2]

Phase B: Reaction Setup (Stench Management)

Context: While the HCl salt is less odorous, basic conditions (e.g., adding TEA or NaOH) will liberate the free amine/sulfide, releasing a "rotten cabbage" stench.[2][3]

  • The Bleach Trap: Connect the reaction vessel's vent line to a scrubber containing 10% Sodium Hypochlorite (Bleach) .[2][3]

    • Mechanism:[2][3][4]

      
       (Odorless Sulfoxide).[1][2][3][4]
      
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Sulfides oxidize easily in air to sulfoxides, altering stoichiometry.[2]

Phase C: Spill & Exposure Response
  • Solid Spill: Do not sweep (creates dust).[1][2][3][4] Cover with wet paper towels (water), then wipe up.[2][3] Place in a sealed bag.

  • Solution Spill: Cover with vermiculite or absorbent pads.[2][3][4]

    • Decontamination:[1][2][3][4] Wipe the area with a dilute bleach solution (1-2%) to oxidize residual sulfides, followed by water.[1][2][3][4]

  • Eye Exposure: Flush immediately at an eyewash station for 15 minutes .[2][3][4] Hold eyelids open. Seek medical attention (ophthalmologist) due to corrosive potential.[1][2][3]

Disposal & Waste Logistics

Crucial Rule: Do NOT mix sulfide-containing waste with acidic waste streams.[1][2][3][4]

  • Risk: Acid + Sulfide

    
     Potential release of toxic gases (though less likely with this specific methylated sulfide, it is a bad habit).[2][3]
    
Waste StreamContentsTreatment
Solid Waste Contaminated gloves, weighing boats, paper towels.[1][2][3][4]Double-bag in heavy-duty polyethylene.[1][2][3][4] Label "Toxic Solid".[2][3]
Liquid Waste Mother liquors, reaction solvents.[2][3]Segregate: Label as "Organic Waste - Contains Sulfides".
Bleach Trap Spent scrubber solution.[2][3]Check pH (ensure >10), then dispose of as "Basic Oxidizer Waste".[2][3]
References
  • Chemical Identification: 2-((Methylthio)methyl)piperidine hydrochloride. ChemScene. CAS No. 1177350-61-6.[1][2][3][4] Retrieved from [1][2][3]

  • Hazard Classification: Safety Data Sheet: Piperidine Derivatives. Sigma-Aldrich/Merck.[1][2][3][4] GHS Classifications H302, H315, H319.[2] Retrieved from [1][2][3][4]

  • Stench Protocol: SOP for Stench Chemicals. UCLA Department of Chemistry and Biochemistry.[2][3] Oxidation of sulfides using bleach traps.[2][3] Retrieved from

  • General Amine Handling: Guidelines for Safe Handling of Amines. BenchChem / PubChem Data.[2][3][4] Retrieved from [1][2][3]

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Methylsulfanyl)methyl]piperidine hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.